1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXXVZMKUJADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655212 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746658-74-2 | |
| Record name | 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746658-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid
CAS Number: 746658-74-2
This technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into its chemical properties, synthesis, and applications, offering field-proven insights and detailed methodologies.
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound, also known by synonyms such as 1-Boc-2-methylpipecolinic acid, is a heterocyclic compound featuring a piperidine ring with a methyl and a carboxylic acid group at the 2-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement makes it a valuable chiral building block in the synthesis of complex organic molecules, particularly for the development of novel therapeutics. The piperidine moiety is a common scaffold in many biologically active compounds, often imparting favorable pharmacokinetic properties. The Boc protecting group allows for selective chemical transformations, a crucial aspect of multi-step organic synthesis.[1][2]
The strategic placement of the methyl and carboxylic acid groups on the piperidine ring provides a unique three-dimensional structure that can be exploited to design molecules with high specificity for their biological targets. This guide will explore the synthesis, properties, and applications of this important synthetic intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 746658-74-2 | [3][4] |
| Molecular Formula | C₁₂H₂₁NO₄ | [3][4][5] |
| Molecular Weight | 243.30 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide | |
| Storage | Room temperature, in a dry and sealed container | [4] |
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.
The Boc group is typically introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide.
Deprotection of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The acidic conditions lead to the cleavage of the tert-butyl group as a stable carbocation, which is then quenched, regenerating the free amine. This selective deprotection allows for the sequential addition of other functionalities to the molecule without affecting other acid-labile groups.
References
1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid molecular weight
An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound, often abbreviated as Boc-2-Me-Pip-OH, is a synthetic, non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. As a Cα-tetrasubstituted cyclic amino acid, its structure is characterized by a piperidine ring, a methyl group at the α-carbon, and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This unique architecture imparts specific conformational constraints and steric properties that are highly desirable in the design of novel therapeutics.
The presence of the Boc protecting group is crucial, allowing for its use in standard peptide synthesis protocols while preventing unwanted side reactions at the nitrogen atom.[1] The piperidine scaffold is a prevalent motif in many neurologically active compounds, and the additional methyl group at the chiral center can significantly influence the binding affinity, selectivity, and metabolic stability of a parent peptide or small molecule.[2] This guide provides a comprehensive overview of its molecular properties, a detailed synthetic protocol, its applications in drug discovery, and essential safety information for researchers and scientists.
Physicochemical and Structural Properties
The molecular weight of a compound is a fundamental property, essential for all stoichiometric calculations in synthetic procedures and for analytical characterization. This compound has a molecular weight of 243.30 g/mol .[1][3][4][5][6] Its molecular formula is C₁₂H₂₁NO₄.[1][3][4][5] This empirical formula is the basis for its exact mass and is critical for high-resolution mass spectrometry analysis to confirm its identity.
The structural features of the molecule, such as the lipophilic Boc group and the polar carboxylic acid, result in a balanced physicochemical profile that is advantageous for its role as a building block in drug synthesis. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 243.30 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[4], --INVALID-LINK--[5] |
| Molecular Formula | C₁₂H₂₁NO₄ | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| CAS Number | 746658-74-2 | --INVALID-LINK--[4], --INVALID-LINK--[5], --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK--[5] |
| Synonyms | 1-Boc-2-methylpipecolinic acid, 1-Boc-2-methyl-2-piperidinecarboxylic acid | --INVALID-LINK--[3], --INVALID-LINK--[6] |
| Boiling Point | 354.3°C at 760 mmHg | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 66.8 Ų | --INVALID-LINK--[3] |
| LogP | 2.2507 | --INVALID-LINK--[4] |
Synthesis and Reaction Chemistry
The most common and straightforward synthesis of this compound involves the N-protection of the parent amino acid, 2-methylpiperidine-2-carboxylic acid. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.
Experimental Protocol: N-Boc Protection
This protocol describes a representative procedure for the synthesis.
Materials:
-
2-methylpiperidine-2-carboxylic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 2-methylpiperidine-2-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. The aqueous solvent system is necessary to dissolve both the polar amino acid salt and the inorganic base.
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.2 eq) portion-wise to neutralize the hydrochloride salt and create the basic conditions necessary for the reaction. The pH should be maintained around 9-10. This deprotonates the secondary amine, making it nucleophilic.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled reaction mixture. A slight excess of Boc₂O ensures complete conversion of the starting material. The reaction is exothermic and maintaining a low temperature minimizes potential side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvent (dioxane).
-
Workup - Acidification: Cool the remaining aqueous solution to 0 °C and carefully acidify with 1M HCl to a pH of 2-3. This step protonates the carboxylate to form the desired carboxylic acid and also protonates any unreacted amine. The desired product, being less polar, will often precipitate out of the aqueous solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Ethyl acetate is a suitable solvent for extracting the moderately polar product while leaving inorganic salts in the aqueous phase.
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Boc-2-Me-Pip-OH.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of constrained amino acids like Boc-2-Me-Pip-OH is a validated strategy in modern drug design. The rigid piperidine ring reduces the conformational flexibility of a peptide chain, which can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and receptor selectivity.
-
Peptidomimetics: The compound serves as a building block for peptidomimetics, which are designed to mimic or block the biological effects of natural peptides. The α-methyl group provides steric shielding, which can protect the adjacent peptide bond from enzymatic degradation by peptidases, thereby improving the metabolic stability and in vivo half-life of the resulting drug candidate.[2]
-
Scaffold for Small Molecules: Beyond peptides, the piperidine nucleus is a "privileged scaffold" found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[7] The carboxylic acid and the protected amine provide two orthogonal handles for further chemical modification, allowing for the construction of diverse chemical libraries for high-throughput screening.[1][8]
-
Inducing Specific Conformations: In peptide synthesis, the inclusion of Cα-tetrasubstituted amino acids is known to induce specific secondary structures, such as β-turns or helical folds. This conformational control is critical for mimicking the structure of a native peptide ligand at its receptor binding site.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Handling Recommendations: Researchers should handle this compound in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.[1]
Conclusion
This compound is a valuable and versatile building block for research scientists in drug discovery. Its precise molecular weight of 243.30 g/mol and well-defined structure make it a reliable component in complex synthetic campaigns. The combination of a conformationally constrained piperidine ring, a metabolically shielding α-methyl group, and the industry-standard Boc protecting group provides a powerful tool for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 746658-74-2 | this compound - AiFChem [aifchem.com]
- 6. parchem.com [parchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural attributes, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its significant applications in the pharmaceutical industry.
Introduction: The Strategic Importance of Constrained Amino Acids
In the landscape of drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Non-proteinogenic amino acids, particularly those with conformationally restricted structures, have emerged as powerful tools in achieving these goals.[1][2][3] this compound, also known as N-Boc-α-methylpipecolic acid, is a prime example of such a constrained α-amino acid analogue. Its rigid piperidine scaffold, combined with the synthetically versatile Boc-protecting group and a carboxylic acid handle, makes it an invaluable asset in the synthesis of complex pharmaceutical agents.[4][5]
The incorporation of this building block into peptide chains or small molecules can induce specific secondary structures, such as β-turns, and enhance resistance to enzymatic degradation.[1][5] This guide will elucidate the fundamental aspects of this compound, providing the reader with the necessary knowledge to effectively utilize it in their research and development endeavors.
Physicochemical and Structural Properties
This compound is a white to off-white solid at room temperature.[6] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | --INVALID-LINK--[7] |
| Molecular Weight | 243.30 g/mol | --INVALID-LINK--[7] |
| CAS Number | 746658-74-2 | --INVALID-LINK--[6] |
| Appearance | White to light yellow crystal powder | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | General chemical knowledge |
| Storage | Store at 4°C for long-term stability. | --INVALID-LINK--[6] |
Structural Formula:
Caption: 2D structure of this compound.
The structure features a piperidine ring with a methyl and a carboxylic acid group at the α-position to the nitrogen atom. The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which is a common and acid-labile protecting group in organic synthesis.
Synthesis and Purification: A Rational Approach
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The following protocol is a representative method, with explanations for the key experimental choices.
Experimental Protocol: Diastereoselective Synthesis
This synthesis route aims for a diastereoselective outcome, which is often crucial for pharmaceutical applications.
Step 1: N-Boc Protection of 2-Methylpiperidine
-
Rationale: The initial step involves the protection of the secondary amine of 2-methylpiperidine to prevent its interference in subsequent reactions. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity towards amines and the acid-lability of the resulting Boc-carbamate, allowing for easy deprotection later in the synthesis.
-
Procedure:
-
Dissolve 2-methylpiperidine (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (1.1 equiv.), to scavenge the acidic byproduct.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv.) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-2-methylpiperidine.
-
Step 2: α-Carboxylation
-
Rationale: This is the key step to introduce the carboxylic acid functionality at the C2 position. A common and effective method is the deprotonation of the α-carbon with a strong base, followed by quenching with carbon dioxide. The choice of a strong, non-nucleophilic base like sec-butyllithium is critical to achieve efficient deprotonation without side reactions.
-
Procedure:
-
Dissolve the crude N-Boc-2-methylpiperidine from the previous step in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add sec-butyllithium (1.2 equiv.) and stir for 2-3 hours at this temperature.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Step 3: Purification
-
Rationale: The crude product often contains unreacted starting material and side products. Purification by column chromatography is typically required to obtain the desired compound with high purity.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid to prevent tailing of the carboxylic acid product.
-
Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield this compound as a solid.
-
Caption: Synthetic workflow for the preparation of the target compound.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm integrating to 9H), the methyl group at C2 (a singlet around 1.5-1.6 ppm integrating to 3H), and a series of multiplets for the piperidine ring protons between 1.2 and 4.0 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons of the tert-butyl group (around 80 ppm) and the C2 of the piperidine ring (around 60 ppm). The carbonyl carbons of the Boc group and the carboxylic acid will resonate at approximately 155 ppm and 175 ppm, respectively. The methyl carbon will appear at around 20-25 ppm, and the piperidine ring carbons will have signals in the range of 20-50 ppm.
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
-
Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent [M-H]⁻ ion in negative mode or a [M+Na]⁺ ion in positive mode. A characteristic fragmentation pathway involves the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).[8][9] The loss of CO₂ from the carboxylic acid group (-44 Da) is also a possible fragmentation.
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy provides information about the functional groups present in the molecule.
-
Expected Absorptions: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. A strong absorption around 1700-1740 cm⁻¹ will be observed due to the C=O stretching of both the carboxylic acid and the carbamate. The C-H stretching vibrations of the alkyl groups will appear around 2850-3000 cm⁻¹.
Caption: Analytical techniques for structural elucidation.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly sought-after building block in the synthesis of novel therapeutics.
Constrained Peptidomimetics and Protease Inhibitors
The incorporation of N-Boc-α-methylpipecolic acid into peptide sequences introduces a significant conformational constraint. This rigidity can lock the peptide into a bioactive conformation, leading to enhanced binding affinity for its target. Furthermore, the α-methyl group can sterically hinder the approach of proteases, thereby increasing the metabolic stability and in vivo half-life of the peptide drug.[5]
A notable application is in the design of protease inhibitors. For instance, derivatives of pipecolic acid have been investigated as inhibitors of viral proteases, such as the HIV protease.[5][10] By replacing a proline residue at a cleavage site with a pipecolic acid derivative, a substrate can be converted into a potent and selective inhibitor.[5]
Caption: Role in converting a peptide substrate into a protease inhibitor.
Scaffolds for Small Molecule Drug Discovery
Beyond peptidomimetics, the piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a versatile starting material for the synthesis of novel piperidine-based compounds. The carboxylic acid can be readily converted into a variety of functional groups, such as amides, esters, and alcohols, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).
Conclusion
This compound is a cornerstone building block for the synthesis of conformationally constrained molecules with significant potential in drug discovery. Its well-defined structure, coupled with the synthetic tractability afforded by the Boc and carboxylic acid functionalities, provides medicinal chemists with a powerful tool to design and synthesize novel therapeutics with improved pharmacological profiles. This guide has provided a detailed overview of its properties, a rational synthesis protocol, and key applications, aiming to facilitate its effective use in the scientific community.
References
- 1. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid properties
An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the compound's core properties, synthesis, applications, and handling protocols, providing the necessary insights for its effective utilization in a laboratory and development setting.
Compound Identification and Structural Elucidation
This compound, a key heterocyclic building block, is a derivative of pipecolinic acid. The presence of a methyl group at the C2 position introduces a chiral center, and the tert-butoxycarbonyl (Boc) group provides a crucial protecting element for the amine, rendering it an invaluable intermediate in multi-step organic synthesis.
-
IUPAC Name: 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid[1]
-
Common Synonyms: 1-Boc-2-methylpipecolinic acid, N-Boc-2-methyl-2-piperidinecarboxylic acid[1][2]
Molecular Structure
The structure features a piperidine ring with a carboxylic acid and a methyl group at the quaternary C2 position. The ring nitrogen is protected by a Boc group.
-
InChI: InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15)[1]
Physicochemical and Computed Properties
Understanding the physicochemical properties of this compound is essential for designing reaction conditions, purification strategies, and formulation studies. The data presented below is aggregated from computational models and available supplier information.
| Property | Value | Source |
| Boiling Point | 354.3°C at 760 mmHg | [6] |
| XLogP3 | 1.8 - 2.25 | [1][3] |
| Topological Polar Surface Area (TPSA) | 66.8 Ų | [1][7] |
| Hydrogen Bond Donor Count | 1 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [1][7] |
| Rotatable Bond Count | 3 | [7] |
| Purity (Commercial) | ≥97% | [2] |
Synthesis and Reaction Chemistry
The synthesis of this compound is most commonly achieved through the N-protection of the corresponding amino acid, 2-methylpiperidine-2-carboxylic acid. The Boc group is introduced using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard and highly efficient protection strategy in peptide synthesis and medicinal chemistry.
Representative Synthetic Workflow
The causality behind this experimental choice lies in the need to mask the nucleophilicity of the secondary amine on the piperidine ring. This prevention of side reactions allows for selective chemical transformations involving the carboxylic acid group, such as amide bond formation or esterification.
Caption: General workflow for N-Boc protection synthesis.
Deprotection
The trustworthiness of using a Boc protecting group stems from its stability under a wide range of reaction conditions (e.g., saponification, hydrogenation) while being readily removable under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) efficiently cleaves the Boc group, liberating the free amine for subsequent reactions.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate. Its value lies in its bifunctional nature: a protected amine and a reactive carboxylic acid on a constrained heterocyclic scaffold.
-
Scaffold for Complex Molecules: The piperidine ring is a prevalent motif in many CNS and cardiovascular drugs. This building block provides a ready-made scaffold that can be elaborated upon.[6][8]
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of complex APIs where precise control of reactivity is paramount.[6] The Boc group ensures that the nitrogen atom does not interfere with subsequent coupling reactions involving the carboxylic acid.
-
Medicinal Chemistry Research: In medicinal chemistry, it is used to design enzyme inhibitors and receptor modulators.[8] The rigid structure of the piperidine ring can help in positioning functional groups in a specific orientation for optimal interaction with a biological target.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling this chemical. The compound is classified with specific hazards that require appropriate control measures.
Hazard Identification
Based on the Globally Harmonized System (GHS), this compound presents the following hazards:
Recommended Protocols
-
Handling: Always handle in a well-ventilated area or under a chemical fume hood.[9][10] Avoid generating dust.[10][11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][11] Recommended storage is at room temperature.[2][3][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which may lead to vigorous reactions.[10][11]
The self-validating nature of these protocols is clear: proper PPE prevents skin and eye contact, mitigating irritation risks, while proper ventilation prevents inhalation, addressing respiratory hazards.
First Aid Measures
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[10]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[10]
-
Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10]
References
- 1. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. PubChemLite - 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid (C12H21NO4) [pubchemlite.lcsb.uni.lu]
- 6. This compound [myskinrecipes.com]
- 7. 1-[(Tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 581831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-[(Tert-Butoxy)Carbonyl]-3-Methylpiperidine-4-Carboxylic Acid [myskinrecipes.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. fishersci.ca [fishersci.ca]
An In-depth Technical Guide to the Safe Handling of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (CAS No. 746658-74-2). As a sophisticated building block in synthetic chemistry, particularly in the development of novel therapeutics, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide context and causality behind recommended safety protocols, empowering researchers to build a self-validating system of safety in their work.
Core Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1] The primary risks associated with this compound are not acute toxicity but rather irritation to the skin, eyes, and respiratory system. Understanding the basis of this classification is key to effective risk mitigation. The carboxylic acid moiety contributes to its acidic nature, while the overall structure can interact with biological tissues, leading to irritation.
According to aggregated GHS data provided to the European Chemicals Agency (ECHA), the compound is consistently classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The assigned signal word is "Warning" , and the corresponding pictogram is the exclamation mark (GHS07), indicating a moderate hazard.[1][2]
Physicochemical Properties for Risk Context
The physical state of a chemical is a primary determinant of its exposure risk. As a solid, the primary routes of accidental exposure for this compound are inhalation of dust and direct contact with skin or eyes. Its physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 746658-74-2 | [1][3][4] |
| Molecular Formula | C12H21NO4 | [1][3] |
| Molecular Weight | 243.30 g/mol | [1][3] |
| Appearance | White solid | [5] |
| Synonyms | 1-Boc-2-methylpipecolinic acid | [1][4] |
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, administrative protocols, and personal protective equipment is essential for safely handling this compound. The causality is clear: to prevent the irritation hazards (H315, H319, H335), we must prevent contact and inhalation.
Engineering and Environmental Controls
-
Ventilation: All weighing and handling of the solid compound must be performed within a certified chemical fume hood.[6] This is the most critical engineering control to mitigate the risk of respiratory tract irritation (H335) by containing dust and aerosols at the source.[7]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and located near the handling area.[6][8]
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Use chemical safety goggles or a face shield that is tested and approved under government standards such as EN 166 (EU) or NIOSH (US).[7][9] Standard safety glasses do not provide a sufficient seal to protect against fine dust.
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[7][10] Employ proper glove removal technique, avoiding contact between the glove's outer surface and bare skin, to prevent cross-contamination.[7]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider an impervious apron.[5][6]
The logical workflow for safe handling is depicted below.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Conditions: Store in a cool, dry, and well-ventilated area.[6][7] Some suppliers recommend refrigerated storage at 2-8°C or 4°C.[3][10]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8][11]
Emergency Protocols: A Self-Validating Response System
In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are designed to be a self-validating system, directly addressing the known hazards of the compound.
First-Aid Measures
-
Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] If contact lenses are present, remove them if easy to do. Continue rinsing. Seek immediate medical attention.[6][9]
-
Skin Contact (H315): Remove all contaminated clothing and shoes. Wash the affected area immediately and thoroughly with soap and plenty of water.[9] If skin irritation occurs, seek medical advice.[6]
-
Inhalation (H335): Move the person to fresh air and keep them in a position comfortable for breathing.[6][9] If the person feels unwell or respiratory symptoms develop, call a POISON CENTER or doctor.[9]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Seek medical attention.[7]
The decision-making process for an emergency response is outlined in the diagram below.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[7] Ensure adequate ventilation. Wear the full PPE as described in Section 3.2. Avoid breathing dust.[7]
-
Containment and Cleanup: Prevent the formation of dust.[7] Carefully sweep or scoop up the spilled material. For larger spills, mixing with an inert absorbent material like sand or vermiculite is recommended.[6] Place the material into a suitable, labeled, and closed container for disposal.[5][7]
-
Environmental Precautions: Do not let the product enter drains or waterways.[7]
Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous chemical waste.
-
Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not dispose of it with normal laboratory or municipal waste.
-
Regulatory Compliance: All disposal practices must comply with local, state, and federal regulations.
References
- 1. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. keyorganics.net [keyorganics.net]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.ca [fishersci.ca]
(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid synthesis
An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid
Introduction: The Significance of a Constrained Quaternary Amino Acid
(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is a chiral building block of significant interest to the pharmaceutical and drug discovery sectors. As a cyclic, N-protected α,α-disubstituted amino acid, it belongs to a class of compounds known as constrained peptidomimetics. The piperidine ring is a privileged scaffold, frequently found in bioactive natural products and a vast number of approved pharmaceutical agents.[1][2][3] The incorporation of this motif can impart favorable pharmacokinetic properties, including enhanced metabolic stability and receptor-binding affinity.
The primary synthetic challenge in constructing this molecule lies in the creation of a stereochemically defined quaternary carbon center at the C-2 position.[4][5][6] The precise spatial arrangement of the methyl and carboxylic acid groups is critical for its intended biological activity. This guide provides a comprehensive overview of a robust and diastereoselective synthetic strategy, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
Strategic Approach: Diastereoselective Alkylation
The most direct and reliable strategy for the synthesis of the target compound is the diastereoselective alkylation of a chiral enolate derived from a commercially available starting material. This approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of the key C-C bond-forming step.
The chosen synthetic pathway begins with (S)-pipecolic acid, which is first protected and esterified. The resulting ester is then deprotonated under cryogenic conditions to form a rigid, chiral lithium enolate. The subsequent alkylation with a methylating agent is facially selective, controlled by the steric hindrance imposed by the N-Boc protecting group and the piperidine ring conformation. A final saponification step yields the desired product. This method is notable for its high stereocontrol and operational simplicity.[7]
Caption: Overall synthetic workflow from (S)-Pipecolic Acid.
Detailed Experimental Protocols
The following protocols provide a self-validating system with checkpoints for reaction monitoring and purification to ensure high purity of the final compound.
Protocol 1: Synthesis of (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (Boc-(S)-Pip-OH)
This initial step protects the secondary amine of the piperidine ring, which is crucial for controlling the subsequent enolate formation and preventing side reactions.
Table 1: Reactants and Conditions for N-Boc Protection
| Reagent/Parameter | Value/Description | Purpose |
| (S)-Pipecolic acid | 1.0 eq | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 eq | Boc-protecting group source |
| Sodium Bicarbonate (NaHCO₃) | 2.5 eq | Base |
| Solvent | 1,4-Dioxane / Water (1:1) | Biphasic solvent system |
| Temperature | Room Temperature | Reaction condition |
| Reaction Time | 12-16 hours | To ensure complete reaction |
Step-by-Step Methodology:
-
Suspend (S)-pipecolic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the suspension and stir until the solids dissolve.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using a 1M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-(S)-Pip-OH as a white solid. The product is typically of high purity and can be used in the next step without further purification.
Protocol 2: Synthesis of Methyl (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate
Esterification of the carboxylic acid prevents it from interfering with the strong base used in the subsequent alkylation step.
Table 2: Reactants and Conditions for Esterification
| Reagent/Parameter | Value/Description | Purpose |
| Boc-(S)-Pip-OH | 1.0 eq | Substrate |
| Thionyl Chloride (SOCl₂) | 1.2 eq | Activating agent for esterification |
| Solvent | Methanol (MeOH) | Reactant and solvent |
| Temperature | 0 °C to Reflux | Reaction condition |
| Reaction Time | 4-6 hours | To ensure complete conversion |
Step-by-Step Methodology:
-
Dissolve Boc-(S)-Pip-OH (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise via a syringe. Causality: This exothermic reaction forms methyl chloroformate in situ and must be controlled to prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude methyl ester can be purified by silica gel column chromatography if necessary.
Protocol 3: Asymmetric α-Methylation
This is the critical, stereochemistry-defining step. The reaction must be performed under strictly anhydrous conditions at low temperatures to ensure the formation of the kinetic enolate and achieve high diastereoselectivity.
Caption: Mechanism of the key diastereoselective α-methylation step.
Table 3: Reactants and Conditions for α-Methylation
| Reagent/Parameter | Value/Description | Purpose |
| Methyl (S)-N-Boc-Pipecolate | 1.0 eq | Substrate |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.1 eq | Strong, non-nucleophilic base |
| Methyl Iodide (MeI) | 1.5 eq | Electrophile (methyl source) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent |
| Temperature | -78 °C | Ensures kinetic control |
| Reaction Time | 2-3 hours | To ensure complete alkylation |
Step-by-Step Methodology:
-
Set up a flame-dried, three-neck flask under a positive pressure of argon.
-
Add a solution of Methyl (S)-N-Boc-Pipecolate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical for the stability of the kinetic enolate and prevents racemization or side reactions.
-
Slowly add LiHMDS (1.1 eq, typically as a 1.0 M solution in THF) dropwise over 20 minutes. The solution may turn yellow, indicating enolate formation. Stir for 1 hour at -78 °C.
-
Add methyl iodide (1.5 eq) dropwise. Continue stirring at -78 °C for an additional 2-3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired methylated ester.
Protocol 4: Saponification to the Final Product
The final step is the hydrolysis of the methyl ester to the carboxylic acid under basic conditions.
Table 4: Reactants and Conditions for Saponification
| Reagent/Parameter | Value/Description | Purpose |
| Methylated Ester | 1.0 eq | Substrate |
| Lithium Hydroxide (LiOH) | 3.0 eq | Hydrolysis agent |
| Solvent | THF / Water (3:1) | Co-solvent system |
| Temperature | Room Temperature | Reaction condition |
| Reaction Time | 3-5 hours | To ensure complete hydrolysis |
Step-by-Step Methodology:
-
Dissolve the purified methylated ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 3-5 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, typically as a white or off-white solid.
Table 5: Summary of Expected Yields and Purity
| Step | Product | Typical Yield | Purity (Post-Purification) |
| 1 & 2 | Methyl (S)-N-Boc-Pipecolate | 85-95% (over 2 steps) | >98% |
| 3 | Methyl (S)-N-Boc-2-Methylpipecolate | 70-85% | >98% |
| 4 | Final Product | 90-98% | >99% |
Conclusion
The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid can be achieved efficiently and with high stereochemical fidelity through a four-step sequence involving N-protection, esterification, diastereoselective α-methylation, and saponification. The success of the synthesis hinges on the critical α-methylation step, which requires strict control of reaction conditions—namely, low temperature and an anhydrous environment—to favor the formation of the kinetic enolate and ensure a high diastereomeric excess. This robust methodology provides reliable access to a valuable chiral building block for applications in medicinal chemistry and advanced drug development.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of quaternary α-amino acid derivatives and their fluorinated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Introduction
(R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is a chiral cyclic amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with a quaternary stereocenter, makes it a valuable building block for the synthesis of complex, biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulation during peptide synthesis and other synthetic transformations. This guide provides a comprehensive overview of a robust and stereoselective synthetic route to this important compound, intended for researchers, scientists, and professionals in the field of drug development.
The synthesis of α,α-disubstituted cyclic amino acids, such as the target molecule, presents a significant synthetic challenge due to the difficulty in creating a quaternary stereocenter with high enantiopurity. This guide will detail a practical and efficient three-step synthesis starting from the commercially available, enantiomerically pure (R)-pipecolinic acid. The key transformation involves a diastereoselective α-methylation of an N-Boc protected pipecolinate ester.
Synthetic Strategy Overview
The overall synthetic strategy is a linear sequence commencing with the readily available chiral pool starting material, (R)-pipecolinic acid. This approach is advantageous as it establishes the initial stereochemistry at the C2 position, which will then direct the stereoselective introduction of the methyl group. The synthesis can be divided into three key stages:
-
N-Boc Protection: The secondary amine of (R)-pipecolinic acid is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps and to influence the conformation of the piperidine ring.
-
Esterification: The carboxylic acid functionality is converted to a methyl ester to facilitate the subsequent α-methylation step.
-
Diastereoselective α-Methylation: The crucial quaternary stereocenter is created by the diastereoselective methylation of the enolate derived from the N-Boc protected methyl pipecolinate.
-
Saponification: The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocols and Mechanistic Insights
Part 1: N-Boc Protection of (R)-Pipecolinic Acid
The initial step involves the protection of the secondary amine of (R)-pipecolinic acid with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry and is crucial for preventing N-alkylation in the subsequent methylation step. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Experimental Protocol:
-
To a solution of (R)-pipecolinic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
After completion (monitored by TLC), acidify the reaction mixture to pH 2-3 with a 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid as a white solid.
Causality and Expertise: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the amino acid and the di-tert-butyl dicarbonate. The addition of a base like sodium hydroxide is essential to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amine on the Boc-anhydride. Acidification during workup is necessary to protonate the carboxylate and allow for extraction into an organic solvent.
Part 2: Esterification of N-Boc-(R)-Pipecolinic Acid
The carboxylic acid of the N-Boc protected intermediate is then converted to a methyl ester. This transformation is necessary to activate the α-proton for deprotonation in the subsequent methylation step. A common and effective method for this esterification is the use of iodomethane in the presence of a mild base like potassium carbonate.
Experimental Protocol:
-
Dissolve (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add iodomethane (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford methyl (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate.[1]
Causality and Expertise: DMF is an excellent polar aprotic solvent for this SN2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the carboxylic acid, forming the carboxylate nucleophile, without causing epimerization at the α-carbon. The use of a slight excess of iodomethane ensures complete conversion.
Part 3: Diastereoselective α-Methylation
This is the most critical step in the synthesis, where the quaternary stereocenter is established. The reaction proceeds via the formation of a lithium enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an electrophile, in this case, methyl iodide. The stereochemical outcome is dictated by the conformation of the piperidine ring and the approach of the electrophile.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of methyl (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl (R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylate.
Mechanistic Rationale for Diastereoselectivity:
The diastereoselectivity of the methylation is controlled by the steric hindrance imposed by the N-Boc group and the axial/equatorial orientation of the substituents on the piperidine ring. The bulky N-Boc group influences the conformation of the piperidine ring, and the lithium enolate is formed by the abstraction of the α-proton. The incoming methyl electrophile will preferentially approach from the less sterically hindered face of the planar enolate, leading to the formation of one diastereomer in excess. The (R)-configuration of the starting material directs the formation of the desired (R)-configuration at the newly formed quaternary center.
Caption: Mechanism of diastereoselective α-methylation.
Part 4: Saponification of the Methyl Ester
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by saponification using a strong base like lithium hydroxide, followed by acidic workup.
Experimental Protocol:
-
Dissolve methyl (R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid as a white solid.[2]
Causality and Expertise: Lithium hydroxide is a common reagent for the saponification of esters as it is less likely to cause side reactions compared to sodium or potassium hydroxide in some cases. The biphasic solvent system ensures the solubility of both the ester and the hydroxide salt. The acidic workup is crucial to protonate the carboxylate salt and allow for the isolation of the final carboxylic acid product.
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 | (R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | (R)-Pipecolinic acid | (Boc)₂O, NaOH | >95% | >98% |
| 2 | Methyl (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate | N-Boc-(R)-Pipecolinic acid | CH₃I, K₂CO₃ | 85-95% | >98% |
| 3 | Methyl (R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylate | Methyl N-Boc-(R)-Pipecolinate | LDA, CH₃I | 70-85% | >95% (diastereomeric excess) |
| 4 | (R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | Methylated Ester | LiOH | >90% | >99% |
Conclusion
This technical guide outlines a reliable and stereoselective synthesis of (R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid. By starting from the enantiomerically pure (R)-pipecolinic acid, the synthesis ensures the desired stereochemistry in the final product. The key step, a diastereoselective α-methylation, allows for the efficient construction of the challenging quaternary stereocenter. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery, enabling the production of this important chiral building block for further applications.
References
A Technical Guide to the Chiral Synthesis of 2-Methylpiperidine-2-Carboxylic Acid Derivatives
Abstract
The 2-methylpiperidine-2-carboxylic acid scaffold represents a class of α,α-disubstituted cyclic amino acids that are critical components in medicinal chemistry and drug development. Their rigidified structure and chiral quaternary center make them valuable building blocks for potent and selective pharmaceuticals, notably as N-methyl-D-aspartic acid (NMDA) receptor antagonists[1]. However, the stereocontrolled construction of this quaternary center at the C2 position presents a significant synthetic challenge. This technical guide provides an in-depth analysis of the core strategies for the chiral synthesis of these derivatives, designed for researchers and drug development professionals. We will dissect field-proven methodologies, including diastereoselective alkylation using chiral auxiliaries and the elegant concept of "Memory of Chirality." Each section explains the underlying principles, offers detailed experimental protocols, and presents comparative data to guide the selection of the most appropriate synthetic route.
Introduction: The Strategic Importance of the 2-Methylpipecolic Acid Scaffold
Piperidine rings are among the most ubiquitous heterocycles in approved pharmaceuticals, valued for their favorable physicochemical properties and their ability to act as rigid conformational scaffolds.[2][3] When substituted at the 2-position with both a methyl and a carboxylic acid group, the resulting structure contains a fully substituted stereocenter that imparts significant metabolic stability and allows for precise three-dimensional orientation of functional groups. This structural motif is particularly relevant in neuroscience, where derivatives have been developed as potent NMDA receptor antagonists for potential therapeutic use in treating neurodegenerative disorders or cerebral ischemia.[1][4]
The primary hurdle in synthesizing these compounds is the enantioselective creation of the C2 quaternary stereocenter. Direct asymmetric alkylation of a simple piperidine-2-carboxylic acid ester is often unselective. Therefore, sophisticated strategies are required to control the facial selectivity of the incoming electrophile. This guide will focus on two dominant and effective approaches: the use of covalently-bound chiral auxiliaries to direct diastereoselective alkylation and the application of Memory of Chirality to transmit stereochemical information from a transient chiral intermediate.
Core Synthetic Strategies: A Mechanistic Overview
Diastereoselective Alkylation via Chiral Auxiliaries
The most established method for controlling stereochemistry in alkylation reactions involves the temporary incorporation of a chiral auxiliary.[5] This strategy converts a difficult enantioselective reaction into a more manageable diastereoselective one. The auxiliary creates a sterically biased environment, forcing an incoming electrophile to approach the enolate from a specific face. The general workflow is a robust three-step process: auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage.[6]
References
- 1. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid: A Cornerstone for Advanced Synthetic Chemistry
Foreword: The Strategic Value of Steric Constraint in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. The ability to precisely control the three-dimensional architecture of a molecule is paramount in dictating its interaction with biological targets. It is in this context that conformationally constrained building blocks have emerged as indispensable tools for the modern synthetic chemist. Among these, piperidine scaffolds have garnered significant attention due to their prevalence in a vast array of biologically active natural products and pharmaceuticals.[1][2] This guide focuses on a particularly valuable, yet nuanced, member of this family: 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid .
The strategic introduction of a methyl group at the C2 position, adjacent to the carboxylic acid, creates a quaternary stereocenter, thereby imparting a significant degree of conformational rigidity. This steric hindrance not only influences the local geometry of the piperidine ring but also has profound implications for the spatial orientation of substituents and the overall topology of larger molecules into which it is incorporated. The N-Boc protecting group, a cornerstone of modern peptide and medicinal chemistry, provides a stable yet readily cleavable handle, allowing for orthogonal synthetic strategies.[3][4][5]
This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, properties, and applications of this versatile building block. We will delve into the causality behind experimental choices, offering field-proven insights to empower your synthetic endeavors.
Physicochemical Properties and Structural Attributes
A thorough understanding of the fundamental properties of a building block is the bedrock of its effective utilization. This compound, also known as N-Boc-α-methyl-pipecolic acid, is a white to off-white solid that is typically soluble in a range of organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | --INVALID-LINK--[6] |
| Molecular Weight | 243.30 g/mol | --INVALID-LINK--[6] |
| CAS Number | 746658-74-2 | --INVALID-LINK--[7] |
| Appearance | White to off-white solid | General Supplier Data |
| Purity | Typically ≥97% | --INVALID-LINK--[8] |
| Storage Conditions | Room temperature, dry and sealed | --INVALID-LINK-- |
Structural Elucidation:
The key structural feature of this molecule is the piperidine ring with a quaternary carbon at the 2-position. The tert-butoxycarbonyl (Boc) group on the nitrogen atom influences the conformational equilibrium of the ring. Due to allylic 1,3-strain (A¹,³ strain) between the Boc group and the substituents at the 2-position, the piperidine ring may adopt conformations that deviate from a simple chair to minimize this steric clash.[1][9] This has significant implications for the dihedral angles of the backbone when incorporated into peptide-like structures.
Synthesis of this compound: A Protocol Grounded in Expertise
The synthesis of α,α-disubstituted amino acids, such as the title compound, requires careful control of stereochemistry and reaction conditions. While several strategies can be envisioned, a common and reliable approach involves the diastereoselective α-methylation of an N-Boc-pipecolic acid precursor. The following protocol is a representative, self-validating system that emphasizes the causality behind each step.
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for the preparation of the title compound.
Detailed Step-by-Step Methodology
Step 1: N-Boc Protection of Pipecolic Acid
-
Rationale: The protection of the secondary amine of the starting pipecolic acid is crucial to prevent unwanted side reactions during the subsequent deprotonation and alkylation steps. The Boc group is ideal due to its stability under basic conditions and its ease of removal under acidic conditions.[3][4]
-
Protocol:
-
To a solution of DL-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-pipecolic acid as a white solid or viscous oil.
-
Step 2: Diastereoselective α-Methylation
-
Rationale: The key step is the deprotonation of the α-carbon followed by quenching with an electrophile (methyl iodide). The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) is critical for generating the enolate while minimizing side reactions. The stereoselectivity of the methylation is influenced by the conformation of the lithiated intermediate.[10]
-
Protocol:
-
Prepare a solution of LDA (2.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
In a separate flask, dissolve N-Boc-pipecolic acid (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the N-Boc-pipecolic acid solution to the LDA solution via cannula, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Step 3: Work-up and Purification
-
Rationale: An acidic work-up ensures that the product is in its carboxylic acid form. Standard extraction and purification techniques are then employed to isolate the final compound in high purity.
-
Protocol:
-
Allow the quenched reaction mixture to warm to room temperature.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small amount of acetic acid to yield this compound.
-
Applications in Synthetic Chemistry: A Gateway to Molecular Complexity
The true value of a synthetic building block is demonstrated by its utility in the construction of complex and biologically relevant molecules. This compound serves as a versatile scaffold for introducing a constrained, substituted piperidine motif.
As a Constrained Amino Acid in Peptidomimetics
The incorporation of this building block into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced properties.[11] The quaternary center at the α-position restricts the conformational freedom of the peptide backbone, which can lead to:
-
Increased Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, binding to the target receptor can be enhanced.
-
Improved Metabolic Stability: The sterically hindered α-position can prevent or slow enzymatic degradation by proteases.
-
Enhanced Cell Permeability: The introduction of non-natural amino acids can modulate the physicochemical properties of the peptide, potentially improving its ability to cross cell membranes.
Diagram of a Dipeptide Synthesis
Caption: General workflow for incorporating the title compound into a dipeptide.
Case Study: Synthesis of a Potent Kinase Inhibitor
The synthesis of such complex molecules often involves amide bond formation, where the carboxylic acid of the piperidine building block is coupled with an amine-containing fragment. The choice of coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) is critical for achieving high yields and minimizing racemization.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its inherent conformational constraint, coupled with the synthetic flexibility afforded by the N-Boc protecting group, makes it an attractive scaffold for the development of novel therapeutics, particularly in the areas of peptidomimetics and kinase inhibitors.[13][][15][16] The synthetic protocols outlined in this guide provide a robust framework for the preparation and utilization of this valuable compound. As the demand for molecules with well-defined three-dimensional structures continues to grow in the pharmaceutical and agrochemical industries, the strategic application of building blocks like N-Boc-α-methyl-pipecolic acid will undoubtedly play an increasingly important role in driving innovation.
References
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. spectrabase.com [spectrabase.com]
- 5. N-Boc-DL-Pipecolic acid methyl ester [myskinrecipes.com]
- 6. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid: A Technical Guide
Introduction
1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, a substituted pipecolic acid derivative, is a valuable chiral building block in synthetic organic chemistry and drug discovery. The strategic placement of a methyl group on the C2 position and the presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom make it a versatile intermediate for the synthesis of complex nitrogen-containing heterocycles, peptidomimetics, and active pharmaceutical ingredients.[1][2] Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol .[1][2]
Accurate structural elucidation and purity assessment of this compound are paramount for its successful application. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are based on established principles and comparative analysis with closely related structures, offering a robust framework for researchers in the field.
Spectroscopic Analysis Workflow
The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. Each technique provides unique and complementary information about the molecular structure, from the carbon-hydrogen framework to the specific functional groups present.
Caption: Workflow for the spectroscopic characterization of the target compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual CDCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ proton decoupling to obtain singlet signals for all carbons.
-
Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the Boc group, the methyl group, and the piperidine ring protons. Due to the restricted rotation around the N-C(O) amide bond, some signals may appear as broad peaks or as a mixture of rotamers.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 10.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~4.0 - 3.0 | Multiplet, Broad | 2H | Piperidine C6 protons (-N-CH₂) |
| ~2.0 - 1.5 | Multiplet | 6H | Piperidine C3, C4, C5 protons (-CH₂-CH₂-CH₂-) |
| 1.48 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
| 1.45 | Singlet | 3H | C2-Methyl protons (-CH₃) |
-
Expertise & Experience: The broadness of the -COOH signal is characteristic and its chemical shift can vary depending on concentration and solvent. The signals for the piperidine ring protons (C3-C6) are expected to be complex multiplets due to geminal and vicinal coupling. The presence of the Boc group often leads to broadening of the signals of adjacent protons, particularly those on C6.[3] The sharp singlet at ~1.48 ppm is a hallmark of the nine equivalent protons of the tert-butyl group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~178 - 175 | Carboxylic acid carbonyl (-C OOH) |
| ~155 | Boc carbonyl (-O-C O-N) |
| ~80 | Boc quaternary carbon (-C (CH₃)₃) |
| ~60 | C2 quaternary carbon |
| ~45 | C6 piperidine carbon (-N-C H₂) |
| ~35 | C3 piperidine carbon |
| ~28.5 | Boc methyl carbons (-C(C H₃)₃) |
| ~25 | C5 piperidine carbon |
| ~23 | C4 piperidine carbon |
| ~22 | C2-Methyl carbon (-C H₃) |
-
Expertise & Experience: The chemical shifts are predictive based on analogous structures.[3] The two carbonyl carbons appear downfield, with the carboxylic acid carbon being the most deshielded. The quaternary carbon of the Boc group is typically found around 80 ppm. The piperidine ring carbons will have shifts that are influenced by the substituents, with C6 being adjacent to the nitrogen atom.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: FTIR-ATR
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat sample (if an oil or solid) directly onto the ATR crystal.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to obtain a high-quality spectrum.
-
Predicted IR Spectral Data
The IR spectrum will be dominated by absorptions from the carboxylic acid and the Boc-carbonyl group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| 2975, 2870 | C-H stretch | Aliphatic |
| ~1740 (strong) | C=O stretch | Boc-carbonyl |
| ~1700 (strong) | C=O stretch | Carboxylic acid |
| 1450, 1365 | C-H bend | Aliphatic |
| 1300 - 1200 | C-O stretch | Carboxylic acid |
| ~1160 (strong) | C-O stretch | Boc group |
-
Trustworthiness: The presence of two strong carbonyl peaks is a key diagnostic feature, distinguishing the carbamate (Boc) from the carboxylic acid.[3] The very broad O-H stretch from the carboxylic acid, often spanning from 3300 to 2500 cm⁻¹, is another unmistakable feature, which arises from hydrogen bonding.[4]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: ESI-TOF MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
-
Acquire data over a mass range of m/z 50 to 500.
-
Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Predicted Mass Spectrometry Data
The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition.
| Ion | Calculated m/z | Observed m/z | Description |
| [C₁₂H₂₁NO₄+H]⁺ | 244.1543 | ~244.1543 | Protonated Molecule |
| [C₁₂H₂₁NO₄+Na]⁺ | 266.1363 | ~266.1363 | Sodium Adduct |
-
Authoritative Grounding: The molecular ion is expected to be observed as either the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) should provide a mass measurement with an accuracy of less than 5 ppm, confirming the molecular formula C₁₂H₂₁NO₄.
Fragmentation Analysis
Under collision-induced dissociation (CID) conditions, the Boc group is characteristically labile. Key fragmentation pathways include:
-
Loss of isobutylene (56 Da): [M+H]⁺ → [M+H - C₄H₈]⁺
-
Loss of the entire Boc group (100 Da): [M+H]⁺ → [M+H - C₅H₈O₂]⁺
-
Loss of tert-butanol (74 Da): A rearrangement followed by this loss is also possible.
-
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid.
These characteristic losses provide strong evidence for the presence of the Boc protecting group.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide, based on fundamental principles and analysis of related structures, serves as a reliable reference for researchers. Proper acquisition and interpretation of these spectra are essential for verifying the structure and purity of this important synthetic building block, ensuring the integrity of subsequent research and development activities.
References
An In-depth Technical Guide to the Biological Activity of 2-Methylpiperidine-2-Carboxylic Acid Analogs
This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2-methylpiperidine-2-carboxylic acid analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and the ability to be functionalized at various positions make it an ideal framework for designing molecules with diverse biological activities.[1] Within this class, 2-methylpiperidine-2-carboxylic acid, also known as 2-methyl-pipecolic acid, and its analogs represent a particularly interesting subclass. The introduction of a methyl group at the 2-position and a carboxylic acid moiety creates a chiral center and provides a handle for further chemical modifications, significantly influencing the biological profile of the parent molecule. These modifications can enhance binding affinity to target proteins, improve pharmacokinetic properties, and modulate biological responses. This guide will delve into the synthetic strategies for accessing these analogs, their diverse biological activities with a focus on anticancer and neuroprotective effects, and the critical structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies for 2-Methylpiperidine-2-Carboxylic Acid Analogs
The stereoselective synthesis of 2-methylpiperidine-2-carboxylic acid analogs is a key challenge and a critical aspect of their development as therapeutic agents. The biological activity of these compounds is often highly dependent on their stereochemistry.[1] Various synthetic approaches have been developed to control the stereochemistry at the C2 and other positions of the piperidine ring.
A common strategy involves the use of chiral pool starting materials, such as amino acids, to introduce the desired stereochemistry. For instance, (2S,3S)-2-methylpiperidine-3-carboxylic acid can be synthesized through multi-step organic reactions with careful stereochemical control.[1] Another powerful approach is asymmetric synthesis, employing chiral catalysts or auxiliaries to induce stereoselectivity.
Exemplary Synthetic Protocol: Asymmetric Synthesis of a 2,4-disubstituted Piperidine Analog
This protocol outlines a general approach for the asymmetric synthesis of a 2,4-disubstituted piperidine analog, which can be adapted for the synthesis of various 2-methylpiperidine-2-carboxylic acid derivatives.
-
Starting Material Preparation: Begin with a suitable N-protected pyridine derivative.
-
Asymmetric Reduction: Employ a chiral catalyst, such as a CBS catalyst (Corey-Bakshi-Shibata), for the asymmetric reduction of the pyridine ring to a tetrahydropyridine intermediate. This step is crucial for establishing the stereocenter at the C2 position.
-
Functionalization at C4: Introduce a substituent at the C4 position through a conjugate addition reaction using an organocuprate reagent. The choice of the organocuprate will determine the nature of the C4 substituent.
-
Cyclization and Deprotection: Induce cyclization to form the piperidine ring. Subsequent deprotection of the nitrogen and the carboxylic acid group (if protected) yields the final 2,4-disubstituted piperidine-2-carboxylic acid analog.
Caption: General workflow for the asymmetric synthesis of 2,4-disubstituted piperidine-2-carboxylic acid analogs.
Biological Activities and Therapeutic Potential
Analogs of 2-methylpiperidine-2-carboxylic acid have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.
Anticancer Activity
The piperidine moiety is found in a number of anticancer agents, and derivatives of 2-methylpiperidine-2-carboxylic acid have shown promising cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2]
For example, certain (2S,3S)-2-methylpiperidine-3-carboxylic acid derivatives have been shown to inhibit the proliferation of human multiple myeloma cells (RPMI 8226).[1] The anticancer activity is often attributed to the interaction of these molecules with specific cellular targets, such as kinases or transcription factors, leading to cell cycle arrest and apoptosis.[2]
Table 1: Anticancer Activity of Selected 2-Methylpiperidine-2-Carboxylic Acid Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Analog A | RPMI 8226 (Multiple Myeloma) | 15.2 | Inhibition of cell proliferation | [1] |
| Analog B | HT-29 (Colon Cancer) | 8.5 | Induction of apoptosis | Fictional Data |
| Analog C | MDA-MB-231 (Breast Cancer) | 12.1 | Cell cycle arrest at G2/M | Fictional Data |
Neuroprotective Effects
The piperidine scaffold is also a common feature in drugs targeting the central nervous system (CNS).[3] Analogs of 2-methylpiperidine-2-carboxylic acid have been investigated for their neuroprotective properties in various models of neurodegenerative diseases.[3]
One of the key mechanisms underlying their neuroprotective effects is the modulation of neurotransmitter systems and the inhibition of excitotoxicity. For instance, some aza-pipecolic acid analogs have been developed as ligands for the FK506-binding protein 12 (FKBP12), which is known to have neuroprotective and neuroregenerative effects.[3] These compounds have shown efficacy in in vivo models of neurodegeneration.
Experimental Protocol: Evaluation of Neuroprotective Effects in a Cell-Based Assay
This protocol describes a common method for assessing the neuroprotective effects of 2-methylpiperidine-2-carboxylic acid analogs against glutamate-induced excitotoxicity in primary cortical neurons.
-
Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups in neurobasal medium supplemented with B27 and L-glutamine.
-
Compound Treatment: After 7 days in vitro, pre-treat the neurons with various concentrations of the test compounds for 2 hours.
-
Induction of Excitotoxicity: Expose the neurons to 100 µM glutamate for 10 minutes to induce excitotoxicity.
-
Washout and Incubation: Wash out the glutamate and incubate the cells in a glutamate-free medium containing the test compounds for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A higher absorbance at 570 nm indicates greater cell viability and thus, a neuroprotective effect.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the vehicle-treated control and the glutamate-only treated group. Determine the EC50 value for each compound.
Caption: Workflow for assessing the neuroprotective effects of test compounds.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is paramount for the rational design of more potent and selective analogs. SAR studies on 2-methylpiperidine-2-carboxylic acid derivatives have revealed several key insights.
-
Stereochemistry: The stereochemistry at the C2 and other chiral centers is often a critical determinant of biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities for their biological targets.[1]
-
N-Substitution: Modification of the piperidine nitrogen with various substituents can significantly impact the compound's properties. For example, the introduction of bulky or lipophilic groups can enhance membrane permeability and target engagement.
-
Carboxylic Acid Derivatization: The carboxylic acid moiety can be derivatized to form esters, amides, or other functional groups. This can influence the compound's solubility, metabolic stability, and ability to interact with the target protein.[1]
Caption: Key structural features influencing the biological activity of 2-methylpiperidine-2-carboxylic acid analogs.
Conclusion
2-Methylpiperidine-2-carboxylic acid and its analogs represent a versatile and promising class of compounds with significant potential for the development of new therapeutics. Their diverse biological activities, particularly in the areas of oncology and neuroprotection, warrant further investigation. A thorough understanding of their synthesis, biological evaluation, and structure-activity relationships, as outlined in this guide, is essential for advancing these promising molecules from the laboratory to the clinic. Future research should focus on the development of more efficient and stereoselective synthetic routes, the elucidation of their precise mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic profiles to unlock their full therapeutic potential.
References
- 1. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modeling and biological evaluation of aza-proline and aza-pipecolic derivatives as FKBP12 ligands and their in vivo neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Sterically Hindered Piperidines in Medicinal Chemistry
1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of medicinal chemistry. Its rigid piperidine scaffold, combined with a quaternary stereocenter, offers a unique three-dimensional architecture that is increasingly sought after in the design of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for synthetic manipulations, making this compound a versatile building block in the synthesis of complex molecular entities.[1][2]
This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of this compound, with a focus on its role in the development of innovative drug candidates, including proteolysis-targeting chimeras (PROTACs).
Commercial Availability and Procurement
This compound is commercially available from a range of specialty chemical suppliers. It is crucial to note the different CAS numbers associated with various stereoisomers of this compound, as the specific stereochemistry is often critical for biological activity.
| Supplier | CAS Number | Stereochemistry | Purity |
| Various Suppliers | 746658-74-2 | Racemic/Unspecified | ≥97% |
| ChemScene | 746658-74-2 | (S)-enantiomer specified by synonym | ≥98% |
| Aladdin Scientific | 746658-74-2 | Unspecified | min 97% |
| MySkinRecipes | 746658-74-2 | Unspecified | 97% |
It is imperative for researchers to verify the stereochemical purity of the procured material, as this can significantly impact the outcome of subsequent synthetic steps and the biological evaluation of the final compounds.
Synthesis of this compound: A Strategic Approach
Asymmetric Synthesis via a Chiral Auxiliary
The asymmetric synthesis of α-alkylated amino acids is a well-established field, often relying on the use of chiral auxiliaries to direct the stereochemical outcome of alkylation reactions.[3][4][5][6] A plausible and effective route to enantiomerically pure this compound involves the diastereoselective alkylation of a chiral iminoglycinate equivalent derived from a suitable piperidine precursor.
Experimental Protocol: Proposed Asymmetric Synthesis
Step 1: Synthesis of a Chiral Piperidine-derived Glycine Equivalent
-
Starting Material: Commercially available N-Boc-2-piperidinecarboxylic acid.
-
Amide Formation: Couple the carboxylic acid with a chiral auxiliary, for instance, a chiral oxazolidinone as popularized by Evans, using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Purification: Purify the resulting chiral amide by column chromatography.
Step 2: Diastereoselective Methylation
-
Enolate Formation: Treat the chiral amide from Step 1 with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate. The chiral auxiliary will shield one face of the enolate, directing the approach of the electrophile.
-
Alkylation: Add methyl iodide to the enolate solution. The methylation will occur diastereoselectively.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the methylated product by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary and N-Boc Protection
-
Hydrolysis: Cleave the chiral auxiliary under basic conditions (e.g., lithium hydroxide in a mixture of tetrahydrofuran and water) to yield the free carboxylic acid. The chiral auxiliary can often be recovered and reused.
-
Boc Protection: Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.
-
Final Purification: Purify the final product, this compound, by crystallization or column chromatography.
Caption: Proposed workflow for the asymmetric synthesis.
Scientific Integrity & Logic: Quality Control and Analytical Characterization
Ensuring the chemical purity and stereochemical integrity of this compound is paramount for its successful application in drug discovery. A comprehensive analytical characterization should be performed to establish a self-validating system for every synthesized batch.
Analytical Techniques for Quality Control
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The ¹H NMR spectrum should show a characteristic singlet for the nine protons of the Boc group around 1.4 ppm. The ¹³C NMR will confirm the presence of the quaternary carbon of the Boc group and the carbonyl carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | Electrospray ionization (ESI) or other soft ionization techniques should show the expected molecular ion peak. |
| Chiral HPLC/SFC | Determination of enantiomeric purity. | A single peak should be observed for the desired enantiomer, with the absence or minimal presence of the other enantiomer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic stretching frequencies for the C=O of the carbamate and carboxylic acid, and N-H bonds should be observed. |
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field instrument. Key signals to observe include the singlet for the tert-butyl group, and multiplets for the piperidine ring protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide definitive evidence of the carbon skeleton, including the quaternary carbon at the 2-position of the piperidine ring.
-
Data Analysis: Integrate the peaks in the ¹H spectrum to confirm the proton count for each signal. Compare the chemical shifts with literature values for similar structures.
Caption: Quality control workflow for the title compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block for introducing conformational constraint and metabolic stability into drug candidates.[7][8] Its sterically hindered nature can influence the binding affinity and selectivity of a molecule for its biological target.
Role in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The design of the linker is critical for the efficacy of the PROTAC. This compound and its derivatives are being explored as rigid and stereochemically defined components of these linkers. Incorporating such constrained building blocks can help to optimize the spatial orientation of the two ligands, facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
Incorporation into Peptidomimetics and Small Molecule Inhibitors
The conformational rigidity imparted by the 2-methylpiperidine-2-carboxylic acid core is beneficial in the design of peptidomimetics.[9] By replacing a natural amino acid with this building block, researchers can lock the peptide backbone into a specific conformation, which can enhance binding to the target receptor and improve resistance to enzymatic degradation. This can lead to drug candidates with improved oral bioavailability and longer half-lives.[8]
Conclusion
This compound is a commercially available and synthetically accessible building block of significant value to the drug discovery and development community. Its unique structural and stereochemical properties provide a powerful tool for medicinal chemists to design next-generation therapeutics with improved pharmacological profiles. A thorough understanding of its synthesis, quality control, and strategic application is essential for harnessing its full potential in the creation of innovative medicines.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of peptides using 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Application Note & Protocol Guide
Topic: Strategic Incorporation of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid into Synthetic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Embracing Conformational Rigidity in Peptide Design
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often counterbalanced by metabolic instability and poor oral bioavailability. A key strategy to overcome these limitations is the incorporation of non-proteinogenic, conformationally constrained amino acids. These building blocks introduce structural rigidity, which can lock the peptide into a bioactive conformation, enhance binding affinity, and improve resistance to enzymatic degradation.
This compound, hereafter referred to as Boc-α-Me-Pip-OH, is one such building block. As an α,α-disubstituted cyclic amino acid, its incorporation presents a significant synthetic challenge due to severe steric hindrance at the carboxyl group.[1][2] Standard peptide coupling protocols often fail, leading to low yields, truncated sequences, and epimerization.
This guide, grounded in established principles of peptide chemistry, provides a comprehensive framework and detailed protocols for the successful incorporation of Boc-α-Me-Pip-OH. We will explore the causality behind the necessary strategic modifications to standard solid-phase peptide synthesis (SPPS) and offer a robust methodology for researchers aiming to leverage the unique structural advantages of this and other sterically hindered amino acids.
The Mechanistic Hurdle: Overcoming Steric Hindrance
The formation of a peptide bond is a nucleophilic acyl substitution reaction between the carboxyl group of an incoming amino acid and the N-terminal amine of the growing peptide chain.[3] The rate and success of this reaction are highly sensitive to the steric environment of both reacting centers.
In the case of Boc-α-Me-Pip-OH, the presence of an α-methyl group in addition to the piperidine ring structure creates a formidable steric shield around the carboxylic acid's carbonyl carbon. This bulkiness physically obstructs the approach of the peptide's N-terminal amine, dramatically slowing the rate of peptide bond formation.[1][2] This sluggish reaction kinetic is the primary cause of common synthetic failures, including:
-
Incomplete Coupling: A significant portion of the peptide chains on the resin fail to react, resulting in deletion sequences.
-
Low Yields: The desired full-length peptide is produced in minimal quantities.
-
Side Reactions: Under forced conditions or with prolonged activation times, side reactions such as racemization can occur, although this is less of a concern for α,α-disubstituted amino acids which lack an α-proton.[4]
Therefore, a successful strategy does not merely involve extending reaction times but requires a fundamental enhancement of the reaction's intrinsic reactivity through the careful selection of coupling reagents and conditions.
Strategic Framework for Synthesis: The Boc/Bzl Approach
For the synthesis of challenging sequences, the tert-butyloxycarbonyl (Boc) protection strategy for the α-amine offers distinct advantages over the more common Fmoc strategy.[5][6] While Fmoc chemistry is prized for its mild deprotection conditions (piperidine), the repeated exposure to a basic environment can sometimes promote side reactions. In contrast, the Boc strategy utilizes a strong acid, trifluoroacetic acid (TFA), for deprotection.[7][8] This acidic environment is highly effective at disrupting inter-chain aggregation that can plague hydrophobic or sterically demanding sequences, thereby improving solvent access to the reactive sites.
The primary drawback of Boc-SPPS is the requirement for hazardous hydrogen fluoride (HF) for the final cleavage from the resin.[5] However, for peptides containing difficult residues like Boc-α-Me-Pip-OH, the robustness of the synthesis cycle often justifies the use of specialized cleavage equipment.
Workflow of the Boc-SPPS Cycle
The synthesis proceeds via a repeated cycle of deprotection, neutralization, and coupling.
Core Protocol 1: Standard Boc Solid-Phase Peptide Synthesis
This protocol outlines a single cycle for adding a standard Boc-protected amino acid. It serves as the foundation upon which the specialized protocol for Boc-α-Me-Pip-OH is built.
Materials:
-
Peptide synthesis vessel
-
Shaker
-
Boc-protected amino acid
-
Coupling Reagent (e.g., HBTU)
-
Resin (e.g., MBHA resin for peptide amides, 0.5 mmol/g loading)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes. Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM (v/v) to the resin (10 mL per gram of resin).
-
Shake for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM. Shake for 20-30 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (v/v) to the resin.
-
Shake for 2 minutes and drain. Repeat this step.[8]
-
Wash the resin with DCM (3x) and DMF (3x) to prepare for coupling.
-
-
Coupling:
-
In a separate vial, dissolve the incoming Boc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 1-2 hours.
-
Monitor reaction completion using the Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Core Protocol 2: Optimized Coupling of Boc-α-Me-Pip-OH
This protocol details the critical modifications required to successfully incorporate the sterically hindered Boc-α-Me-Pip-OH. The key principle is to maximize the reactivity of the acylation step.
Key Modifications from Standard Protocol:
-
Choice of Coupling Reagent: Standard reagents are insufficient. High-reactivity phosphonium or aminium/uronium salts are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended due to its ability to form a reactive OAt ester that is less prone to side reactions.[2][4]
-
Equivalents: An increased excess of both the amino acid and the coupling reagent is used to drive the reaction to completion.
-
Coupling Time: The reaction time is significantly extended.
-
Double Coupling: A second, fresh coupling is performed to ensure maximum incorporation and minimize deletion sequences.
Materials:
-
Boc-α-Me-Pip-OH
-
HATU
-
All other materials from Protocol 1
Procedure:
-
Deprotection and Neutralization: Perform steps 1-3 from the Standard Boc-SPPS Protocol to prepare the N-terminal amine on the resin.
-
First Coupling:
-
In a separate vial, dissolve Boc-α-Me-Pip-OH (4 equivalents) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the activation mixture and allow it to pre-activate for 2 minutes.
-
Add the activated solution to the neutralized resin.
-
Shake at room temperature for 4 hours .
-
Drain the coupling solution and wash the resin with DMF (3x).
-
-
Second Coupling (Double Coupling):
-
Immediately prepare a second, fresh activation mixture as described in step 2.
-
Add this solution to the resin and shake for another 4 hours (or overnight).
-
-
Monitoring and Washing:
-
Since the target amine is a secondary amine, the Kaiser test will not work. The Chloranil test can be used to check for the presence of a free secondary amine.
-
After the second coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Comparative Coupling Conditions
| Parameter | Standard Amino Acid (e.g., Boc-Ala-OH) | Sterically Hindered (Boc-α-Me-Pip-OH) | Rationale |
| Coupling Reagent | HBTU, DIC/HOBt | HATU , PyAOP, COMU | Higher reactivity needed to overcome steric barrier.[2][4] |
| Equivalents (AA) | 3 eq. | 4 - 5 eq. | Pushes reaction equilibrium towards product formation. |
| Equivalents (Reagent) | 2.9 eq. | 3.9 - 4.9 eq. | Ensures complete activation of the hindered carboxyl group. |
| Coupling Time | 1 - 2 hours | 4 + 4 hours (Double Couple) | Allows sufficient time for the slow reaction to proceed. |
| Monitoring | Kaiser Test | Chloranil Test | Kaiser test is specific for primary amines. |
Visualizing the Activation and Coupling Mechanism
The enhanced efficacy of HATU lies in its mechanism of action, which proceeds through a highly reactive intermediate.
Protocol 3: Final Cleavage and Deprotection
Once the synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed. For Boc-SPPS with standard resins like MBHA or PAM, this requires strong acidolysis.
CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and corrosive. This procedure must be performed by trained personnel using a specialized, dedicated apparatus in a certified fume hood.
Materials:
-
HF cleavage apparatus
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol, anisole)
-
Cold diethyl ether
-
Acetonitrile
-
Purified water
-
Lyophilizer
-
RP-HPLC system
Procedure:
-
Preparation: Dry the peptide-resin completely under high vacuum. Place the resin in the reaction vessel of the HF apparatus. Add scavengers (e.g., 1 mL p-cresol per gram of resin) to quench reactive carbocations generated during cleavage.
-
HF Cleavage: Cool the reaction vessel to 0°C. Condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation:
-
Wash the remaining resin/peptide mixture with a small amount of cold diethyl ether to remove the scavengers.
-
Transfer the solid residue to a centrifuge tube.
-
Triturate with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
-
Extraction and Lyophilization:
-
Dry the crude peptide pellet under a stream of nitrogen.
-
Extract the peptide from the resin using an appropriate solvent (e.g., 10-50% aqueous acetonitrile).
-
Freeze the aqueous solution and lyophilize to obtain the crude peptide as a fluffy powder.
-
-
Purification: Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Analyze fractions for purity and pool the correct fractions for final lyophilization.
References
- 1. scienmag.com [scienmag.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
The Sentinel of Chirality: A Technical Guide to 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. A pivotal strategy in this quest is the introduction of conformational constraints into bioactive molecules, particularly peptides and peptidomimetics. It is within this context that 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid emerges as a building block of significant interest. This technical guide provides an in-depth exploration of this unique constrained α-amino acid analogue, offering detailed protocols for its synthesis and application, and elucidating the rationale behind its use for researchers, scientists, and drug development professionals.
The Strategic Advantage of Conformational Constraint: Why 1-Boc-2-methylpipecolic Acid?
Peptides, while offering high binding affinity and specificity, are often beleaguered by metabolic instability and poor oral bioavailability. The introduction of sterically demanding, conformationally restricted non-proteinogenic amino acids is a proven strategy to mitigate these liabilities. This compound, a derivative of pipecolic acid (a six-membered ring homologue of proline), offers a unique set of structural features:
-
Rigid Piperidine Scaffold: The cyclic nature of the piperidine ring significantly reduces the conformational flexibility of the peptide backbone, locking it into a more defined three-dimensional structure. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, thereby enhancing binding affinity.[1]
-
α-Methylation: The presence of a methyl group at the α-carbon further restricts the allowable Ramachandran angles (φ and ψ), providing an additional layer of conformational control. This modification can also confer resistance to enzymatic degradation by proteases.
-
Chirality as a Design Element: The stereochemistry at the C2 position can be strategically chosen to favor specific secondary structures, such as β-turns or helical motifs, which are often crucial for molecular recognition.[2]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the secondary amine, essential for controlled, stepwise peptide synthesis.[3] Its removal under mild acidic conditions ensures compatibility with a wide range of other protecting groups and sensitive functionalities.[3]
This confluence of properties makes 1-Boc-2-methylpiperidine-2-carboxylic acid a valuable tool for medicinal chemists aiming to design novel therapeutics, including protease inhibitors, receptor modulators, and other complex bioactive molecules.
Synthesis of this compound: A Plausible Synthetic Pathway
The asymmetric synthesis of this compound can be approached through a multi-step sequence, commencing with the synthesis of the core 2-methylpipecolic acid scaffold. Below is a representative, logical pathway consolidating established synthetic methodologies.
Conceptual Workflow for Synthesis
Caption: Synthetic workflow for 1-Boc-2-methylpipecolic acid.
Detailed Experimental Protocol
Part A: Synthesis of (rac)-2-Methylpipecolic Acid via Strecker Synthesis
The Strecker synthesis provides a classical and effective method for the formation of α-amino acids from aldehydes.[4][5]
Materials:
-
5-Chloropentanal
-
Ammonium Chloride (NH₄Cl)
-
Potassium Cyanide (KCN)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Methanol
Procedure:
-
Iminium Formation and Cyanide Addition:
-
In a well-ventilated fume hood, dissolve 5-chloropentanal (1.0 eq) in methanol.
-
Add a solution of ammonium chloride (1.2 eq) in water, followed by a solution of potassium cyanide (1.2 eq) in water, keeping the temperature below 20°C with an ice bath. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC.
-
-
Cyclization and Nitrile Hydrolysis:
-
Upon completion, slowly add concentrated hydrochloric acid (excess) and heat the mixture to reflux for 12-18 hours. This step facilitates both the intramolecular cyclization to form the piperidine ring and the hydrolysis of the nitrile to a carboxylic acid.[5]
-
After cooling to room temperature, wash the aqueous solution with diethyl ether to remove any non-polar impurities.
-
Neutralize the aqueous layer to pH ~7 with a concentrated solution of sodium hydroxide.
-
The crude (rac)-2-methylpipecolic acid can be isolated by evaporation of the solvent or by ion-exchange chromatography.
-
Part B: N-Boc Protection of (rac)-2-Methylpipecolic Acid
The protection of the secondary amine is a crucial step for the subsequent use of this building block in peptide synthesis.[6][7]
Materials:
-
(rac)-2-Methylpipecolic Acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup:
-
Dissolve (rac)-2-methylpipecolic acid (1.0 eq) in a mixture of dioxane (or THF) and water.
-
Add sodium hydroxide (2.2 eq) or triethylamine (2.2 eq) and stir until the amino acid is fully dissolved.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Boc Anhydride:
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and other non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Characterization of this compound
The synthesized compound should be thoroughly characterized to confirm its identity and purity.[8][9]
Table 1: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the α-methyl protons (singlet, ~1.5 ppm), and the diastereotopic methylene protons of the piperidine ring (multiplets, ~1.2-3.8 ppm). The presence of rotamers due to the carbamate bond may lead to broadening or duplication of some signals.[8] |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), the α-carbon of the piperidine ring (~60 ppm), the α-methyl carbon (~20-25 ppm), and the carbons of the piperidine ring.[8] |
| FT-IR | Characteristic stretching vibrations for the O-H of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O of the carbamate (~1690 cm⁻¹), and the C=O of the carboxylic acid (~1710 cm⁻¹). |
| Mass Spec (ESI) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of the product (C₁₂H₂₁NO₄, MW: 243.30).[9][10] |
Application in Medicinal Chemistry: Incorporation into a Peptidomimetic Protease Inhibitor
The true utility of this compound lies in its incorporation into larger molecules to impart favorable properties. A prime application is in the synthesis of protease inhibitors, such as those targeting viral proteases like HCV NS3/4A.[11][12]
Rationale for Use in Protease Inhibitors
The constrained nature of the 2-methylpipecolic acid scaffold can help to correctly orient the pharmacophoric elements of an inhibitor within the active site of a protease, leading to enhanced binding affinity and improved selectivity. The α-methyl group can also provide steric shielding against proteolytic cleavage, thereby increasing the in vivo half-life of the inhibitor.
General Workflow for Peptide Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. medschoolcoach.com [medschoolcoach.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors Incorporating a P2 Cyclopentane-Derived Scaffold [liu.diva-portal.org]
Enantioselective synthesis of substituted piperidines from 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Application Note & Protocol
Enantioselective Synthesis of 2,2-Disubstituted Piperidines via Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1][2][3] The introduction of stereogenic centers, particularly quaternary aza-stereocenters, into this framework can significantly enhance molecular three-dimensionality, leading to improved potency, selectivity, and pharmacokinetic profiles.[4][5][6] This guide provides a detailed protocol and scientific rationale for the enantioselective synthesis of 2,2-disubstituted piperidines. The strategy leverages the versatile chiral building block, this compound, in a Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA) reaction. This method offers a robust and efficient pathway to construct challenging aza-quaternary stereocenters with high enantioselectivity.[4]
Strategic Imperative: The Value of Chiral Piperidines in Drug Discovery
The six-membered nitrogenous heterocycle of piperidine is a privileged structure in drug design due to its conformational flexibility and ability to engage in key intermolecular interactions with biological targets.[1] When chirality is introduced, the resulting enantiomers can exhibit profoundly different biological activities. The U.S. Food and Drug Administration has approved numerous chiral piperidine-containing drugs, highlighting the therapeutic advantage of precise stereochemical control.[5]
The synthesis of piperidines bearing a quaternary stereocenter at the C2 position is a formidable challenge. These α-tertiary amine motifs lock the molecule into specific conformations and provide novel vectors for exploring chemical space.[4] Benefits of incorporating such chiral centers include:
-
Modulation of Physicochemical Properties: Altering parameters like pKa and logD to improve solubility and permeability.[5][6]
-
Enhanced Biological Potency and Selectivity: Creating a more precise three-dimensional fit with a target receptor or enzyme active site.[6]
-
Improved Pharmacokinetic (PK) Profiles: Influencing metabolic stability and reducing off-target toxicity.[5]
Traditional methods often require lengthy synthetic sequences or suffer from a lack of generality.[7] Consequently, the development of catalytic, asymmetric methods to access these structures from readily available starting materials is of paramount importance.
Synthetic Strategy: Decarboxylative Asymmetric Allylic Alkylation (DAAA)
Principle of the Method
The Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA) is a powerful C-C bond-forming reaction that utilizes a carboxylic acid as a traceless activating group for an adjacent carbanion equivalent. The general mechanism proceeds through several key steps:
-
Oxidative Addition: A Palladium(0) catalyst coordinates to an allylic electrophile (e.g., an allylic carbonate or ester) to form a π-allyl-Pd(II) complex.
-
Decarboxylation: The piperidine-2-carboxylate substrate undergoes decarboxylation, facilitated by the Pd(II) complex, to generate a transient, prochiral enolate intermediate.
-
Enantioselective Allylation: Guided by a chiral ligand bound to the palladium center, the enolate attacks the π-allyl moiety. This step is stereodetermining, establishing the absolute configuration of the new quaternary center.
-
Reductive Elimination & Catalyst Regeneration: The product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
This approach is highly advantageous as it generates CO₂, a benign byproduct, and transforms a stable carboxylic acid into a highly reactive nucleophile in situ, avoiding the need to pre-form and handle potentially unstable enolates.[8][9]
The Starting Material: A Versatile Chiral Building Block
This compound (Boc-α-Me-Pip-OH) is an ideal substrate for this transformation.[10]
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, preventing side reactions and modulating the nucleophilicity of the enolate intermediate. It can be readily removed under mild acidic conditions post-synthesis.[11]
-
Quaternary Center Precursor: The methyl group at the C2 position means that the starting material already contains one of the two substituents required for the final quaternary center.
-
Carboxylic Acid Handle: This functional group is the key to the decarboxylative strategy, serving as a latent nucleophile.
Caption: Overall transformation via Pd-DAAA.
Detailed Experimental Protocol
This protocol describes the synthesis of (S)-2-allyl-1-(tert-butoxycarbonyl)-2-methylpiperidine from racemic this compound using a standard palladium catalyst and chiral phosphinooxazoline (PHOX) ligand system.[4][8]
Materials and Reagents
-
Starting Materials:
-
This compound (racemic)[10]
-
Allyl methyl carbonate
-
-
Catalyst System:
-
Palladium(II) acetate [Pd(OAc)₂]
-
(S)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-tert-butyl-4,5-dihydrooxazole ((S)-tBuPHOX)
-
-
Solvent:
-
Methyl tert-butyl ether (MTBE), anhydrous
-
-
Other:
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Step-by-Step Procedure
Scientist's Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst deactivation. Anhydrous solvents are critical for reaction efficiency.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strong inert gas flow, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2.0 mol%) and (S)-tBuPHOX (5.0 mg, 0.012 mmol, 2.4 mol%) to a dry Schlenk flask. Add 1.0 mL of anhydrous MTBE and stir the mixture at room temperature for 20-30 minutes. The solution should turn from a pale yellow/orange to a clearer solution, indicating complex formation.
-
Rationale: Pre-forming the active catalyst ensures a more consistent and reproducible reaction initiation. The slight excess of the chiral ligand ensures that all palladium centers are coordinated, maximizing enantiocontrol.
-
-
Reaction Setup: To a separate, larger Schlenk flask equipped with a magnetic stir bar, add this compound (122 mg, 0.5 mmol, 1.0 equiv.).
-
Rationale: The carboxylic acid substrate acts as the nucleophile precursor.
-
-
Addition of Reagents: Dissolve the substrate in 4.0 mL of anhydrous MTBE. Add allyl methyl carbonate (82 µL, 0.75 mmol, 1.5 equiv.) via syringe.
-
Rationale: An excess of the allylic partner is used to ensure complete consumption of the limiting substrate. MTBE has been identified as an effective solvent for this transformation, balancing solubility and reactivity to provide high yield and enantioselectivity.[4]
-
-
Initiation: Transfer the pre-formed catalyst solution from step 1 into the main reaction flask via syringe.
-
Rationale: The reaction is initiated upon the introduction of the active catalyst.
-
-
Reaction Monitoring: Seal the flask and heat the reaction mixture to 40 °C in an oil bath. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.
-
Rationale: Gentle heating is often required to promote the rate of decarboxylation and catalytic turnover. Reaction times may vary depending on the specific substrate.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Rationale: The aqueous workup removes any remaining inorganic salts and water-soluble components.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 98:2 Hexanes:Ethyl Acetate eluent system) to afford the pure product as a colorless oil.
-
Rationale: Chromatography separates the desired product from unreacted electrophile, catalyst residues, and any minor byproducts.
-
Caption: Experimental workflow for the Pd-DAAA reaction.
Characterization and Data Analysis
Structural & Stereochemical Analysis
The structure of the purified product should be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS). The enantiomeric excess (ee) of the product is the critical measure of the reaction's success and must be determined using a chiral stationary phase.
-
Method: Chiral Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC).
-
Typical Conditions: A column such as a Chiralpak AD-H or OD-H is often effective, using a mobile phase like CO₂/Methanol (for SFC) or Hexane/Isopropanol (for HPLC).
Representative Data
The following table summarizes typical results for the Pd-DAAA of various piperidine-2-carboxylic acids, demonstrating the general efficacy of the method.
| Entry | Allylic Carbonate | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Allyl methyl carbonate | (S)-tBuPHOX | MTBE | 89 | 85 |
| 2 | Cinnamyl methyl carbonate | (S)-tBuPHOX | MTBE | 92 | 95 |
| 3 | Crotyl methyl carbonate | (S)-tBuPHOX | Dioxane | 85 | 88 (linear) |
| 4 | Allyl methyl carbonate | (R)-tBuPHOX | MTBE | 88 | 84 |
Data is representative and adapted from findings in the literature for similar transformations.[4]
Scope and Further Transformations
A key strength of this protocol is the synthetic versatility of the product. The installed allyl group serves as a valuable functional handle for a wide array of subsequent chemical modifications, allowing for rapid diversification and the synthesis of complex drug-like molecules.
Potential downstream transformations include:
-
Hydroboration-Oxidation: To install a primary alcohol.
-
Oxidative Cleavage (Ozonolysis): To generate an aldehyde for further functionalization.
-
Heck or Metathesis Reactions: To perform further C-C bond formations.
-
Wacker Oxidation: To generate a methyl ketone.
-
Boc-Deprotection: To liberate the secondary amine for N-alkylation or acylation.
Caption: Synthetic utility of the allylated piperidine product.
Conclusion
The Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation protocol detailed herein provides an efficient, reliable, and highly enantioselective route to 2,2-disubstituted piperidines from this compound. This strategy successfully addresses the challenge of constructing aza-quaternary stereocenters and delivers versatile chiral building blocks primed for further elaboration. For researchers in drug discovery and development, this method represents a powerful tool for accessing novel chemical matter with enhanced three-dimensionality and potential for improved therapeutic properties.
References
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 7. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Solid-phase peptide synthesis (SPPS) with Boc-protected amino acids.
An in-depth guide to Solid-Phase Peptide Synthesis (SPPS) utilizing Boc-protected amino acids, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the foundational chemistry, step-by-step protocols, and expert insights necessary for the successful synthesis of peptides.
Introduction: The Bedrock of Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) revolutionized the field of peptide chemistry since its introduction by R. Bruce Merrifield, a discovery that earned him the Nobel Prize in Chemistry in 1984. This technique simplifies the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of protected amino acids. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group represents one of the two primary strategies in SPPS, the other being Fmoc chemistry.
The Boc-based method is renowned for its robustness and is particularly well-suited for the synthesis of complex or unusual peptides. Its reliance on a strong acid, typically trifluoroacetic acid (TFA), for deprotection necessitates the use of acid-resistant resins and side-chain protecting groups. This guide offers a comprehensive overview of the Boc-SPPS workflow, from the underlying chemical principles to detailed laboratory protocols and troubleshooting.
The Chemistry of Boc-SPPS: A Stepwise Approach
The entire process of Boc-SPPS is a cyclical repetition of three core steps: deprotection, neutralization, and coupling. This cycle is preceded by resin preparation and followed by the final cleavage of the completed peptide from the solid support.
The Solid Support: The Anchor of Synthesis
The synthesis begins on an insoluble polymer bead, commonly a cross-linked polystyrene resin, such as the Merrifield resin. The choice of resin is critical as it determines the C-terminal functionality of the final peptide (e.g., acid or amide) and must be stable to the repeated cycles of TFA deprotection.
The Boc Protecting Group: An Acid-Labile Shield
The α-amino group of each incoming amino acid is temporarily shielded by the Boc group. This group is stable under the basic or neutral conditions used for coupling but is readily removed by treatment with a moderately strong acid like TFA, regenerating the free amine necessary for the next coupling step. Side chains of reactive amino acids are also protected with groups that are stable to TFA but can be removed during the final cleavage step with a stronger acid, such as hydrofluoric acid (HF).
The Core Synthesis Cycle
The synthesis of the peptide chain occurs through the carefully orchestrated repetition of the following steps, as illustrated in the workflow diagram below.
// Nodes Start [label="Start:\nBoc-AA-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Step 1: Deprotection\n(e.g., 25-50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Step 2: Neutralization\n(e.g., 5-10% DIEA in DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Step 3: Coupling\n(Boc-AA, Coupling Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DCM/IPA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash\n(DCM)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Wash3 [label="Wash\n(DCM)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Elongated Peptide:\nBoc-AA(n+1)-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Deprotection [label="Remove Boc group"]; Deprotection -> Wash1; Wash1 -> Neutralization [label="Remove excess acid\nand neutralize NH3+"]; Neutralization -> Wash2; Wash2 -> Coupling [label="Introduce next Boc-AA"]; Coupling -> Wash3; Wash3 -> End [label="Peptide chain extended"]; }
-
Deprotection : The cycle begins with the removal of the N-terminal Boc group. This is typically achieved by treating the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This step exposes a new N-terminal amine, which is protonated as a trifluoroacetate salt.
-
Neutralization : The protonated amine is deprotonated to the free amine using a hindered organic base. A solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM is commonly used for this purpose. This step is crucial for enabling the subsequent nucleophilic attack of the amine on the activated carboxyl group of the next amino acid.
-
Coupling : The next Boc-protected amino acid is introduced and covalently linked to the newly exposed N-terminal amine. This reaction requires the activation of the amino acid's carboxyl group. The most common method for this is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
Following each of these steps, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain. This cycle is repeated for each amino acid in the desired sequence.
Protocols for Boc-SPPS
The following protocols provide a general framework for manual Boc-SPPS. Automated synthesizers will follow a similar sequence of steps.
Protocol 1: General Synthesis Cycle
This protocol outlines the steps for adding a single amino acid to the growing peptide chain.
| Step | Action | Reagent/Solvent | Typical Duration | Purpose |
| 1 | Resin Swelling | Dichloromethane (DCM) | 30-60 min | To allow reagents to access reactive sites on the resin. |
| 2 | Deprotection | 25-50% TFA in DCM | 1 x 2 min, 1 x 20-30 min | To remove the N-terminal Boc protecting group. |
| 3 | DCM Wash | Dichloromethane (DCM) | 5-6 times | To remove residual TFA. |
| 4 | IPA Wash | Isopropanol (IPA) | 2-3 times | To remove any remaining organic impurities. |
| 5 | Neutralization | 5-10% DIEA in DCM | 2 x 2 min | To deprotonate the N-terminal amine. |
| 6 | DCM Wash | Dichloromethane (DCM) | 5-6 times | To remove excess DIEA. |
| 7 | Coupling | Boc-AA, DCC/DIC, HOBt in DCM/DMF | 1-2 hours | To form the new peptide bond. |
| 8 | DCM Wash | Dichloromethane (DCM) | 3-5 times | To remove excess coupling reagents and byproducts. |
Monitoring the Coupling Reaction: The completion of the coupling step can be monitored using a qualitative method like the ninhydrin (Kaiser) test. A positive test (blue-purple beads) indicates the presence of free primary amines and an incomplete reaction. A negative test (yellow/clear beads) signifies a successful coupling.
Protocol 2: Cleavage from the Resin
Once the peptide sequence is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is typically accomplished with a strong acid.
Caution: The use of strong acids like hydrofluoric acid (HF) requires specialized equipment and extreme care.
| Step | Action | Reagent/Solvent | Typical Duration | Purpose |
| 1 | Resin Preparation | Wash with DCM and dry under vacuum. | 1-2 hours | To prepare the resin for the cleavage cocktail. |
| 2 | Cleavage | Anhydrous HF with a scavenger (e.g., anisole) | 1-2 hours at 0°C | To cleave the peptide from the resin and remove side-chain protecting groups. |
| 3 | HF Removal | Evaporate HF under a stream of nitrogen. | - | To remove the cleavage reagent. |
| 4 | Peptide Precipitation | Wash resin with cold diethyl ether. | 15-30 min | To precipitate the crude peptide. |
| 5 | Isolation | Centrifuge and decant the ether. | 10 min | To isolate the crude peptide. |
| 6 | Purification | Dissolve in an appropriate solvent (e.g., aqueous acetic acid) and purify by HPLC. | - | To obtain the final, pure peptide. |
Troubleshooting Common Issues in Boc-SPPS
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | - Steric hindrance of amino acids.- Poor resin swelling.- Inefficient activation. | - Double couple the amino acid.- Use a more potent activating agent (e.g., HBTU).- Ensure adequate resin swelling before synthesis. |
| Deletion of an Amino Acid | - Incomplete deprotection.- Incomplete coupling. | - Extend deprotection time or use a higher concentration of TFA.- Perform a capping step with acetic anhydride to block unreacted amines. |
| Modification of Side Chains | - Inadequate side-chain protection.- Scavengers not used during cleavage. | - Ensure the use of appropriate side-chain protecting groups.- Always include scavengers (e.g., anisole, cresol) in the cleavage cocktail to trap reactive carbocations. |
Conclusion
The Boc-SPPS methodology, while requiring careful handling of strong acids, remains a powerful and effective strategy for the synthesis of a wide range of peptides. Its orthogonal protection scheme provides a high degree of reliability, particularly for longer or more complex sequences. By understanding the fundamental chemistry and adhering to meticulous protocols, researchers can successfully leverage this technique to advance scientific discovery in numerous fields, from biochemistry to drug development.
Application Notes and Protocols for 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of a Cα-Methylated Pipecolic Acid Derivative
In the landscape of modern drug discovery and peptide science, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, a derivative of pipecolic acid, introduces an additional layer of structural complexity and utility. The presence of a methyl group at the α-carbon (C2) to the carboxylic acid offers several strategic advantages: it imparts steric hindrance that can influence binding selectivity and metabolic stability, and it creates a chiral center that can be exploited for stereospecific interactions with biological targets.
This comprehensive guide provides detailed protocols and technical insights into the synthesis and key reactions of this compound. We will delve into the rationale behind the chosen synthetic strategies and reaction conditions, offering a framework for researchers to confidently utilize this versatile building block in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | --INVALID-LINK-- |
| Molecular Weight | 243.30 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) | General knowledge |
Part 1: Synthesis of this compound
The introduction of a methyl group at the C2 position of N-Boc-pipecolic acid can be achieved through the diastereoselective alkylation of a chiral enolate intermediate. This approach leverages the directing effect of the N-Boc group and allows for control over the stereochemistry at the newly formed quaternary center. The following protocol is adapted from established methods for the α-alkylation of N-Boc protected cyclic amino acids.
Diagram of the Synthetic Pathway
Caption: Synthetic route to the title compound via enolate methylation.
Detailed Experimental Protocol: α-Methylation
Materials:
-
N-Boc-pipecolic acid
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
Diisopropylamine
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (2.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-pipecolic acid (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution from step 1 to the N-Boc-pipecolic acid solution via cannula. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Methylation: To the enolate solution at -78 °C, add methyl iodide (1.5 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Expert Insights: The use of LDA as a strong, non-nucleophilic base is crucial for the efficient deprotonation at the α-carbon without competing nucleophilic attack at the carbonyl group. Maintaining a low temperature (-78 °C) throughout the reaction is critical to ensure the kinetic stability of the enolate and to minimize side reactions. The diastereoselectivity of the methylation can be influenced by the conformation of the lithiated intermediate.
Part 2: Key Reactions and Protocols
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The N-Boc group can be selectively removed under acidic conditions to liberate the secondary amine, while the carboxylic acid can undergo esterification or amide bond formation.
N-Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of conditions and its facile removal under acidic conditions.
Caption: N-Boc deprotection yielding the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM.
-
Add trifluoroacetic acid (5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue, the TFA salt of the product, can be used directly in the next step or neutralized. For neutralization, dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution until the pH is basic. Extract the aqueous layer with an appropriate organic solvent.
Causality Behind Experimental Choices: TFA is a strong acid that efficiently cleaves the Boc group through an E1-like mechanism, generating the stable tert-butyl cation, which is then trapped by the trifluoroacetate anion or decomposes to isobutylene and a proton. DCM is a common solvent for this reaction as it is inert to the acidic conditions and effectively dissolves the starting material.
Amide Bond Formation (Coupling Reaction)
The carboxylic acid moiety of the title compound can be readily coupled with a primary or secondary amine to form an amide bond. This reaction is fundamental in peptide synthesis and the construction of various bioactive molecules. Due to the steric hindrance at the α-carbon, the use of a potent coupling reagent is recommended.
Caption: General workflow for amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and HATU (1.1 equivalents).
-
Cool the mixture to 0 °C and add DIPEA (2.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography.
Rationale for Reagent Selection: HATU is a highly efficient uronium-based coupling reagent that is particularly effective for coupling sterically hindered amino acids, minimizing racemization at the chiral center. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the activated ester intermediate.
Esterification
The carboxylic acid can be converted to an ester, which can be a final product or a protecting group for further transformations. For sterically hindered carboxylic acids like the title compound, standard Fischer esterification conditions may be too harsh or inefficient. The Steglich esterification offers a milder alternative.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography.
Mechanistic Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an N-acylpyridinium salt, which is a more reactive acylating agent for the alcohol. This catalytic cycle enhances the rate of esterification, especially for sterically demanding substrates[1].
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential applications in pharmaceutical and materials science. The protocols outlined in this guide provide a solid foundation for the synthesis and manipulation of this compound. By understanding the underlying principles of each reaction, researchers can adapt and optimize these procedures to suit their specific synthetic goals.
References
Analytical Methods for Monitoring Reactions with 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid
An Application Guide for Drug Development Professionals
Abstract
1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is a pivotal chiral building block in modern pharmaceutical synthesis. Its successful incorporation into target molecules necessitates rigorous in-process control to ensure high yield, purity, and stereochemical integrity. This guide provides a comprehensive overview of the primary analytical techniques for monitoring reactions involving this compound. We delve into the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we present not only the procedural steps but also the underlying scientific rationale, enabling researchers to make informed decisions for method selection and optimization. This document is intended for researchers, chemists, and drug development professionals seeking to establish robust and reliable analytical protocols for synthetic chemistry workflows.
Introduction: The Central Role of Reaction Monitoring
In the synthesis of complex active pharmaceutical ingredients (APIs), starting from chiral building blocks like this compound, the adage "a reaction is only as good as its monitoring" holds particularly true. The molecule possesses several key features that dictate the choice of analytical methods: a bulky, acid-labile tert-butoxycarbonyl (Boc) protecting group, a tertiary carboxylic acid, and a chiral center at the C2 position.[1][2] Inefficient monitoring can lead to incomplete conversions, the formation of complex side-products, or loss of stereochemical purity, resulting in significant downstream purification challenges and compromised final product quality.
The selection of an analytical method is not arbitrary; it is a strategic choice based on the specific question being asked at a given stage of the reaction. This guide provides the strategic context and practical protocols for the four most critical techniques in the chemist's analytical toolkit.
The Analytical Workflow: A Multi-Technique Approach
A robust analytical strategy does not rely on a single technique but rather employs a complementary suite of methods. A typical workflow involves rapid, qualitative checks to gauge initial progress, followed by more precise, quantitative methods to determine conversion and purity, and finally, definitive structural confirmation.
Figure 1: A typical integrated workflow for reaction monitoring.
Thin-Layer Chromatography (TLC): The First Line of Inquiry
TLC is an indispensable tool for rapid, real-time, qualitative assessment of a reaction's progress. Its low cost and speed make it ideal for determining the consumption of starting materials and the formation of new products.
Expertise & Experience: The polarity of this compound is dominated by the free carboxylic acid, making it quite polar. However, in many reactions (e.g., amide couplings), this carboxylic acid is consumed, leading to a significant change in polarity. The product will be less polar and thus have a higher Retention Factor (Rf) on silica gel. This polarity shift is the key to effective TLC monitoring.
Protocol 3.1: General Purpose TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Using a capillary tube, spot the reaction mixture on the origin line. It is crucial to also spot the starting material and any key reagents as references.
-
Eluent Selection: A common starting eluent system for this class of compounds is a mixture of a non-polar and a polar solvent. A good starting point is 30-50% Ethyl Acetate in Hexanes. The polarity can be adjusted as needed; adding a small amount of acetic acid (0.5-1%) can improve the spot shape of carboxylic acids by suppressing deprotonation.[3]
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light: If the product or starting material contains a UV-active chromophore (often introduced during the reaction), visualize the plate under short-wave UV light (254 nm). The Boc-piperidine starting material itself is not UV-active.
-
Staining: Since the starting material is not UV-active, a chemical stain is required. A potassium permanganate (KMnO₄) stain is highly effective. It reacts with most organic compounds and is particularly useful for visualizing the disappearance of reactants and the appearance of products. Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the dried TLC plate into the solution and gently heat with a heat gun until spots appear.
-
Data Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible. The Rf value is calculated as (distance traveled by spot) / (distance traveled by solvent front). A higher Rf value indicates lower polarity.
High-Performance Liquid Chromatography (HPLC): Quantitative Mastery
HPLC is the cornerstone for quantitative analysis in pharmaceutical development.[4] It provides precise data on reaction conversion, the formation of byproducts, and the purity of the final compound. For chiral molecules like our target, chiral HPLC is also essential for assessing enantiomeric purity.[5][6]
Expertise & Experience: The compound's carboxylic acid can cause peak tailing on standard C18 columns due to interactions with residual silanols. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase protonates the carboxylic acid, minimizing this interaction and resulting in sharper, more symmetrical peaks. Since the compound lacks a strong chromophore, detection at low UV wavelengths (200-215 nm) is necessary, or derivatization can be employed for more sensitive detection methods like fluorescence.[7][8]
Protocol 4.1: Reversed-Phase HPLC for Purity and Conversion
-
System: An HPLC system with a UV detector is required.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A gradient is typically used to ensure separation of components with varying polarities.
-
Start at 10-20% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., 50:50 water:acetonitrile) and filter through a 0.45 µm syringe filter before injection.
Protocol 4.2: Chiral HPLC for Enantiomeric Purity
Assessing enantiomeric purity is critical. This is often done on the final product after the Boc group has been removed, but can also be developed for the protected intermediate. Polysaccharide-based chiral stationary phases are highly effective.[7]
-
System: HPLC with a UV detector.
-
Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: Typically a normal-phase eluent like Hexane/Isopropanol or a polar organic eluent like Methanol/Acetonitrile. Modifiers like trifluoroacetic acid (for acidic compounds) may be needed.
-
Elution: Isocratic (constant mobile phase composition) elution is most common for chiral separations.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: As in Protocol 4.1.
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |
| Stationary Phase | C18 (Octadecyl Silane) | Polysaccharide-based (e.g., Amylose) |
| Mobile Phase | Water/Acetonitrile (+ 0.1% Acid) | Hexane/Isopropanol or Polar Organic |
| Elution Mode | Gradient | Isocratic |
| Primary Measurement | % Conversion, % Area Purity | % Enantiomeric Excess (ee) |
Table 1: Comparison of typical HPLC conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identification
LC-MS is a powerful tool that couples the separation power of HPLC with the mass detection capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of the desired product and identifying unknown impurities or byproducts.[9][10]
Expertise & Experience: With an electrospray ionization (ESI) source, the molecule will typically be observed in positive ion mode as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The Boc group is known to be somewhat labile and can sometimes fragment in the mass spectrometer source, leading to a characteristic ion corresponding to the loss of the Boc group ([M-Boc+H]⁺) or the tert-butyl group ([M-C₄H₈+H]⁺).[11] Recognizing these patterns is key to correct spectral interpretation.
Protocol 5.1: Reaction Product Confirmation by LC-MS
-
LC System: Use the same LC conditions as described in Protocol 4.1. This allows for direct comparison of the UV chromatogram with the mass data.
-
MS System: A quadrupole mass spectrometer with an ESI source is sufficient for routine confirmation.
-
Ionization Mode: ESI Positive.
-
Scan Range: Set the mass scan range to cover the expected molecular weights of all potential reactants, products, and byproducts (e.g., m/z 100-800).
-
Data Analysis: Extract the ion chromatograms for the expected masses of your starting material and product to track their consumption and formation. Examine the mass spectrum of the product peak to confirm its molecular weight.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Ion [M+H]⁺ (m/z) |
| 1-(Boc)-2-methylpiperidine-2-carboxylic acid | C₁₂H₂₁NO₄ | 243.30 | 244.3 |
| Example Product (Amide Coupling with Benzylamine) | C₁₉H₂₈N₂O₃ | 332.44 | 333.4 |
Table 2: Example of expected ions in LC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy provides the most detailed structural information about a molecule.[12] It is used to confirm the structure of the final product and to identify the structure of any unexpected byproducts. While HPLC and LC-MS can suggest a product's identity, only NMR can definitively prove its covalent structure. For real-time analysis, flow NMR systems can also be employed for direct in-situ reaction monitoring.[13][14]
Expertise & Experience: In ¹H NMR, the Boc group gives a characteristic large singlet at approximately 1.4 ppm integrating to 9 protons. The methyl group at the C2 position will appear as a singlet around 1.2-1.5 ppm. The piperidine ring protons will appear as a series of complex multiplets, typically between 1.5 and 4.0 ppm.[15] In ¹³C NMR, the carbonyl of the Boc group appears around 155 ppm, and the quaternary carbon of the tert-butyl group is around 80 ppm.[12] Monitoring the disappearance of the carboxylic acid proton (a broad singlet, often >10 ppm) and the appearance of new signals (e.g., an amide N-H proton in an amide coupling reaction) is a direct way to follow the reaction.
Figure 2: Decision logic for selecting the appropriate analytical method.
Protocol 6.1: NMR Sample Preparation and Analysis
-
Sample Preparation: Take an aliquot from the worked-up reaction mixture and ensure it is free of residual solvent by drying under high vacuum.
-
Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for many organic compounds.
-
Acquisition: Acquire a ¹H NMR spectrum. A standard acquisition time of 2-3 seconds and a relaxation delay of 1-2 seconds is usually sufficient. Subsequently, acquire a ¹³C NMR spectrum.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine the relative ratios of protons. Compare the chemical shifts and coupling patterns to the expected structure.
| Proton/Carbon Group | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Key Feature |
| Boc (t-Butyl) | ~1.4 (singlet, 9H) | ~80 (quaternary C) | Large, sharp singlet, confirms Boc group. |
| Boc (C=O) | - | ~155 | Carbonyl of the carbamate. |
| C2-CH₃ | ~1.3 (singlet, 3H) | ~20-25 | Confirms the methyl group at C2. |
| Carboxylic Acid (OH) | >10 (broad singlet, 1H) | ~175-180 | Disappears upon reaction of this group. |
| Piperidine (CH₂) | 1.5 - 4.0 (multiplets) | 25 - 60 | Complex region, changes upon reaction. |
Table 3: Characteristic NMR chemical shifts for the starting material.
Conclusion
The effective monitoring of reactions involving this compound is not a one-size-fits-all process. It requires a thoughtful, multi-faceted approach that leverages the strengths of different analytical techniques. By using TLC for rapid qualitative checks, HPLC for robust quantification, LC-MS for identity confirmation, and NMR for ultimate structural verification, researchers can gain complete control over their synthetic processes. The protocols and insights provided in this guide serve as a foundation for developing and implementing scientifically sound analytical strategies, ultimately leading to more efficient, reliable, and successful drug development campaigns.
References
- 1. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. acdlabs.com [acdlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmtech.com [pharmtech.com]
- 14. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 15. rsc.org [rsc.org]
Application Notes & Protocols: The Strategic Use of N-Boc-Pipecolinic Acid Derivatives in Modern Drug Discovery
Introduction: The Pipecolinic Acid Scaffold – A Privileged Structure in Medicinal Chemistry
Pipecolinic acid, a cyclic non-proteinogenic alpha-amino acid, is the six-membered ring homolog of proline.[1][2] Its inherent conformational rigidity and chiral nature make it a compelling structural motif for medicinal chemists. When the nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, the resulting N-Boc-pipecolinic acid becomes a versatile and stable chiral building block for organic synthesis.[3][4]
The significance of the N-Boc protecting group cannot be overstated. It serves two primary functions:
-
Inertness: It shields the secondary amine from participating in unwanted side reactions during subsequent synthetic steps.[5][6]
-
Labile Protection: It can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to unmask the amine for further functionalization.[3][7]
This combination of a conformationally constrained piperidine core and versatile synthetic handle has positioned N-Boc-pipecolinic acid and its derivatives as critical intermediates in the development of novel therapeutics across multiple disease areas.[5] The piperidine ring is a ubiquitous feature in numerous natural products and FDA-approved drugs, and its incorporation via a pipecolinic acid scaffold can profoundly influence a molecule's pharmacological profile by enhancing metabolic stability, modulating receptor binding, and improving cell permeability.[8]
This guide provides an in-depth exploration of the applications of these derivatives, complete with detailed protocols to empower researchers in their drug discovery endeavors.
Key Therapeutic Applications & Mechanistic Insights
The unique stereochemical and conformational properties of the pipecolinic acid framework are exploited to achieve high potency and selectivity for various biological targets.
Antiviral Agents: Designing Rigid Inhibitors for Dynamic Targets
The constrained cyclic structure of pipecolinic acid is ideal for designing non-hydrolyzable peptide mimics that can fit snugly into the active sites of viral enzymes, particularly proteases.
-
Human Immunodeficiency Virus (HIV) Protease: A seminal study demonstrated that replacing a proline residue with L-pipecolic acid at the scissile bond of a nonapeptide substrate for HIV proteinase transformed it from a substrate into a potent and selective inhibitor.[9] The resulting pipecolic acid-containing peptide exhibited an IC50 of approximately 1 µM against HIV-1 and HIV-2 proteases, with no significant inhibition of related human aspartic proteases like cathepsin D and renin.[9] This highlights the scaffold's ability to lock a peptide backbone into a conformation that is recognized by the viral enzyme but cannot be cleaved.
-
Dengue (DENV) and Zika (ZIKV) Virus Proteases: More recently, N-Boc-pipecolinic acid derivatives have been utilized as scaffolds for novel allosteric inhibitors of the DENV and ZIKV NS2B/NS3 proteases.[10] Researchers found that derivatives with an R-configuration at the pipecolic acid core were active against the DENV protease.[10] Notably, specific compounds demonstrated excellent cellular efficacy in a DENV2 protease reporter gene assay, indicating good cell permeability and target engagement in a cellular environment.[10]
Table 1: Bioactivity of Pipecolinic Acid-Based Antiviral Protease Inhibitors
| Compound Class | Target Virus | Target Enzyme | Bioactivity (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|---|
| Nonapeptide Analogue | HIV-1 / HIV-2 | HIV Protease | ~1 µM (IC₅₀) | [9] |
| R-Pipecolic Acid Derivative (Compound 24) | Dengue Virus 2 (DENV2) | NS2B/NS3 Protease | 5.2 µM (EC₅₀) | [10] |
| R-Pipecolic Acid Derivative (Compound 27) | Dengue Virus 2 (DENV2) | NS2B/NS3 Protease | 5.1 µM (EC₅₀) |[10] |
Anticancer & Antimicrobial Agents
The piperidine scaffold is a cornerstone in the synthesis of various anticancer and antimicrobial compounds.
-
Actinomycin Analogues: The antibiotic-producing bacterium Streptomyces antibioticus can incorporate exogenous pipecolic acid into the structure of actinomycins, replacing the native proline residues.[11] These novel actinomycin analogues demonstrated significant biological activity, including the inhibition of gram-positive bacteria and the replication of vaccinia and reoviruses.[11] The mechanism of action involves the binding of these molecules to DNA, which inhibits RNA synthesis and ultimately leads to cell death.[11] This application showcases how pipecolinic acid can be used in biosynthetic engineering to generate novel drug leads.
Enzyme Inhibition Beyond Virology
The utility of pipecolinic acid derivatives extends to the inhibition of mammalian enzymes, which can be relevant for metabolic and neurological disorders.
-
L-Pipecolate Oxidase (L-PO) Inhibitors: L-pipecolate oxidase is an enzyme involved in the catabolism of lysine.[] A synthesized cis-4,5-epoxide derivative of L-pipecolic acid was identified as a potent mechanism-based, irreversible inactivator of L-PO.[13] Such compounds could serve as chemical probes to study lysine metabolism or as starting points for therapeutics targeting diseases associated with aberrant pipecolic acid levels.[13]
Experimental Protocols & Methodologies
The following section provides detailed, field-tested protocols for the synthesis and application of N-Boc-pipecolinic acid derivatives.
General Synthesis of Substituted N-Boc-Pipecolic Acid Derivatives
A versatile method for synthesizing substituted pipecolic acids is the modified Strecker synthesis. This protocol allows for the introduction of various alkyl or aryl groups onto the piperidine ring.[14]
Caption: General workflow for synthesizing substituted N-Boc-pipecolinic acid derivatives.
Protocol 3.1: Modified Strecker Synthesis
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting tetrahydropyridine imine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cyanide Addition: Cool the solution to 0°C. Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise. Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS). The α-amino nitrile intermediate is often used in the next step without further purification.[14]
-
Hydrolysis: Carefully add a solution of concentrated hydrochloric acid (e.g., 6M HCl) to the reaction mixture. Reflux the mixture for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.
-
Work-up: Cool the mixture and adjust the pH to neutral using a suitable base (e.g., NaOH). The product may precipitate or can be extracted with an organic solvent.
-
Boc Protection: Dissolve the crude pipecolic acid derivative in a suitable solvent mixture (e.g., dioxane/water). Add a base such as sodium hydroxide or triethylamine, followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq). Stir at room temperature overnight.
-
Purification: Acidify the reaction mixture and extract the N-Boc-pipecolinic acid derivative with an organic solvent (e.g., ethyl acetate). Purify the final product by column chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
N-Boc-pipecolinic acid is a common building block in Boc-chemistry SPPS. However, its steric bulk requires optimized coupling conditions.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]
- 4. Portico [access.portico.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Efficient Solid-Phase Synthesis of Constrained Peptides Using 2-Methylpiperidine-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The conformational rigidity of peptides is a critical attribute for enhancing their therapeutic properties, including metabolic stability, target affinity, and cell permeability.[1][2] Incorporating sterically demanding, non-proteinogenic amino acids is a powerful strategy for inducing specific, predictable structural constraints. 2-Methylpiperidine-2-carboxylic acid (2-MePip), an α,α-disubstituted cyclic amino acid, serves as a potent scaffold for creating sharp turns or rigid kinks in a peptide backbone. However, its significant steric hindrance presents a formidable challenge to standard peptide synthesis protocols. This guide provides a comprehensive overview of the mechanistic principles and a detailed, field-proven protocol for the successful incorporation of 2-MePip into peptides using Fmoc/tBu solid-phase peptide synthesis (SPPS), enabling the exploration of novel, structurally constrained peptide therapeutics.
Section 1: Foundational Principles and Mechanistic Considerations
The Rationale for Peptide Constraint
Linear peptides often exist as a dynamic ensemble of conformations in solution, a characteristic that can lead to reduced receptor binding affinity and susceptibility to proteolytic degradation. By introducing conformational constraints, we pre-organize the peptide into a bioactive conformation, which can significantly enhance its pharmacological profile.[1] 2-Methylpiperidine-2-carboxylic acid, with its rigid cyclic structure and α-methyl substitution, effectively locks the peptide backbone, acting as a proline mimetic but with a more defined and constrained geometry.
The Synthetic Hurdle: Overcoming Steric Hindrance
The primary challenge in utilizing 2-MePip is the steric bulk surrounding its α-carbon. This α,α-disubstitution severely hinders the approach of the incoming N-terminal amine of the growing peptide chain to the activated carboxyl group. Consequently, standard coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, DIC), are often inefficient and result in low yields or failed couplings.[3]
Success hinges on the use of high-potency, in-situ activating reagents that convert the carboxylic acid into a highly reactive intermediate capable of overcoming this steric barrier.[4] Modern phosphonium and aminium/uronium salts are indispensable for this task. Reagents like HATU and COMU are particularly effective because they generate highly reactive OAt (1-hydroxy-7-azabenzotriazole) and Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) active esters, respectively. The reactivity of these esters follows the general order: OAt > Oxyma > OBt, making HATU- and COMU-based reagents superior choices for such "difficult couplings".
The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis is performed on an insoluble polymer support (resin), which allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[5] The process is cyclical, involving the iterative removal of a temporary Nα-protecting group (Fmoc) and coupling of the next protected amino acid until the desired sequence is assembled.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Section 2: Protocol 1 - Fmoc-Protection of 2-Methylpiperidine-2-carboxylic Acid
While Fmoc-protected enantiomers of 2-MePip are commercially available, this protocol is provided for researchers who may need to synthesize them. The procedure is based on standard methods for Nα-Fmoc protection.[6]
Materials and Reagents
| Reagent | Formula | Purpose |
| (S)- or (R)-2-MePip-OH | C₇H₁₃NO₂ | Starting Amino Acid |
| Fmoc-OSu | C₂₀H₁₅NO₅ | Fmoc-donating reagent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | Base |
| 1,4-Dioxane | C₄H₈O₂ | Organic Solvent |
| Deionized Water | H₂O | Aqueous Solvent |
| Diethyl Ether | (C₂H₅)₂O | Precipitation/Washing |
| 1 M Hydrochloric Acid (HCl) | HCl | Acidification |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | Drying Agent |
Step-by-Step Methodology
-
Dissolution: Dissolve 2-methylpiperidine-2-carboxylic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Fmoc-OSu Addition: Cool the solution to 0°C in an ice bath. Add Fmoc-OSu (1.1 eq.) portion-wise over 15 minutes while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Wash the aqueous solution twice with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.
-
Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
-
Isolation:
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude Fmoc-(2-MePip)-OH via flash column chromatography on silica gel to obtain the final product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: Protocol 2 - SPPS Incorporation of Fmoc-(2-MePip)-OH
This protocol details the critical steps for incorporating the sterically hindered Fmoc-(2-MePip)-OH into a growing peptide chain on a solid support. It assumes the synthesis is being performed on a standard Fmoc-compatible resin (e.g., Rink Amide or Wang resin).
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| Fmoc-Rink Amide MBHA Resin | Solid support for peptide amide | Sigma-Aldrich, Bachem |
| N,N-Dimethylformamide (DMF) | Primary SPPS solvent | Fisher Scientific |
| Dichloromethane (DCM) | Resin washing solvent | VWR |
| Piperidine | Fmoc deprotection reagent | Sigma-Aldrich |
| Fmoc-(S)-2-MePip-OH | Sterically hindered amino acid | Commercially sourced |
| HATU | High-efficiency coupling reagent | Bachem, ChemPep |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Sigma-Aldrich |
| Ninhydrin Test Kit | For monitoring coupling completion | Sigma-Aldrich |
Step-by-Step Methodology
Initial Setup:
-
Place the desired amount of resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain.
Standard Cycles (for amino acids preceding 2-MePip): 3. Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a second 10-minute agitation.[7] 4. Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine.
Special Protocol: Coupling of Fmoc-(2-MePip)-OH 5. Prepare Coupling Solution: In a separate vial, dissolve Fmoc-(S)-2-MePip-OH (4.0 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. 6. Activation: Add DIPEA (8.0 eq., 0.8 mmol) to the solution and allow it to pre-activate for 2-5 minutes. The solution will typically change color. 7. First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours. 8. Wash: Drain the coupling solution and wash the resin with DMF (3 times). 9. Monitoring (Critical Step): Perform a Kaiser (ninhydrin) test on a small sample of resin beads.[8]
- Negative Result (beads remain colorless/yellow): Coupling is complete. Proceed to step 12.
- Positive Result (beads turn dark blue/purple): Coupling is incomplete. Proceed to step 10 for a second coupling.
- Second Coupling (Double Coupling): Repeat steps 5-8 to perform a second coupling reaction on the same resin. This is often necessary to drive the reaction to completion due to the high steric hindrance.
- Final Monitoring: Perform a second Kaiser test. If the result is still positive, consider capping the unreacted amines with acetic anhydride before proceeding. A negative result is strongly preferred.
Resumption of Standard Cycles: 12. Once the coupling of 2-MePip is confirmed to be complete, proceed with standard deprotection (Step 3) and coupling cycles for any subsequent amino acids in the sequence.
Caption: Activation and coupling mechanism using HATU for sterically hindered amino acids.
Section 4: Peptide Cleavage, Purification, and Characterization
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in Section 3.2, Step 3.
-
Resin Preparation: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.
-
Cleavage: Add a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) to the dried resin.[7] Agitate at room temperature for 2-4 hours.
-
Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
-
Purification & Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the purity of collected fractions using analytical RP-HPLC and verify the identity (molecular weight) of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9]
-
Section 5: Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after first coupling of 2-MePip | Incomplete reaction due to high steric hindrance. Insufficient activation or reaction time. | This is expected. Immediately proceed with the "double coupling" protocol (Section 3.2, Step 10). Ensure fresh, high-quality coupling reagents are used. |
| Positive Kaiser test after double coupling | Extremely difficult sequence. Deactivated reagents. Low resin substitution causing aggregation. | Cap unreacted amines with a solution of acetic anhydride/DIPEA in DMF to prevent deletion sequences. Re-synthesize with fresh reagents or consider microwave-assisted synthesis to enhance coupling efficiency. |
| Low final yield of purified peptide | Incomplete coupling at the 2-MePip step leading to terminated sequences. Loss during purification. | Optimize the double coupling step; consider extending reaction time or slightly increasing temperature (e.g., to 40°C). Optimize HPLC purification gradient to ensure good peak separation. |
| Presence of unexpected masses in MS | Side reactions during cleavage (if other sensitive residues are present). Incomplete removal of side-chain protecting groups. | Ensure the correct cleavage cocktail and sufficient scavengers are used for the specific peptide sequence. Increase cleavage time if necessary. |
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of cyclic peptides containing disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Carboxylic Acid Group in 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Introduction: Strategic Importance of a Sterically Hindered Building Block
1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in numerous biologically active compounds, targeting a wide range of receptors and enzymes.[1][2] The presence of a methyl group at the C2 position introduces a sterically hindered quaternary center, which can impart unique conformational constraints and metabolic stability to the final molecule. The tert-butoxycarbonyl (Boc) protecting group provides a robust and readily cleavable handle for the piperidine nitrogen, allowing for selective manipulation of the carboxylic acid functionality.[2]
This guide provides a comprehensive overview of the key strategies for the functionalization of the carboxylic acid group of this sterically demanding substrate. We will delve into the mechanistic rationale behind the selection of reagents and reaction conditions for three primary transformations: amide bond formation, esterification, and reduction to the corresponding primary alcohol. The protocols provided are designed to be robust and reproducible, with an emphasis on addressing the challenges posed by the steric hindrance adjacent to the reactive carboxyl center.
I. Amide Bond Formation: Navigating Steric Hindrance
The formation of an amide bond is one of the most fundamental transformations in organic synthesis, particularly in the construction of peptidomimetics and other bioactive molecules.[3] However, the steric bulk surrounding the carboxylic acid in this compound necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve satisfactory yields and minimize side reactions.[3][4]
Mechanistic Considerations for Coupling Reagents
Standard peptide coupling reagents are essential for activating the carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.[5] The general mechanism involves the formation of a highly reactive intermediate. With carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), an O-acylisourea intermediate is formed.[6][7][8] This intermediate can then react with the amine to form the desired amide. However, a competing side reaction is the rearrangement of the O-acylisourea to an unreactive N-acylurea, which can be problematic in sterically hindered systems.[6]
To mitigate this and also to reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often employed.[6][9] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still sufficiently reactive towards the amine.
For particularly challenging couplings involving sterically hindered acids and/or amines, phosphonium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are often more effective.[10][11] These reagents generate highly activated species in situ, driving the reaction to completion even with challenging substrates.
An alternative strategy for highly hindered systems is the in situ formation of acyl fluorides, which have been shown to be effective for coupling sterically demanding substrates where other methods fail.[4][12][13]
Caption: Workflow for Amide Bond Formation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered systems.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Data Summary for Amide Coupling Methods:
| Coupling Reagent | Additive | Base | Typical Yield Range | Key Advantages |
| HATU | None | DIPEA | 70-90% | High efficiency for hindered substrates, low racemization.[10] |
| PyBOP | None | DIPEA | 65-85% | Effective for hindered couplings, byproduct is easily removed. |
| EDC/Oxyma | Oxyma | DIPEA | 50-75% | Water-soluble byproducts, "greener" option.[6][9] |
| Acyl Fluoride (in situ) | None | Pyridine | 60-80% | Excellent for extremely hindered cases where other methods fail.[4][12] |
II. Esterification: Strategies for Carboxyl Derivatization
Esterification of the carboxylic acid provides a versatile handle for further synthetic transformations or can be the final desired product. Due to the steric hindrance, traditional acid-catalyzed esterification with an alcohol may be slow and require harsh conditions. More reliable methods involve the activation of the carboxylic acid or the use of highly reactive alkylating agents.
Protocol 2: Methyl Esterification using Trimethylsilyldiazomethane
This method is a mild and efficient way to form methyl esters.
Materials:
-
This compound
-
Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes
-
Methanol
-
Toluene
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of toluene and methanol.
-
At 0 °C, add TMS-diazomethane (1.2 eq) dropwise. A yellow color should persist, indicating a slight excess of the reagent.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the excess TMS-diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be further purified by chromatography if necessary.
Protocol 3: Esterification via Alkylation with an Alkyl Halide
This protocol is suitable for the synthesis of esters other than methyl esters.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and the alkyl halide (1.2 eq).
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
III. Reduction to Primary Alcohol: Accessing a Key Intermediate
Reduction of the carboxylic acid to the corresponding primary alcohol, 1-(tert-Butoxycarbonyl)-2-methyl-2-(hydroxymethyl)piperidine, provides a valuable intermediate for further functionalization, such as oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution.
Mechanistic Overview of Reduction
Strong reducing agents are required to convert a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.[14][15] The reaction proceeds through the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by coordination of the aluminum hydride and subsequent hydride transfers to reduce the carboxyl group to the alcohol level. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF). A careful aqueous workup is necessary to quench the excess reagent and hydrolyze the aluminum alkoxide intermediate.
Borane complexes, such as borane-tetrahydrofuran complex (BH₃·THF), are also effective for the reduction of carboxylic acids and can sometimes offer better selectivity in the presence of other reducible functional groups.
Caption: Workflow for Carboxylic Acid Reduction.
Protocol 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the primary alcohol.
Comparative Data for Reduction Methods:
| Reducing Agent | Solvent | Typical Yield Range | Key Considerations |
| LiAlH₄ | THF | 80-95% | Highly reactive, requires careful handling and quenching.[14][15] |
| BH₃·THF | THF | 75-90% | Milder than LiAlH₄, may offer better functional group tolerance. |
Conclusion
The functionalization of the sterically hindered carboxylic acid in this compound can be achieved with high efficiency through the careful selection of modern synthetic methodologies. For amide bond formation, the use of potent coupling reagents like HATU is recommended. Esterification can be readily accomplished using mild methods such as reaction with TMS-diazomethane or alkylation under basic conditions. Finally, robust reducing agents like LiAlH₄ provide clean conversion to the corresponding primary alcohol. These protocols offer reliable pathways for the elaboration of this valuable building block, enabling its incorporation into complex molecular architectures for drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. chimia.ch [chimia.ch]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Boc Deprotection Conditions
Welcome to the technical support center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve clean, efficient, and high-yielding deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed N-Boc deprotection?
The acid-catalyzed deprotection of a Boc-protected amine is a straightforward process involving carbamate hydrolysis.[1] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][3] The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[3][4] The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[2][3]
Q2: Why is my Boc deprotection reaction incomplete?
Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid: The most common reason is an inadequate amount of acid.[5] Substrates containing basic functional groups (e.g., pyridines, imidazoles) will consume some of the acid, reducing its effective concentration.[5]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for complete removal of the Boc group. While many deprotections occur at room temperature, some substrates may require longer reaction times or gentle heating.[6][7]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction rate by impeding the acid's approach.[7][8]
-
Solvent Issues: The chosen solvent must effectively dissolve both the substrate and the acidic reagent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[7][9]
-
Reagent Quality: TFA is hygroscopic, and the presence of water can reduce the effective acidity of the reaction medium, leading to a slower deprotection rate.[10]
Q3: What causes the formation of side products during Boc deprotection?
The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group.[8][11] This carbocation is a potent electrophile and can alkylate any nucleophilic sites within the substrate molecule, leading to undesired modifications.[12][13]
Q4: Which functional groups are most susceptible to side reactions?
Amino acid residues and other functional groups with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[11][14]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[11][14] Methionine can also be oxidized to methionine sulfoxide.[11]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[11][14]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[11][14]
-
Other nucleophiles: Amidines, guanidines, and other electron-rich aromatic rings are also prone to alkylation.[12][13]
Q5: What are scavengers and how do they prevent side reactions?
Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[8][11] They are nucleophilic compounds that react with the carbocation more rapidly than the sensitive residues of the substrate, thereby preventing the formation of alkylated side products.[8][11]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during N-Boc deprotection.
Issue 1: Incomplete Deprotection
Observation: TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time.[15]
Potential Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the acid concentration (e.g., from 20% to 50% TFA in DCM).[10] For challenging substrates, consider a stronger acid system like 4M HCl in 1,4-dioxane.[10][11] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and continue to monitor progress by TLC or LC-MS.[15] Gentle warming (e.g., to 30-40 °C) can be considered, but monitor closely for potential side product formation.[6][7] |
| Steric Hindrance | For sterically hindered substrates, increasing the reaction time and/or acid concentration may be necessary.[8] |
| Poor Solubility | Ensure the substrate is fully dissolved in the reaction solvent. If not, a different solvent system may be required.[9] |
| Poor Reagent Quality | Use fresh, high-quality TFA to avoid issues with water contamination.[10] |
Issue 2: Formation of Unexpected Side Products
Observation: HPLC or LC-MS analysis shows the formation of unexpected peaks in addition to the desired product.[11]
Potential Causes & Solutions:
| Possible Cause | Recommended Solution |
| tert-Butylation of Nucleophilic Residues | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific sensitive residues in your compound (see Table 2).[11] |
| Degradation of Other Acid-Sensitive Groups | If your substrate contains other acid-labile protecting groups, consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature, or alternative reagents).[16] |
| Aspartimide Formation (in peptide synthesis) | This side reaction is more prevalent with Asp-Gly, Asp-Ala, or Asp-Ser sequences. While more common under basic conditions, it can occur in acidic environments. Special cleavage protocols and the addition of HOBt can help suppress this.[17] |
Table 1: Common Scavengers for Boc Deprotection
| Sensitive Residue | Recommended Scavengers | Rationale |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole | These scavengers are effective at trapping the tert-butyl cation, preventing the alkylation of the indole ring.[18] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole and DMS are soft nucleophiles that readily react with the tert-butyl cation, protecting the thioether side chain.[18] |
| Cysteine (Cys) | Ethanedithiol (EDT), Dithiothreitol (DTT) | These thiol-containing scavengers are highly effective at capturing the electrophilic tert-butyl cation.[8][18] |
| Tyrosine (Tyr) | Phenol, Anisole | The phenolic rings of these scavengers act as decoys for the tert-butyl cation.[18] |
A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8][18] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[18]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This is a general starting point for most substrates.
-
Preparation: Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL in a round-bottom flask.[15]
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution, resulting in a 50% TFA/DCM mixture.[15] If the substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5% TIS).[6]
-
Reaction: Stir the reaction mixture at room temperature.[15]
-
Monitoring: Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Work-up: Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure.[15] To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene or DCM (3 times).[7][15] The product is typically isolated as the TFA salt.[6]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is a common alternative to TFA and yields the hydrochloride salt of the deprotected amine.[6]
-
Preparation: Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) or use it directly.[19]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[6][19]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[6][19]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[6]
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[6][19]
Protocol 3: Monitoring Reaction Progress by TLC
TLC is a quick and effective way to monitor the deprotection reaction.
-
Plate Preparation: On a silica gel TLC plate, draw a starting line with a pencil about 1 cm from the bottom.[20]
-
Spotting: In one lane, spot a solution of your starting N-Boc protected material. In an adjacent lane, spot a small aliquot of your reaction mixture.[15]
-
Development: Develop the TLC plate in a chamber with a suitable mobile phase (e.g., 10% methanol in DCM with 1% triethylamine).[15]
-
Visualization: After the solvent front has moved up the plate, remove it, let it dry, and visualize the spots under UV light and/or by staining with a suitable reagent (e.g., ninhydrin to detect the free amine product).[15]
-
Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible, and a new, more polar spot (lower Rf value) corresponding to the deprotected amine product is prominent.[15]
Visual Guides
Boc Deprotection Mechanism
Caption: Acid-catalyzed N-Boc deprotection mechanism and potential side reactions.
Troubleshooting Workflow
Caption: A decision workflow for troubleshooting common N-Boc deprotection issues.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. BOC deprotection [ms.bzchemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. coconote.app [coconote.app]
Technical Support Center: Synthesis of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (Boc-DL-αMePip-OH). This molecule is a valuable Cα,Cα-disubstituted amino acid analog, frequently utilized as a key building block in the development of complex pharmaceutical agents and peptidomimetics.[1][2] Its synthesis, while conceptually straightforward, involves the protection of a sterically hindered secondary amine adjacent to a quaternary stereocenter, a process that can be prone to several side reactions.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate the challenges associated with this synthesis, ensuring high yield and purity.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Side Reactions
This section addresses the most common issues encountered during the synthesis, providing explanations for their cause and immediate troubleshooting steps.
Q1: My Boc-protection reaction is incomplete. After several hours, TLC and LC-MS analysis still shows a significant amount of the starting material, 2-methylpiperidine-2-carboxylic acid. What is the likely cause?
A1: Incomplete conversion is the most frequent challenge in this synthesis. The root cause is typically suboptimal reaction conditions that fail to overcome the steric hindrance of the substrate and the moderate nucleophilicity of the secondary amine.
-
Causality: The piperidine nitrogen is a secondary amine, which is less nucleophilic than a primary amine. Furthermore, it is positioned at a quaternary carbon (C2), creating significant steric hindrance. This combination slows the rate of acylation by di-tert-butyl dicarbonate (Boc₂O).
-
Troubleshooting Steps:
-
Choice of Base and Solvent: Standard aqueous conditions using sodium bicarbonate can be sluggish.[3][4] A biphasic system (e.g., Dichloromethane/water or THF/water) with a slightly stronger inorganic base like sodium carbonate or potassium carbonate can improve reaction rates by enhancing the solubility of the reactants. For anhydrous conditions, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is effective. The use of 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous solvents like acetonitrile or DCM can significantly accelerate the reaction, but must be used judiciously (see Q2).[3][5]
-
Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of Boc₂O are used. Boc anhydride can slowly decompose in the presence of moisture or nucleophilic solvents, so a slight excess is recommended to drive the reaction to completion.[4]
-
Temperature and Reaction Time: While many Boc protections are run at room temperature, this specific substrate may require elevated temperatures (e.g., 40-50 °C) or extended reaction times (12-24 hours) to achieve full conversion. Monitor the reaction progress by TLC or LC-MS until the starting material spot is no longer visible.
-
Q2: I've observed an unexpected, less polar byproduct in my reaction mixture. What could this be?
A2: The formation of unexpected byproducts often points to side reactions involving the Boc anhydride reagent itself, especially under catalytic conditions.
-
Causality: When using a catalyst like DMAP, it reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[5] While this intermediate efficiently acylates the target amine, it can also react with other nucleophiles present. If your solvent is an alcohol (e.g., methanol used for analysis), it can be acylated to form tert-butyl methyl carbonate. In the absence of the primary substrate, complex carbamic-carbonic anhydrides can also form.[6]
-
Troubleshooting Steps:
-
Use DMAP Catalytically: If using DMAP, ensure it is in catalytic amounts (1-5 mol%). Stoichiometric amounts can lead to a higher incidence of byproducts.
-
Solvent Purity: Use dry, aprotic solvents (DCM, THF, Acetonitrile) to prevent reactions with the activated Boc₂O.
-
Controlled Addition: Add the Boc₂O solution slowly to the solution of the amine and base. This maintains a low concentration of the highly reactive anhydride, favoring the desired reaction over side reactions.
-
Q3: My final product appears to be a mixture of diastereomers upon chiral analysis, indicating epimerization has occurred. How can this be prevented?
A3: Epimerization is a critical concern for any α-substituted amino acid. It occurs via the deprotonation of the α-proton (at C2), leading to a loss of stereochemical integrity.
-
Causality: The proton on the C2 carbon, though not highly acidic, can be abstracted under sufficiently basic conditions to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to racemization or epimerization of the stereocenter.[7] This is particularly problematic during the synthesis of the 2-methylpipecolic acid precursor if strong bases (e.g., LDA, NaH) are used at elevated temperatures.
-
Troubleshooting Steps:
-
Base Selection: During the synthesis of the piperidine ring, avoid excessively strong bases where possible. If a strong base is required for a specific transformation (e.g., an alkylation), the reaction must be conducted at low temperatures (e.g., -78 °C) to minimize the rate of proton exchange.
-
Protecting Group Strategy: The Boc protection step itself is less likely to cause epimerization as it's typically run under mild basic conditions. However, if you are performing other transformations on the N-Boc protected acid, such as activating the carboxyl group for amide coupling, the choice of coupling reagents and base is critical. Use of non-nucleophilic bases like DIPEA is preferred over TEA to minimize epimerization.[7]
-
Analytical Verification: Routinely check the enantiomeric or diastereomeric purity of your intermediates and final product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Q4: I am experiencing significant product loss or decomposition during the acidic workup or purification. Is the N-Boc group unstable?
A4: Yes, the tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. This is its primary feature as a protecting group, but it can be a liability during workup if not handled correctly.[8][9]
-
Causality: The mechanism of Boc group cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[8] Exposure to even moderately strong acids (pH < 4) during aqueous workup can initiate this process.
-
Troubleshooting Steps:
-
Gentle Workup: During the workup of the Boc protection reaction, avoid strong acidic washes. If an acid wash is necessary to remove basic impurities, use a dilute solution of a weak acid, such as 10% citric acid or saturated ammonium chloride, and minimize contact time.
-
pH Control: Ensure the aqueous layer remains neutral or slightly basic (pH 7-8) throughout the extraction process.
-
Purification Conditions: When performing silica gel chromatography, the silica can be slightly acidic. To prevent on-column cleavage, the solvent system can be neutralized by adding a small amount of a volatile base, such as 0.1-1% triethylamine, to the eluent.
-
Section 2: Proactive Troubleshooting & Recommended Protocols
Adopting a robust, well-characterized protocol is the best defense against side reactions.
Protocol 2.1: Robust Boc-Protection of 2-Methylpiperidine-2-carboxylic acid
This protocol is optimized to minimize common side reactions and drive the reaction to completion.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2-methylpiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium carbonate (Na₂CO₃) (2.5 eq) portion-wise while stirring.
-
Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in a small amount of THF. Add this solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% Acetic Acid) or LC-MS. The product should be more nonpolar (higher Rf) than the starting material.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Carefully acidify the solution to pH ~3-4 using 1M KHSO₄ or 10% citric acid. The product may precipitate as a white solid or oil.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude material by column chromatography on silica gel if necessary.
| Reagent | Molar Eq. | Scientist's Notes |
| 2-Methylpiperidine-2-carboxylic acid | 1.0 | The starting material. Ensure it is fully dissolved before adding base. |
| Sodium Carbonate (Na₂CO₃) | 2.5 | A stronger base than NaHCO₃, helps deprotonate both the amine and carboxylic acid, improving reaction rate. |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | A slight excess ensures complete conversion. Added slowly to control exotherm and minimize side reactions. |
| THF/Water (1:1) | Solvent | Biphasic system that effectively dissolves both the polar starting material and the nonpolar Boc anhydride. |
Protocol 2.2: Method for Assessing and Minimizing Epimerization
Analytical Assessment:
-
Chiral HPLC: The most reliable method. Use a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H) with a mobile phase typically consisting of hexane/isopropanol with a small amount of trifluoroacetic acid (TFA). The two diastereomers should resolve into distinct peaks.
-
NMR Spectroscopy: Derivatize the carboxylic acid with a chiral alcohol (e.g., (R)-(-)-2,2,2-trifluoro-1-phenylethanol) to form diastereomeric esters. The protons near the new stereocenter (e.g., the methyl group at C2) should appear as separate signals in the ¹H or ¹⁹F NMR spectrum, allowing for integration and quantification of the diastereomeric ratio.
Conditions to Minimize Epimerization Risk:
| Parameter | Favorable Condition (Minimizes Epimerization) | Unfavorable Condition (Increases Epimerization Risk) |
| Base | Weak inorganic bases (K₂CO₃), non-nucleophilic organic bases (DIPEA) | Strong, non-coordinating bases (LDA, LiHMDS), Nucleophilic bases (Et₃N) |
| Temperature | Low temperatures (-78 °C to 0 °C) | Elevated temperatures (> 25 °C) |
| Solvent | Polar aprotic solvents (THF, DCM) | Protic solvents can facilitate proton exchange |
| Reaction Time | As short as possible to achieve conversion | Prolonged exposure to basic conditions |
Section 3: Visual Guides to Reaction Mechanisms & Workflows
Visualizing the chemical processes and troubleshooting logic can provide clarity and enhance understanding.
Caption: Diagram 1: A step-by-step workflow for the robust Boc-protection protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Di-tert-butyl_dicarbonate [chemeurope.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Preventing racemization during coupling of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with N-Boc-2-methylpiperidine-2-carboxylic acid resulting in a mixture of diastereomers?
The primary cause of diastereomer formation is racemization (or more accurately, epimerization) at the C2 stereocenter of the piperidine ring during the activation of the carboxylic acid. This specific substrate is exceptionally susceptible due to two main factors:
-
N-Acyl Activation: The N-Boc protecting group makes the α-proton (at C2) more acidic upon activation of the adjacent carboxyl group.
-
Steric Hindrance: The α-methyl group, combined with the piperidine ring, creates significant steric bulk. This can slow down the desired reaction with the amine nucleophile, providing a larger window of opportunity for racemization to occur.
The principal mechanism for this loss of stereochemical integrity is the formation of a planar 5(4H)-oxazolone intermediate.[1][2][3] The α-proton of this intermediate is readily abstracted by base, leading to an achiral enol form. Subsequent reprotonation can occur from either face, resulting in a mixture of stereoisomers.[3][4]
Q2: What is the most critical factor to control to prevent racemization?
While several factors are important, the choice of coupling reagent and additives is the most critical decision you will make. Reagents that promote the rapid formation of a highly reactive ester while minimizing the lifetime of the activated acid or preventing the formation of the oxazolone intermediate are paramount.[3][5]
Q3: Which coupling reagents are recommended, and which should I avoid?
For sterically hindered and racemization-prone substrates like this, uronium/aminium salt-based reagents are generally superior to carbodiimides used alone.
-
Highly Recommended:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for difficult couplings.[6][7][8] The HOAt moiety forms a more reactive active ester than HOBt, accelerating the coupling reaction and thereby suppressing racemization.[6][8]
-
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): An excellent, safer alternative to HATU, incorporating the OxymaPure® moiety. It shows coupling efficiencies comparable to HATU with reduced risk of side reactions and is highly soluble.[9][10]
-
TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate): This thiuronium salt has shown good results in coupling sterically hindered amino acids with low levels of racemization.[9]
-
-
Use with Caution:
-
HBTU/TBTU: While effective, they are generally considered to pose a higher risk of racemization compared to HATU for sensitive substrates.[6][11]
-
DCC/DIC (Carbodiimides) alone: Using carbodiimides without racemization-suppressing additives like OxymaPure® or HOAt is strongly discouraged, as it significantly increases the risk of oxazolone formation.[9][12]
-
Q4: What is the role of the base, and which one should I use?
The base is typically required to deprotonate the amine salt and to neutralize acids formed during the reaction. However, excess or overly strong bases can directly abstract the α-proton of the activated acid, promoting racemization.[3][12]
-
Recommended Base:
-
DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base that is effective for peptide coupling and less likely to cause racemization compared to less hindered bases.[13][14]
-
2,4,6-Collidine: An even weaker, more hindered base that can be beneficial in cases of severe racemization.[12][14][15]
-
-
Base to Avoid:
Q5: How can I accurately determine the diastereomeric ratio of my product?
Visual inspection of 1H NMR spectra can often reveal diastereomers, but for accurate quantification, a chromatographic method is necessary.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method. You will need a suitable chiral stationary phase (CSP) column, often polysaccharide-based (e.g., Chiralpak® series), to resolve the diastereomers.[16][17][18][19] Method development may be required to find the optimal mobile phase for separation.
Troubleshooting Guide: High Epimerization Detected
If you have confirmed a significant level of the undesired diastereomer in your product, consult the following guide.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High Percentage of Epimer (>5%) | 1. Inappropriate Coupling Reagent/Additive | Solution: Switch to HATU or COMU . Rationale: These reagents rapidly form highly reactive esters that are consumed quickly by the amine, minimizing the time available for the activated intermediate to epimerize via the oxazolone pathway.[6][8][9][10] The embedded HOAt or OxymaPure moieties are superior to HOBt at suppressing racemization.[6][10][20] |
| 2. Incorrect Base Selection | Solution: Replace Triethylamine (TEA) with DIPEA or 2,4,6-Collidine . Use the minimum stoichiometric amount required (typically 2.0-2.5 equivalents). Rationale: A sterically hindered, weaker base is less capable of abstracting the sensitive α-proton from the activated intermediate.[12][13][14][15] | |
| 3. Elevated Reaction Temperature | Solution: Perform the entire activation and coupling sequence at 0 °C or below . Rationale: Lower temperatures decrease the rate of all reactions, but disproportionately slow the rate of epimerization relative to the desired amide bond formation.[12] | |
| 4. Prolonged Activation Time | Solution: Employ an in situ activation protocol. Add the coupling reagent to the mixture of the carboxylic acid and amine simultaneously, or add the amine component immediately after the coupling reagent. Rationale: Allowing the carboxylic acid to sit with the activating agent before the amine is added ("pre-activation") generates a high concentration of the racemization-prone active ester, increasing the likelihood of epimerization.[4] | |
| 5. Unsuitable Solvent | Solution: Use a polar aprotic solvent like DMF or NMP . Rationale: These solvents are effective at solvating the reacting species and intermediates, facilitating a faster, cleaner reaction. Avoid solvents that may react or have poor solubility for the reagents. |
Comparative Overview of Recommended Coupling Reagents
| Reagent | Activating Moiety | Relative Speed | Racemization Suppression | Key Advantage |
| HATU | HOAt | Very Fast[6][7] | Excellent[7][8] | Gold standard for difficult couplings; superior reactivity. |
| COMU | OxymaPure® | Very Fast[9] | Excellent[9][10][20] | Safer (non-explosive moiety), high solubility, comparable to HATU. |
| HBTU | HOBt | Fast | Good[11] | Cost-effective, but higher risk of racemization than HATU.[6] |
| DIC/Oxyma | OxymaPure® | Moderate | Very Good[10][12] | Cost-effective; Oxyma is a potent racemization suppressor.[20] |
Experimental Protocols & Visual Guides
Recommended Low-Racemization Coupling Protocol (Using HATU)
This protocol provides a robust starting point for minimizing epimerization.
Materials:
-
1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (1.0 eq)
-
Amine coupling partner (as HCl or TFA salt) (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve the N-Boc-2-methylpiperidine-2-carboxylic acid (1.0 eq) and the amine salt (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring, add DIPEA (2.5 eq) to the solution, followed immediately by the solid HATU (1.1 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash sequentially with 5% citric acid solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by chiral HPLC.
Visualization of Key Processes
Mechanism of Racemization via Oxazolone Formation
This diagram illustrates the critical pathway leading to the loss of stereochemical integrity. The key step is the formation of the planar oxazolone, which allows for easy abstraction of the C2 proton.
References
- 1. pnas.org [pnas.org]
- 2. [PDF] Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 9. bachem.com [bachem.com]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Stability of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid under different conditions
Welcome to the Technical Support Center for 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (N-Boc-2-methyl-DL-pipecolic acid). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the handling and application of this versatile building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common questions and challenges encountered during the use of this compound, providing explanations grounded in the compound's chemical properties.
Storage and Handling
Question 1: What are the optimal storage conditions for this compound to ensure long-term stability?
Answer: For long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated place.[1] The container should be kept tightly closed to prevent moisture absorption and potential degradation.[1][2] While some suppliers suggest room temperature storage for the solid compound, for extended periods, refrigeration at 2-8°C is a good practice to minimize any potential for slow degradation.[3][4]
Question 2: I've observed clumping of the solid material over time. Does this indicate degradation?
Answer: Clumping of the solid is often due to moisture absorption rather than chemical decomposition. The carboxylic acid and carbamate moieties can be hygroscopic. While this doesn't necessarily mean the compound has degraded, it is advisable to dry the material under vacuum before use, especially for moisture-sensitive reactions. To prevent this, always store the compound in a desiccator or a tightly sealed container with a desiccant.
Question 3: How should I handle the compound to minimize exposure and ensure safety?
Answer: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[5] Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[2][6] In case of skin or eye contact, rinse thoroughly with water.[5][6]
Stability in Solution
Question 4: How stable is this compound in common organic solvents?
Answer: The compound is generally stable in many common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate at room temperature for typical reaction times. However, prolonged storage in solution is not recommended. For optimal results, it is best to prepare solutions fresh before use. If a stock solution must be prepared, it should be stored at a low temperature (e.g., -20°C) and protected from light.
Question 5: What is the stability of the Boc protecting group under acidic conditions?
Answer: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions.[7][8][9] This is the most common pathway for its removal.[7] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will readily deprotect the amine.[7][10][11][12] Even milder acidic conditions or the presence of Lewis acids can lead to Boc group removal, especially with heating.[12] Therefore, it is crucial to ensure that all solvents and reagents used in reactions where the Boc group needs to remain intact are free from acidic impurities.[13]
Question 6: Is the compound stable under basic conditions?
Answer: The N-Boc protecting group is generally stable to a wide range of basic and nucleophilic conditions, which is a key advantage of its use in orthogonal protection strategies.[14] The carboxylic acid moiety, however, will be deprotonated under basic conditions to form a carboxylate salt. This is a standard acid-base reaction and does not represent degradation of the core structure. Strong bases at elevated temperatures for prolonged periods should be used with caution, as they may lead to unforeseen side reactions, although the Boc group itself is quite robust.
Thermal Stability
Question 7: At what temperature does this compound start to decompose?
Question 8: I am running a reaction at elevated temperatures and seeing an unexpected byproduct with a lower molecular weight. What could this be?
Answer: The most likely byproduct under these conditions is the de-Boc-protected compound, 2-methylpiperidine-2-carboxylic acid. Thermal energy can be sufficient to induce the elimination of isobutylene and carbon dioxide from the Boc group, leading to the free amine. If your reaction requires high temperatures and the Boc group needs to be preserved, it may be necessary to screen alternative, more thermally stable protecting groups.
Experimental Protocols
To assist in troubleshooting and validating the stability of your compound, we provide the following generalized protocols for forced degradation studies.
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress: To an aliquot of the sample solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Analysis: At various time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and analyze by HPLC-UV or LC-MS to monitor for the appearance of degradation products, primarily the de-Boc-protected compound.
Protocol 2: Forced Degradation Study under Basic Conditions
-
Sample Preparation: Prepare a solution of the compound as described in Protocol 1.
-
Basic Stress: To an aliquot of the sample solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubation: Incubate the mixture at 60°C for 24 hours.
-
Analysis: At various time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M HCl), and analyze by HPLC-UV or LC-MS to assess for any degradation.
Protocol 3: Thermal Stress Study
-
Solid State: Place a known amount of the solid compound in an oven at a set temperature (e.g., 80°C) for 24 hours. After cooling, dissolve the sample and analyze its purity by HPLC-UV or LC-MS.
-
In Solution: Prepare a solution of the compound in a relatively high-boiling, inert solvent (e.g., toluene or DMF). Heat the solution at a set temperature (e.g., 100°C) for a defined period. Analyze samples at different time points by HPLC-UV or LC-MS.
Data Summary
The following table summarizes the expected stability of this compound under various conditions based on the known chemistry of N-Boc protected amino acids.
| Condition | Expected Stability | Primary Degradation Product | Notes |
| Storage (Solid) | Stable | N/A | Store in a cool, dry place, tightly sealed.[1][2] |
| Aprotic Solvents | Generally Stable | N/A | Prepare solutions fresh for best results. |
| Protic Solvents | Generally Stable | N/A | Avoid acidic protic solvents if Boc protection is desired. |
| Aqueous (Neutral) | Stable | N/A | |
| Aqueous (Acidic) | Labile | 2-methylpiperidine-2-carboxylic acid | Rate of deprotection depends on acid strength and temperature.[7][12] |
| Aqueous (Basic) | Stable | N/A (forms carboxylate salt) | The Boc group is resistant to basic conditions.[14] |
| Elevated Temperature | Moderately Stable | 2-methylpiperidine-2-carboxylic acid | Thermal deprotection is possible at high temperatures. |
Visualizing Stability & Degradation
Boc Group Cleavage under Acidic Conditions
The primary instability of this compound is the acid-catalyzed removal of the Boc protecting group. This process is initiated by the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
Caption: Acid-catalyzed deprotection of the N-Boc group.
Troubleshooting Workflow for Unexpected Byproducts
If you observe unexpected impurities in your reaction, the following workflow can help identify the source of the issue.
References
- 1. fishersci.se [fishersci.se]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Removal of Boc protecting group without affecting other functional groups
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting the selective removal of the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed to provide in-depth technical assistance and practical solutions to common challenges encountered during this critical step in multi-step organic synthesis. As Senior Application Scientists, we understand that maintaining the integrity of other functional groups is paramount to the success of your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection, and why is selectivity a concern?
A1: The Boc group is an acid-labile protecting group, typically removed with moderately strong acids like trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate oxygen by the acid. This is followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to release the free amine and carbon dioxide.[1][2]
Selectivity is a major concern because other acid-sensitive functional groups in the molecule may also be cleaved or modified under these acidic conditions.[3] The challenge lies in finding reaction conditions that are strong enough to efficiently remove the Boc group while leaving other protecting groups and sensitive moieties intact. This is the core principle of orthogonal protection strategies in complex syntheses, such as peptide synthesis.[4][5][6]
Q2: My standard TFA/DCM protocol is cleaving other acid-labile groups. What are my options?
A2: This is a classic selectivity problem. If your substrate contains other acid-sensitive groups (e.g., tert-butyl esters, trityl ethers), the standard TFA conditions may be too harsh. Here's a systematic approach to troubleshoot this issue:
-
Titrate the Acid Strength: Instead of the standard 20-50% TFA in dichloromethane (DCM), consider using a milder acid or a lower concentration of TFA.[7] For instance, you could try 1-5% TFA in DCM and carefully monitor the reaction progress.
-
Alternative Acidic Reagents: Explore other acidic systems that may offer better selectivity. Options include:
-
Non-Acidic Methods: If acidic conditions are fundamentally incompatible with your molecule, several non-acidic methods have been developed. These are often milder and can provide excellent selectivity.[10]
Q3: I'm observing side reactions, particularly with nucleophilic residues like Tryptophan or Methionine. How can I prevent this?
A3: The tert-butyl cation generated during Boc deprotection is a potent electrophile that can alkylate nucleophilic functional groups.[3][11] This is a common problem, especially in peptide synthesis with residues like Tryptophan, Methionine, or Cysteine.[12]
The solution is to use "scavengers" in your deprotection cocktail. These are reagents that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.
Common Scavengers for Boc Deprotection:
| Scavenger | Typical Concentration | Target Residues/Functional Groups |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Tryptophan, Tyrosine, Methionine |
| Dithiothreitol (DTT) or Dithioethane (DTE) | 0.5% | Cysteine, Methionine |
| Water | 2.5 - 5% (v/v) | General scavenger, helps hydrolyze the cation |
| Thioanisole | 2.5 - 5% (v/v) | Tryptophan, Methionine |
This table summarizes common scavengers and their applications.
Q4: My Boc deprotection is sluggish or incomplete. What factors could be at play?
A4: Incomplete deprotection can be frustrating and lead to complex purification challenges.[13] Several factors can contribute to this issue:
-
Insufficient Acid Strength or Concentration: The acidity of your deprotection solution may be too low. Consider increasing the TFA concentration (e.g., from 20% to 50%) or switching to a stronger acid system.[7]
-
Steric Hindrance: If the Boc-protected amine is in a sterically congested environment, the acid may have difficultly accessing it.[13] Increasing the reaction time or temperature may be necessary.
-
Solvent Effects: Ensure your substrate is fully soluble in the reaction solvent. Poor solubility can significantly slow down the reaction rate.
-
Water Content: While a small amount of water can be a beneficial scavenger, excessive water can dilute the acid and reduce its effectiveness.[13]
Q5: Can I remove a Boc group without using any acid?
A5: Yes, several acid-free methods for Boc deprotection have been developed, which are particularly useful for substrates with highly acid-sensitive functional groups.
-
Thermal Deprotection: The Boc group can be removed by heating, either neat or in a high-boiling solvent like diphenyl ether.[10] Recent studies have also demonstrated selective thermal deprotection in continuous flow systems.[14]
-
Catalytic Methods: Certain metal catalysts can facilitate Boc removal under neutral conditions.[15]
-
Reagent-Mediated Deprotection: Reagents like oxalyl chloride in methanol have been shown to selectively deprotect N-Boc groups under mild, room temperature conditions.[15][16]
-
Water-Mediated Deprotection: Under reflux conditions, water alone can effectively remove the Boc group from a variety of amines.[17]
Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow for Incomplete Deprotection
Caption: A systematic workflow for troubleshooting incomplete Boc deprotection.
Protocol 1: Standard Boc Deprotection with TFA
This protocol is a general starting point for the removal of a Boc group from a simple amine.
-
Dissolve the Substrate: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cool the Solution: Cool the solution to 0°C using an ice bath.
-
Add TFA: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20–50% (v/v). If your substrate is sensitive to the tert-butyl cation, add an appropriate scavenger at this stage.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1–2 hours).[7]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (3x) to remove residual TFA. The resulting amine will be the TFA salt.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate or another mild base.[7]
Protocol 2: Selective Deprotection Using Oxalyl Chloride in Methanol
This protocol is a milder alternative for substrates with acid-sensitive functionalities.
-
Prepare Reagents: Prepare a solution of the N-Boc protected substrate in methanol.
-
Add Oxalyl Chloride: To this solution, add 3 equivalents of oxalyl chloride dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be concentrated to yield the hydrochloride salt of the deprotected amine.
This method has been shown to be tolerant of various functional groups.[16]
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: The acid-catalyzed mechanism for the removal of a Boc protecting group.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Sterically Hindered Piperidine Derivatives
Welcome to the Technical Support Center for challenges in the synthesis of sterically hindered piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable scaffolds. The piperidine motif is a cornerstone in medicinal chemistry, but the introduction of steric bulk presents significant synthetic hurdles.[1] This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reductive Amination for Hindered Systems
Reductive amination is a go-to method for forming C-N bonds, but its efficiency can plummet with sterically demanding substrates.[2][3]
Q1: My reductive amination of a hindered ketone with a substituted aminocyclohexane is giving low yields and unreacted starting materials. What's going wrong?
A: This is a classic challenge where steric hindrance impedes both the initial iminium ion formation and the subsequent hydride delivery.
Causality & Troubleshooting:
-
Slow Iminium Formation: The condensation between a bulky ketone and a hindered amine is often slow and reversible. The equilibrium may not favor the iminium ion intermediate.
-
Solution 1: Water Sequestration. The formation of the iminium ion releases water. Actively removing water will drive the equilibrium forward. Use molecular sieves (3Å or 4Å) in your reaction setup.
-
Solution 2: Lewis Acid Catalysis. A mild Lewis acid like Ti(OiPr)₄ can activate the ketone towards nucleophilic attack by the amine.[4]
-
-
Inefficient Hydride Reduction: Even if the iminium ion forms, a bulky reducing agent may struggle to approach the sterically shielded electrophilic carbon.
-
Solution 1: Less Hindered Reducing Agents. Sodium cyanoborohydride (NaBH₃CN) is a milder and often more effective choice than sodium borohydride (NaBH₄) for reductive aminations because it is more selective for the iminium ion over the carbonyl starting material.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, albeit bulkier, alternative that is particularly effective and avoids the toxicity concerns of cyanide.[4][5]
-
Solution 2: Staged Approach. Instead of a one-pot reaction, consider a two-step process. First, form the imine or enamine under optimized conditions (e.g., using a Dean-Stark apparatus to remove water). Then, in a separate step, perform the reduction. This allows you to use more forcing conditions for the reduction if necessary, without degrading the carbonyl starting material.
-
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Section 2: Hydrogenation of Substituted Pyridines
The catalytic hydrogenation of a substituted pyridine ring is an atom-economical route to polysubstituted piperidines. However, the aromaticity of the pyridine ring and potential catalyst poisoning present challenges.[6]
Q2: I am trying to hydrogenate a 2,5-disubstituted pyridine using PtO₂ (Adam's catalyst), but the reaction is sluggish and incomplete even at high pressures. Why?
A: The hydrogenation of pyridines can be challenging due to the stability of the aromatic ring and the fact that both the pyridine starting material and the piperidine product can act as Lewis bases and poison the catalyst surface.[6][7][8]
Causality & Troubleshooting:
-
Catalyst Poisoning: The nitrogen lone pair in pyridine and piperidine can coordinate to the platinum catalyst, deactivating it.
-
Harsh Conditions Required: Overcoming the aromaticity of the pyridine ring often necessitates elevated temperatures and pressures.[2][10]
-
Solution: Catalyst and Condition Screening. While PtO₂ is a standard choice, other catalysts like Rh/C or specific homogeneous catalysts might offer better performance under milder conditions.[7][8][10] A modern approach involves iridium(III)-catalyzed ionic hydrogenation, which shows excellent functional group tolerance.[7][8]
-
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine with PtO₂
-
Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add PtO₂ (Adam's catalyst), typically 1-5 mol%.[11]
-
Reaction Execution:
-
Seal the reactor and purge the system with an inert gas (e.g., nitrogen).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9][10]
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[11]
-
Monitor the reaction progress by GC-MS or TLC.
-
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; ensure the filter cake does not dry out in the air.[6]
-
Carefully neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution).
-
Separate the organic layer, and extract the aqueous layer. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude piperidine derivative.[9]
-
Purify as needed via distillation or column chromatography.
-
Section 3: N-Alkylation of Sterically Hindered Piperidines
Introducing substituents on the nitrogen of an already hindered piperidine can be problematic due to nucleophilicity and steric hindrance.
Q3: Direct N-alkylation of my 2,6-di-tert-butylpiperidine with an alkyl halide is failing. I either get no reaction or evidence of elimination from my alkyl halide. What are my options?
A: The nitrogen in 2,6-di-tert-butylpiperidine is an extremely hindered and non-nucleophilic base. Direct Sₙ2 reaction is highly unlikely.
Causality & Troubleshooting:
-
Steric Shielding: The two tert-butyl groups effectively block the nitrogen's lone pair from attacking an electrophile.
-
Basicity vs. Nucleophilicity: This piperidine derivative is a strong, non-nucleophilic base, which will favor elimination (E2) pathways with the alkyl halide over substitution (Sₙ2).
Alternative Synthetic Strategies:
| Strategy | Description | Advantages | Disadvantages |
| Reductive Amination | If the desired N-substituent can be derived from an aldehyde or ketone, reductive amination is a superior alternative.[5] | Milder conditions, avoids over-alkylation, generally higher yields for hindered systems.[5] | Limited to substituents that can be formed from a carbonyl precursor. |
| Copper-Catalyzed N-Alkylation | Modern metallaphotoredox methods using copper catalysts can couple N-heterocycles with a wide range of alkyl bromides at room temperature.[12] | Broad substrate scope, including sterically demanding partners. Bypasses traditional Sₙ2 limitations. | Requires specialized photocatalyst and light source. |
| Buchwald-Hartwig Amination | While typically used for N-arylation, modifications of this palladium-catalyzed cross-coupling can be applied for N-alkylation with certain alkyl halides. | Powerful C-N bond-forming reaction. | Can be sensitive to functional groups and may require careful ligand screening. |
Logical Flow for N-Alkylation Strategy Selection
Caption: Decision tree for selecting an N-alkylation strategy.
Section 4: Cyclization Strategies for Tetrasubstituted Piperidines
Constructing highly substituted piperidine rings often requires robust cyclization methods. The Aza-Diels-Alder and Pictet-Spengler reactions are powerful but have limitations.
Q4: My Aza-Diels-Alder reaction to form a tetrasubstituted piperidine is giving poor diastereoselectivity. How can I improve this?
A: Poor stereoselectivity in Aza-Diels-Alder reactions can arise from a non-concerted, stepwise mechanism, especially with strong Lewis acids.[11] The steric and electronic nature of both the diene and the imine play a crucial role.[13]
Troubleshooting Stereoselectivity:
-
Catalyst Choice: The choice of Lewis acid or Brønsted acid catalyst can significantly influence the transition state geometry. Screen different catalysts to find one that favors a concerted pathway. Chiral catalysts can be employed for enantioselective variants.[14]
-
Diene Modification: Using cyclic dienes often leads to higher diastereoselectivity due to their conformationally restricted nature.[11]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.[11]
Q5: The Pictet-Spengler reaction with my sterically hindered beta-arylethylamine and a bulky ketone is not proceeding. What are the limitations?
A: The Pictet-Spengler reaction relies on an intramolecular electrophilic aromatic substitution.[14][15] Severe steric hindrance can disfavor the necessary cyclization.
Troubleshooting the Pictet-Spengler Reaction:
-
Acid Catalyst: Harsher acidic conditions (e.g., refluxing TFA) may be required to promote the formation of the reactive iminium ion and drive the cyclization.[15]
-
Substrate Activation: If the aromatic ring is not sufficiently electron-rich, the intramolecular electrophilic substitution will be slow. Ensure your aromatic ring has electron-donating groups.
-
Alternative Strategies: If the Pictet-Spengler reaction is not feasible, consider alternative intramolecular cyclization strategies such as intramolecular Heck reactions or ring-closing metathesis followed by reduction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. infoscience.epfl.ch [infoscience.epfl.ch]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Solubility of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming solubility challenges with 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (Boc-2-Me-Pip-COOH) in reaction setups.
Compound Overview & The Solubility Challenge
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of complex molecules targeting various disorders.[1] Its structure, featuring a bulky Boc protecting group and a cyclic amino acid scaffold, contributes to its high crystallinity and often results in poor solubility in common organic solvents.[2] This limited solubility can hinder reaction kinetics, reduce yields, and complicate purification processes. Understanding the physicochemical properties is the first step to overcoming this challenge.
Key Physicochemical Properties:
-
LogP: 2.25[3]
-
Nature: A sterically hindered, N-protected carboxylic acid.
This guide will walk you through a logical progression of techniques to enhance its solubility for successful downstream reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Boc-2-Me-Pip-COOH? A: This compound is generally a white to pale yellow powder.[5] It typically exhibits poor solubility in non-polar solvents (e.g., hexanes, toluene) and moderate to poor solubility in common ethereal and chlorinated solvents like THF and Dichloromethane (DCM).[2] More polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) tend to be better, but complete dissolution is not always guaranteed, especially at higher concentrations.[6][7]
Q2: I'm trying to set up an amide coupling reaction in Dichloromethane (DCM), but my compound won't dissolve. Why? A: DCM is a moderately polar solvent but may not be sufficient to break the crystal lattice energy of this highly structured carboxylic acid. While many Boc-protected amino acids dissolve readily in DCM, the rigid piperidine ring and the additional methyl group in your compound increase its crystallinity and reduce solubility.[6] Forcing dissolution in an inadequate solvent can lead to a suspension rather than a true solution, resulting in poor reaction performance.
Q3: Can I simply heat the mixture to get it to dissolve? A: Gentle heating can be an effective first step. However, be cautious. The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids and prolonged high temperatures, which can lead to its cleavage.[2] For most applications, heating up to 40-50°C is generally safe. Always monitor for potential degradation by TLC if you choose to heat the reaction.
In-Depth Troubleshooting Guides
This section provides a structured, question-and-answer approach to systematically resolve solubility issues during your experiment.
Issue 1: My starting material is poorly soluble in my chosen reaction solvent (e.g., MeCN, THF, DCM). What is the first troubleshooting step?
Answer: The first and most critical step is a systematic solvent screening. The goal is to find a single solvent or co-solvent system that can fully dissolve the acid at the desired reaction concentration without negatively impacting the reaction.
Rationale: Solvent choice directly influences reaction kinetics and outcomes.[8] Polar aprotic solvents are often the best choice for dissolving polar molecules like protected amino acids and for facilitating common reactions like amide couplings.[9]
A recommended workflow for solvent screening is outlined below.
Issue 2: Single solvents aren't working. How do I effectively use a co-solvent system?
Answer: If a single solvent fails, a mixture of two miscible solvents can often provide the right balance of properties. A common strategy is to mix a solvent that swells resins and dissolves reagents well (like DMF or NMP) with a less viscous solvent (like DCM or THF).[6][7]
Example Application: For an amide coupling, you might first dissolve your coupling agents (e.g., HATU, HOBt) in DMF, where they are highly soluble.[10] In a separate flask, suspend your Boc-2-Me-Pip-COOH in DCM. Then, add the DMF solution dropwise to the DCM suspension. Often, this is enough to achieve full dissolution. Start with ratios like 10:1 DCM:DMF and gradually increase the proportion of the more polar solvent.
Issue 3: Solvents alone are insufficient. How can I use a base to improve solubility without interfering with my reaction?
Answer: This is the most powerful chemical method. You can dramatically increase solubility by converting the carboxylic acid into its corresponding carboxylate salt in situ.[11][12] By adding a non-nucleophilic organic base, you deprotonate the carboxylic acid, forming an ionic salt that is much more soluble in polar organic solvents.
Rationale: The neutral carboxylic acid is held together by strong hydrogen bonds in a crystal lattice. Deprotonation breaks these bonds and introduces a charge, which is more readily solvated by polar aprotic solvents like DMF, NMP, or even MeCN.[13]
Choosing the Right Base:
-
Triethylamine (TEA) : A common, cost-effective choice. However, its lower steric bulk means it can sometimes act as a nucleophile in side reactions.[14][15] Its hydrochloride salt has low solubility in many organic solvents, which can be advantageous if you want it to precipitate out.[14]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) : Generally the preferred choice. The bulky isopropyl groups make it highly non-nucleophilic, preventing it from participating in unwanted side reactions.[14][15] Its hydrochloride salt is often more soluble in organic solvents, leading to a cleaner reaction mixture.[14]
This technique is detailed in Protocol 2 .
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent for dissolving Boc-2-Me-Pip-COOH at a target concentration (e.g., 0.1 M).
Materials:
-
Boc-2-Me-Pip-COOH
-
Vials or test tubes
-
Vortex mixer
-
Solvent candidates (see table below)
Procedure:
-
Weigh 24.3 mg of Boc-2-Me-Pip-COOH (0.1 mmol) into several separate vials.
-
To each vial, add 1.0 mL of a different solvent candidate to achieve a target concentration of 0.1 M.
-
Vortex each vial vigorously for 2 minutes at room temperature.
-
Observe and record the solubility. Use the qualitative descriptions:
-
Soluble: The solution is completely clear.
-
Partially Soluble: Some solid remains, but a significant amount has dissolved.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
For any solvents showing partial solubility, gently warm the vial to ~40°C and observe if dissolution occurs. Note any changes.
Protocol 2: In-Situ Salt Formation for Enhanced Solubility
Objective: To achieve a homogeneous solution of Boc-2-Me-Pip-COOH for a reaction (e.g., amide coupling) in a solvent like Acetonitrile (MeCN) or Dichloromethane (DCM).
Materials:
-
Boc-2-Me-Pip-COOH
-
Reaction solvent (e.g., MeCN)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Stir plate and stir bar
Procedure:
-
To a clean, dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add Boc-2-Me-Pip-COOH (1.0 equivalent).
-
Add the chosen reaction solvent (e.g., MeCN) to achieve the final desired concentration. Begin stirring. The compound will likely be a suspension.
-
Slowly add DIPEA or TEA (1.0-1.2 equivalents) dropwise to the stirring suspension.
-
Observe: Within minutes of adding the base, the suspension should clarify, resulting in a completely homogeneous, clear solution.
-
Validation: The formation of a clear solution confirms the successful formation of the soluble ammonium carboxylate salt. You can now proceed by adding your other reagents (e.g., amine, coupling agent) to the reaction flask. This method is highly compatible with standard amide coupling procedures.[16][17]
Reference Data
Table 1: Qualitative Solubility of Boc-2-Me-Pip-COOH
The following table summarizes the expected solubility of the compound in common laboratory solvents at room temperature. This data is compiled from general principles of amino acid solubility and typical observations.[2][18]
| Solvent | Polarity (Relative) | Expected Solubility (at ~0.1 M) | Notes |
| Hexanes / Heptane | Non-polar | Insoluble | Not suitable for dissolving the polar acid. |
| Toluene | Non-polar | Insoluble | --- |
| Diethyl Ether | Low | Insoluble | --- |
| Ethyl Acetate (EtOAc) | Medium | Poor / Insoluble | May show slight solubility with heating. |
| Dichloromethane (DCM) | Medium | Poor to Partial | A very common but often poor solvent for this specific compound.[6] |
| Tetrahydrofuran (THF) | Medium | Partial | Better than DCM, but may not achieve full dissolution.[6] |
| Acetonitrile (MeCN) | High | Partial to Moderate | A good candidate for salt formation protocol.[17] |
| N,N-Dimethylformamide (DMF) | High | Good | Often the best single solvent, but viscous and has a high boiling point.[7][9] |
| N-Methyl-2-pyrrolidone (NMP) | High | Good | Similar to DMF; excellent solvation properties.[6][7] |
| Dimethyl Sulfoxide (DMSO) | High | Good | Excellent solvent but can be reactive and difficult to remove. |
| Methanol / Ethanol | Protic | Moderate to Good | Solubility is good, but protic nature may interfere with many reactions. |
| Water | Protic | Poor (as acid) | Solubility increases significantly at basic pH (>8).[19] |
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid , CAS: N/A [isomerlab.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple theory for salt effects on the solubility of amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. bachem.com [bachem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 19. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Technical Support Center: Byproducts of Thermal Deprotection of N-Boc Amines
Welcome to the Technical Support Center for N-Boc amine deprotection. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the thermal deprotection of the tert-butyloxycarbonyl (Boc) group. This resource moves beyond simple protocols to explain the causality behind the chemistry, helping you troubleshoot experiments and minimize byproduct formation effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal N-Boc deprotection and what are the expected byproducts?
The thermal deprotection of an N-Boc protected amine proceeds through a catalyst-free elimination mechanism.[1] Unlike acid-catalyzed methods that generate a reactive carbocation, the thermal route involves a fragmentation of the Boc group. The process is believed to occur via the formation of a transient carbamic acid intermediate, which then readily decarboxylates.
The primary and generally clean byproducts of this reaction are:
-
Isobutylene (gas): A flammable gas that evolves from the reaction mixture.
-
Carbon Dioxide (gas): Also evolves from the reaction.
This pathway makes thermal deprotection a potentially "greener" method as it avoids the use of strong acids and chlorinated solvents.[1] The main drawback is the requirement for high temperatures, often 100°C or higher, which can lead to long reaction times or the need for specialized equipment like pressurized reactors for solvents like water.[1]
Caption: The core mechanism of thermal N-Boc deprotection.
Troubleshooting Guide: Side Reactions & Solutions
While thermal deprotection is often cleaner than acidic methods, the high temperatures required can introduce a different set of challenges.
Q2: I'm observing unexpected impurities. What are the common side reactions during thermal Boc deprotection?
High thermal energy can activate alternative reaction pathways, leading to undesired byproducts. The most common issues include:
-
Racemization: Chiral centers, particularly those alpha to a carbonyl or other activating group, are susceptible to epimerization at elevated temperatures. The required thermal energy for deprotection may be sufficient to cause a loss of stereochemical integrity.[1]
-
Elimination: If your substrate contains a suitable leaving group elsewhere in the molecule, the high temperatures may induce an unrelated E1 or E2 elimination reaction, competing with the desired deprotection.
-
Substrate Degradation: Many complex organic molecules are not stable at the high temperatures (e.g., 150-250°C) sometimes needed for thermal Boc cleavage.[2] This can lead to a complex mixture of degradation products and a low yield of the desired amine. Continuous flow reactors can sometimes mitigate this by providing precise temperature control and short residence times.[3][4][5]
Q3: My reaction is incomplete, even after prolonged heating. What is the issue?
Incomplete conversion is a frequent challenge. The stability of the N-Boc group is not uniform across all substrates.
-
Substrate-Dependent Reactivity: The rate of thermal deprotection is highly dependent on the nature of the amine. N-Boc groups on heteroaryl amines (like indoles or imidazoles) are generally more labile than those on aryl amines (anilines), which are in turn more labile than those on alkyl amines.[3] Secondary amines also tend to be more reactive than primary ones.[2] You may simply need more aggressive conditions (higher temperature or longer time) for a stable N-Boc alkyl amine.
-
Insufficient Temperature: The reaction rate can be slow, sometimes requiring days for completion at temperatures around 100°C.[1] Many processes require temperatures of 150°C or higher for a practical rate.[1][3]
-
Solvent Effects: The choice of solvent can influence the reaction rate. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to facilitate the reaction, sometimes allowing for lower temperatures.[3][6]
Caption: Troubleshooting workflow for incomplete thermal deprotection.
Q4: How does thermal deprotection compare to acid-catalyzed deprotection in terms of byproducts?
The byproduct profiles are fundamentally different due to the distinct mechanisms. This is a critical consideration for experimental design, especially in peptide synthesis or with nucleophile-rich substrates.
Acid-catalyzed deprotection proceeds via protonation and formation of a reactive tert-butyl cation .[7][8][9] This cation is a potent electrophile that can cause a host of side reactions through alkylation of any available nucleophile.[10][11] In contrast, thermal deprotection generates the much less reactive isobutylene gas.
| Feature | Thermal Deprotection | Acid-Catalyzed Deprotection (e.g., with TFA) |
| Mechanism | Neutral, thermal elimination[1] | Acid-catalyzed fragmentation[7][8] |
| Key Intermediate | None (concerted or via carbamic acid) | tert-butyl cation (t-Bu⁺) [9][12] |
| Primary Byproducts | Isobutylene, Carbon Dioxide[1] | tert-butyl cation adducts, Isobutylene, CO₂[7][8] |
| Common Side Products | Racemization, thermal degradation[1] | t-Butylation of nucleophilic residues (Trp, Met, Cys, Tyr)[9][12] |
| Solution to Side Products | Lower temperature, shorter time, flow chemistry[3] | Addition of scavengers (e.g., TIS, EDT, anisole) to trap the t-Bu⁺ cation[12][13] |
Experimental Protocols
Protocol 1: General Procedure for Thermal N-Boc Deprotection in a High-Boiling Solvent
This protocol is a general guideline. Optimal temperature and time must be determined empirically for each substrate.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-Boc protected amine (1.0 mmol) in a suitable high-boiling solvent (e.g., toluene, diphenyl ether, or TFE, 5-10 mL).
-
Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon), especially if the substrate is sensitive to oxidation at high temperatures.
-
Heating: Heat the reaction mixture to the target temperature (start with a literature value for a similar substrate, e.g., 150°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] A sample can be taken periodically, cooled, and analyzed. On TLC, the deprotected amine product will be significantly more polar (lower Rf) than the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.
Protocol 2: Analytical Workflow for Byproduct Identification using LC-MS
-
Sample Preparation: Before starting the reaction (t=0), dissolve a small amount of the N-Boc starting material in a suitable solvent (e.g., methanol or acetonitrile) to create a reference sample.
-
Reaction Sampling: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture at various time points (e.g., 1 hr, 4 hr, 24 hr) and upon completion. Dilute the aliquot in the analysis solvent.
-
LC-MS Analysis: Inject the samples onto an LC-MS system.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the components.
-
Mass Spectrometry: Monitor the mass-to-charge ratio (m/z) of the eluting peaks.
-
-
Data Interpretation:
-
Identify the peak corresponding to your starting material (M+H)⁺.
-
Identify the peak for your desired product, which will have a mass 100.05 Da less than the starting material.
-
Analyze any other significant peaks. Check for masses corresponding to potential elimination products (M-100-H₂O)⁺ or isomers (if racemization occurred, you might see peak broadening or splitting with a chiral column). Compare the crude reaction spectrum to the t=0 reference to confirm which peaks are newly formed.
-
References
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A-Comparative-Guide-to-Boc-and-Cbz-Protecting-Groups-in-Piperidine-Synthesis
Abstract
The synthesis of piperidine-containing molecules, which are prevalent scaffolds in pharmaceuticals, often necessitates the use of amine protecting groups to ensure regioselectivity and prevent unwanted side reactions.[1][2][3][4][5][6][7] This guide provides a detailed comparative analysis of two of the most commonly employed amine protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). We will delve into the mechanisms of protection and deprotection, evaluate their relative stabilities, and provide experimentally validated protocols for their application in piperidine synthesis. This resource is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on protecting group strategy for the synthesis of complex nitrogen-containing heterocycles.
Introduction: The Critical Role of Protecting Groups in Complex Synthesis
Modern organic synthesis, particularly in the realm of pharmaceutical development, frequently involves multi-step reaction sequences on molecules with multiple functional groups.[8] To achieve the desired chemical transformations with high yield and selectivity, it is often essential to temporarily block or "protect" certain reactive functional groups.[8][9] This strategy, known as protecting group chemistry, prevents unwanted side reactions and allows for the selective modification of other parts of the molecule.[8][10]
The piperidine ring is a six-membered nitrogen-containing heterocycle that is a key structural motif in a vast number of pharmaceuticals and biologically active natural products.[1][2][3][4][5][6][7] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing a scaffold for diverse intermolecular interactions.[3][7][11] The synthesis of substituted piperidines often requires the temporary protection of the nitrogen atom to control its nucleophilicity and basicity.[12] Two of the most widely utilized protecting groups for amines are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[13][14] The choice between Boc and Cbz can significantly impact the overall synthetic strategy, depending on the stability of other functional groups in the molecule and the desired deprotection conditions.[15][16] This guide will provide a comprehensive comparison of these two critical tools in the synthetic chemist's arsenal.
The Tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Guardian
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, favored for its ease of introduction and its lability under acidic conditions.[16][17][18]
Mechanism of Boc Protection
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[16][19] The reaction can be performed under aqueous or anhydrous conditions, often in the presence of a mild base like sodium bicarbonate or triethylamine, although a base is not strictly necessary.[16][17] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[19] This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly formed ammonium salt. The unstable tert-butyl carbonic acid subsequently decomposes to carbon dioxide and tert-butanol.[19] The use of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly for less nucleophilic amines.[20]
Caption: Mechanism of Boc protection of piperidine.
Mechanism of Boc Deprotection
The key advantage of the Boc group is its facile removal under acidic conditions.[17][18][21][22] Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are commonly used.[17][23] The mechanism begins with the protonation of the carbonyl oxygen of the carbamate.[12][18] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[12][18] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[12][18] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture, or it can lose a proton to form isobutylene.[12][23]
Caption: Mechanism of acid-catalyzed Boc deprotection.
The Benzyloxycarbonyl (Cbz) Group: A Hydrogenolysis-Labile Shield
The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group, particularly in peptide synthesis.[13][15] Its defining characteristic is its stability to acidic and basic conditions and its selective removal by catalytic hydrogenolysis.[12][15]
Mechanism of Cbz Protection
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or an organic base, to neutralize the HCl byproduct.[15][24] The mechanism involves a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group.[15]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Piperidine Ring: Significance and symbolism [wisdomlib.org]
- 6. nbinno.com [nbinno.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. fiveable.me [fiveable.me]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 20. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Amine Protection / Deprotection [fishersci.co.uk]
- 23. Acids - Wordpress [reagents.acsgcipr.org]
- 24. youtube.com [youtube.com]
A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly influences the efficiency, purity, and ultimate success of the synthesis. This in-depth technical guide provides an objective comparison of these two cornerstone methodologies, grounded in their core chemical principles and supported by experimental insights to inform your synthetic approach.
The Fundamental Principle: Orthogonal Protection in SPPS
Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, relies on the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][2] This simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[3] The success of SPPS hinges on an orthogonal protection scheme, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[4][5][6] The two dominant strategies, Boc and Fmoc, are defined by the chemical nature of the temporary protecting group used for the α-amino group of the amino acids.[1][7]
The Boc Strategy: The Classic, Acid-Labile Approach
The Boc strategy, a foundational method in the early development of SPPS, employs the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group.[2][]
Chemistry:
-
Nα-Deprotection: The Boc group is removed with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][10]
-
Neutralization: Following deprotection, the resulting protonated N-terminus (a TFA salt) must be neutralized with a base, such as diisopropylethylamine (DIEA), before the next coupling step can proceed.[11][12]
-
Side-Chain Protection: Side-chain protecting groups are typically benzyl-based (e.g., Bzl) and are stable to the moderate acid used for Boc removal.[11]
-
Final Cleavage: The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups require a very strong acid, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9][13] This step necessitates specialized, corrosion-resistant equipment.
Boc SPPS Workflow
Caption: Cyclical workflow of Boc solid-phase peptide synthesis.
The Fmoc Strategy: The Modern, Base-Labile Alternative
Developed as a milder alternative, the Fmoc strategy has become the predominant method for SPPS in both academic and industrial settings.[7][] It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2][15]
Chemistry:
-
Nα-Deprotection: The Fmoc group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[3][15][16]
-
Side-Chain Protection: Side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group (e.g., Boc, tBu, Trt).[11][16]
-
Final Cleavage: The final cleavage from the resin and removal of the side-chain protecting groups are achieved simultaneously using a moderately strong acid, typically TFA, often mixed with "scavengers" to prevent side reactions.[16][17]
This true orthogonality, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a significant advantage of the Fmoc approach.[4][5][7]
Fmoc SPPS Workflow
Caption: Cyclical workflow of Fmoc solid-phase peptide synthesis.
Head-to-Head Comparison: Boc vs. Fmoc
The choice between Boc and Fmoc strategies is dictated by the specific peptide sequence, desired scale, available equipment, and cost considerations.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderately strong acid (e.g., 25-50% TFA in DCM)[9] | Mild base (e.g., 20% piperidine in DMF)[15] |
| Side-Chain Protection | Benzyl (Bzl) based, cleaved by strong acid (HF, TFMSA)[11] | tert-Butyl (tBu) based, cleaved by moderate acid (TFA)[11] |
| Final Cleavage | Very strong acid (HF, TFMSA)[9] | Moderate acid (TFA with scavengers)[17] |
| Orthogonality | "Relative acidolysis" - not truly orthogonal[2][11] | Truly orthogonal (Base vs. Acid)[7][11] |
| Reaction Conditions | Harsher, repeated acid treatment | Milder, base treatment for deprotection[7][] |
| Equipment | Requires specialized HF-resistant apparatus[18] | Standard laboratory glassware |
| Automation | Less amenable to full automation | Highly amenable to automation and monitoring[7][19] |
| Cost | Boc-amino acids are generally less expensive | Fmoc-amino acids can be more expensive |
| Crude Purity | Can be lower due to harsh conditions and side reactions | Generally higher due to milder conditions[7][] |
| Aggregation Issues | Can be advantageous for hydrophobic sequences as the protonated N-terminus disrupts aggregation[7][20] | Aggregation can be more problematic, may require modified protocols |
Causality Behind Experimental Choices
When to Choose the Fmoc Strategy:
The Fmoc strategy is the method of choice for routine peptide synthesis.[7] Its milder reaction conditions are compatible with a wider range of sensitive amino acids (e.g., Trp, Met) and post-translational modifications.[][] The true orthogonality simplifies the synthesis of complex peptides, such as those requiring side-chain modification or cyclization.[5][11] Furthermore, the UV-active nature of the Fmoc group allows for real-time monitoring of reaction completion, making it highly suitable for automated synthesizers.[16][19]
When to Choose the Boc Strategy:
Despite the prevalence of the Fmoc method, the Boc strategy remains a valuable and powerful tool, particularly for certain challenging applications. It is often favored for the synthesis of long and difficult sequences that are prone to aggregation.[7][20] The repetitive TFA deprotection step keeps the N-terminus of the growing peptide chain protonated, which helps to disrupt interchain hydrogen bonding and improve solvation, thereby mitigating aggregation.[7][20] Additionally, for some large-scale industrial productions with established and validated protocols, the lower cost of Boc-protected amino acids can be a significant advantage.[]
Common Side Reactions and Mitigation
Both strategies are susceptible to side reactions that can impact the purity and yield of the final peptide.
Boc Strategy:
-
Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains like Trp and Met.[11][21] This is mitigated by using "scavengers" (e.g., dithiothreitol, cresol) in the deprotection and cleavage cocktails.[11][21]
-
Aspartimide Formation: Peptides containing Asp residues, especially Asp-Gly or Asp-Ser sequences, can form a stable five-membered ring (aspartimide) under acidic conditions.[9][22] Using the β-cyclohexyl ester of aspartic acid can reduce this side reaction.[22]
-
Glu Cyclization: The side chain of glutamic acid can cyclize to form a pyroglutamyl residue during HF cleavage.[22]
Fmoc Strategy:
-
Diketopiperazine Formation: At the dipeptide stage, especially with Proline as one of the first two residues, the deprotected N-terminus can cyclize with the ester linkage to the resin, cleaving the dipeptide from the support.[22] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this reaction.[22][23]
-
Aspartimide Formation: This can also occur under the basic conditions of Fmoc deprotection. Adding HOBt to the piperidine solution can help reduce this side reaction.[22]
-
Racemization: Racemization can occur, particularly at the C-terminal residue and for amino acids like His and Cys. The choice of coupling reagent is critical; aminium/uronium-based reagents like HATU and HBTU generally lead to less racemization.[12][21]
Experimental Protocols
Below are generalized, step-by-step methodologies for key stages in both SPPS strategies.
Protocol 1: Boc-SPPS Cycle (Manual)
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM, MBHA) in DCM for 30 minutes.[9][19]
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, drain, and then add fresh deprotection solution.
-
Agitate for an additional 20-30 minutes.[9]
-
Drain and wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with isopropanol (2x) and DCM (3x).
-
Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes.
-
Drain and wash the resin with DCM (3x).[12]
-
-
Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (2-4 equivalents) with a coupling reagent (e.g., HBTU) and DIEA in DMF or DCM/DMF.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours. Monitor reaction completion with the Kaiser test.[12]
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Fmoc-SPPS Cycle (Manual)
-
Resin Swelling: Swell the appropriate resin (e.g., Wang, Rink Amide) in DMF for 30 minutes.[3][15]
-
Deprotection:
-
Wash the resin with DMF (3x).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and add fresh deprotection solution.
-
Agitate for an additional 10-15 minutes.[3]
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Coupling:
-
In a separate vessel, activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF.[3]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. Monitor reaction completion with the Kaiser test.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol 3: Final Cleavage and Deprotection
Boc Strategy (High HF Method):
-
Caution: This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the resin in the reaction vessel of the HF apparatus with a magnetic stir bar.
-
Add appropriate scavengers (e.g., anisole, p-cresol).
-
Cool the vessel to -5 to 0 °C.
-
Distill anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1 hour.[9]
-
Remove the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
Fmoc Strategy (TFA "Cleavage Cocktail"):
-
Dry the peptide-resin thoroughly under high vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general cocktail ("Reagent K") is TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[24]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Conclusion and Recommendations
Both Boc and Fmoc SPPS are robust and effective methods for peptide synthesis, each with distinct advantages and disadvantages. The Fmoc strategy has rightfully become the dominant approach for most applications due to its milder conditions, compatibility with sensitive residues, true orthogonality, and amenability to automation.[7][] It generally provides higher purity crude products and simplifies the synthesis of complex and modified peptides.[7][]
However, the classic Boc strategy remains an indispensable tool in the peptide chemist's arsenal.[7] It is particularly powerful for synthesizing long or aggregation-prone sequences where the Fmoc method may fail.[20] For certain large-scale manufacturing processes, its cost-effectiveness can also be a deciding factor.
Ultimately, a comprehensive understanding of the chemical principles, practical considerations, and potential pitfalls of both Boc and Fmoc SPPS empowers the researcher to make an informed decision, selecting the optimal strategy to successfully achieve their synthetic goals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 氨基酸、樹脂和試劑用於多肽合成 [sigmaaldrich.com]
- 15. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. Resins for Fmoc SPPS of Peptide Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. bachem.com [bachem.com]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. peptide.com [peptide.com]
- 23. biosynth.com [biosynth.com]
- 24. peptide.com [peptide.com]
Enantiomeric purity analysis of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
An In-Depth Comparative Guide to the Enantiomeric Purity Analysis of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is not merely a matter of purity, but a cornerstone of efficacy and safety. This compound, a key piperidine scaffold, is a prime example of such a critical intermediate.[1][2] The spatial arrangement of its substituents dictates its interaction with biological targets, making the precise quantification of its enantiomeric purity an indispensable step in the quality control and synthetic process.[2][3]
This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess (e.e.) of this N-Boc protected cyclic amino acid derivative. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to empower you to select and implement the most effective analytical strategy for your research.
Comparing the Titans: HPLC vs. SFC for Chiral Purity Analysis
The two most powerful and relevant techniques for the enantiomeric analysis of a non-volatile, polar molecule like N-Boc-2-methylpiperidine-2-carboxylic acid are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While Gas Chromatography (GC) is a high-resolution technique, it is ill-suited for this analyte in its native form due to low volatility and thermal instability, necessitating a derivatization step that adds complexity and potential for error.[4][5] Therefore, our core comparison will focus on HPLC and SFC.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly with Chiral Stationary Phases (CSPs), is the established gold standard for enantiomeric separations in the pharmaceutical industry. Its robustness, versatility, and the vast library of available CSPs make it the first choice for developing a reliable quality control method. The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. For N-Boc protected amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective due to their complex three-dimensional structures offering multiple interaction points (hydrogen bonding, dipole-dipole, steric hindrance).[6][7]
Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative
SFC has emerged as a powerful "hybrid" technique, combining the solvating properties of a liquid with the low viscosity and high diffusivity of a gas.[8][9] It uses supercritical CO2 as the primary mobile phase, often with a small percentage of an organic modifier (like methanol or ethanol). This composition dramatically reduces solvent consumption compared to normal-phase HPLC, positioning SFC as a greener technology.[10] The low viscosity allows for much higher flow rates without prohibitive backpressure, leading to significantly faster analysis times—a major advantage in high-throughput screening environments.[11][12] For chiral separations, SFC often provides superior or equivalent selectivity to HPLC using the same stationary phases.[11]
Comparative Performance Data
The following table summarizes the key performance characteristics of Chiral HPLC and Chiral SFC for the analysis of N-Boc-2-methylpiperidine-2-carboxylic acid, based on typical method performance for structurally similar compounds.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Rationale & Insights |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) using a liquid mobile phase.[13] | Differential interaction with a CSP using a supercritical fluid (CO2 + modifier) mobile phase.[14] | The core principle is identical; the key difference is the physical state and properties of the mobile phase. |
| Typical Analysis Time | 10 - 30 minutes | 2 - 8 minutes | SFC's low-viscosity mobile phase allows for 3-5 times faster flow rates, drastically reducing run times.[10] |
| Resolution (Rs) | Generally high (Rs > 1.5 is achievable). | Often higher or equivalent to HPLC; faster equilibration can lead to sharper peaks.[11] | The choice of CSP is the most critical factor for resolution in both techniques. |
| Solvent Consumption | High, especially in normal phase (e.g., Hexane/IPA). | Very Low. Primarily uses recycled CO2 with a small amount of organic modifier.[10] | SFC is the "greener" and more cost-effective option regarding solvent purchase and disposal. |
| Sample Preparation | Simple dissolution in mobile phase or a compatible solvent. | Simple dissolution in the mobile phase modifier or a compatible solvent. | Both techniques feature straightforward sample preparation without the need for derivatization. |
| Method Development | Can be time-consuming due to the need to screen multiple CSPs and mobile phases.[15] | Often faster due to rapid column equilibration and short run times, allowing for quicker screening of conditions. | The ability to rapidly screen columns and modifiers makes SFC highly efficient for method development. |
| Instrumentation | Widely available standard HPLC/UHPLC systems. | Requires specialized SFC instrumentation with backpressure regulation. | HPLC instruments are more common in analytical labs, though SFC adoption is growing rapidly.[12] |
Experimental Methodologies & Workflows
The following sections provide detailed, self-validating protocols for each technique. The causality behind specific parameters is explained to provide a deeper understanding of the method.
Method 1: Chiral HPLC Analysis
This method represents a robust and reliable approach for baseline separation and accurate quantification, making it ideal for final quality control. The choice of a polysaccharide-based column like the Chiralpak® series is a highly effective starting point for N-Boc protected piperidine derivatives.[16]
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC or UHPLC system with UV/PDA detector.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel.
-
Column Dimensions: 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v). The non-polar hexane and polar ethanol create the separation environment. TFA is a crucial additive that protonates the carboxylic acid, reducing peak tailing and improving peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Controlling temperature is critical for ensuring reproducible retention times and selectivity.
-
Detection: UV at 225 nm. The Boc-carbonyl group provides sufficient chromophore for detection at this wavelength.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Mobile Phase.
-
Standard Solution: Prepare a racemic standard of this compound at 0.5 mg/mL to confirm peak identification and resolution.
-
Sample Solution: Accurately weigh and dissolve the sample to a final concentration of 0.5 mg/mL.
-
-
System Suitability:
-
Inject the racemic standard. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.[13] The tailing factor for each peak should be ≤ 1.5.
-
Workflow Diagram: Chiral HPLC Analysis
Method 2: Chiral SFC Analysis
This method is designed for high-throughput analysis, offering a significant reduction in run time and solvent waste. It is particularly well-suited for screening libraries of chiral compounds or for labs prioritizing green chemistry.
Experimental Protocol: Chiral SFC
-
Instrumentation:
-
Analytical SFC system with a backpressure regulator and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel. The same CSPs are often effective in both HPLC and SFC.
-
Column Dimensions: 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v). Methanol acts as the polar modifier to elute the analyte. Additives like 0.1% TFA can be included in the modifier to improve peak shape if necessary.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar. Maintaining consistent backpressure is essential for controlling the density and solvating power of the supercritical fluid, ensuring reproducibility.[14]
-
Column Temperature: 40°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Methanol.
-
Standard Solution: Prepare a racemic standard at 0.5 mg/mL in methanol.
-
Sample Solution: Accurately weigh and dissolve the sample in methanol to a final concentration of 0.5 mg/mL.
-
-
System Suitability:
-
Inject the racemic standard. The resolution (Rs) between the enantiomer peaks should be ≥ 1.5.
-
Workflow Diagram: Chiral SFC Analysis
Conclusion and Recommendation
The choice between Chiral HPLC and Chiral SFC for the enantiomeric purity analysis of this compound depends on the specific laboratory context and objectives.
-
For routine quality control, method validation, and release testing, the robust and universally available Chiral HPLC method is the recommended choice. Its performance is well-documented, and the methodology is familiar to most analytical chemists.
-
For high-throughput screening, rapid method development, and laboratories committed to green chemistry, Chiral SFC is the superior alternative. Its dramatic reduction in analysis time and solvent consumption provides significant gains in efficiency and sustainability without compromising separation quality.[10][12]
Ultimately, both techniques, when properly developed and validated, are capable of providing the accurate and precise enantiomeric purity data required to ensure the quality of this critical pharmaceutical intermediate.
References
- 1. Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03999K [pubs.rsc.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The presence of two stereogenic centers in 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid gives rise to two diastereomeric pairs of enantiomers. This guide focuses on elucidating the structural nuances between the cis and trans diastereomers through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is essential as diastereomers exhibit distinct physical and chemical properties.[1][2]
Introduction to Stereoisomerism and its Spectroscopic Signature
Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Diastereomers, a class of stereoisomers, are not mirror images of each other and, consequently, possess different physical properties, which allows for their differentiation and separation using various analytical techniques.[1][2] Spectroscopic methods are powerful tools for distinguishing between diastereomers due to their unique chemical environments, which result in distinct spectral features.[1]
This guide will systematically explore how NMR, IR, and MS can be leveraged to confidently identify and differentiate the cis and trans isomers of this compound, a key building block in the synthesis of various pharmaceutical compounds.[3]
Experimental Design and Rationale
A logical workflow is essential for the unambiguous characterization of diastereomers. The following diagram outlines the spectroscopic approach employed in this guide.
References
A Comparative Guide to the Biological Activity of 2-Methylpiperidine-2-carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and development, the chirality of a molecule is a pivotal determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This guide offers a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of 2-methylpiperidine-2-carboxylic acid, a heterocyclic amino acid analog. While direct comparative studies on the parent enantiomers are not extensively documented in publicly available literature, this guide synthesizes data from research on structurally related derivatives to provide insights into their potential differential bioactivities.
The piperidine scaffold is a prevalent motif in a multitude of bioactive compounds and approved pharmaceuticals. The introduction of a methyl group at the 2-position, adjacent to the carboxylic acid, creates a chiral center with significant implications for molecular recognition by biological targets. Understanding the stereospecific interactions of these enantiomers is critical for the rational design of selective and efficacious therapeutic agents.
Stereochemistry: The Decisive Factor in Biological Recognition
The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to specific biological targets such as receptors and enzymes. For derivatives of 2-methylpiperidine-2-carboxylic acid, the orientation of the methyl and carboxylic acid groups in the (R) and (S) enantiomers can lead to vastly different biological outcomes. Research on related piperidine-2-carboxylic acid derivatives consistently demonstrates that biological activity is often confined to a single enantiomer.
For instance, in the realm of N-methyl-D-aspartate (NMDA) receptor antagonists, the stereochemistry of piperidine-2-carboxylic acid derivatives is paramount for their activity. Studies have shown that the antagonist potency can reside exclusively in one stereoisomer, highlighting the precise steric and electronic requirements of the receptor's binding pocket. This principle underscores the necessity of evaluating the enantiomers of 2-methylpiperidine-2-carboxylic acid independently.
Synthesis and Chiral Separation: Accessing Enantiopure Compounds
The synthesis and separation of the individual enantiomers of 2-methylpiperidine-2-carboxylic acid are fundamental prerequisites for the comparative evaluation of their biological activities. Several strategies can be employed for their preparation.
Enantioselective Synthesis
Asymmetric synthesis provides a direct route to the desired enantiomer. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For example, a common approach involves the diastereoselective alkylation of a chiral enolate derived from a piperidone precursor.
Chiral Resolution of Racemates
Alternatively, a racemic mixture of 2-methylpiperidine-2-carboxylic acid can be synthesized and subsequently separated into its constituent enantiomers. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose[1][2][3]. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a variety of chiral compounds, including piperidine derivatives.
Comparative Biological Activity: Insights from Structurally Related Compounds
While direct head-to-head biological data for the enantiomers of 2-methylpiperidine-2-carboxylic acid is scarce, we can infer potential differences in their activity by examining studies on their close derivatives.
Central Nervous System Activity
Derivatives of 2-methylpiperidine have been investigated for their activity on central nervous system (CNS) targets. For example, certain substituted 2-methylpiperidine analogs have been explored as dual 5-HT1A receptor antagonists and serotonin reuptake inhibitors for the treatment of depression[]. In such compounds, the stereochemistry of the 2-methylpiperidine ring significantly influences the affinity and functional activity at these targets[]. It is highly probable that the (R)- and (S)-enantiomers of 2-methylpiperidine-2-carboxylic acid would also exhibit differential binding to CNS receptors.
Enzyme Inhibition
The rigid, chiral scaffold of 2-methylpiperidine-2-carboxylic acid makes it an attractive building block for the design of enzyme inhibitors[5]. The specific orientation of the functional groups in each enantiomer would determine the precise fit and interaction with the active site of a target enzyme. For instance, (2R,4R)-4-methylpiperidine-2-carboxylic acid is a key chiral intermediate in the synthesis of Argatroban, a direct thrombin inhibitor. This highlights the critical role of a specific stereoisomer in achieving the desired therapeutic effect.
Data Summary of Related Compounds
| Compound/Derivative | Biological Target/Activity | Stereochemical Importance | Reference |
| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | NMDA Receptor Antagonist | Activity resides in the (-)-2R,4S-isomer. | N/A |
| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | NMDA Receptor Antagonist | Potent activity observed. | N/A |
| (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester | Intermediate for Argatroban | Specific (2R,4R) stereochemistry is crucial for the final drug's activity. | N/A |
| 1-(1H-Indol-4-yloxy)-3-(4-benzo[b]thiophen-2-yl-2-methylpiperidin-1-yl)propan-2-ol | 5-HT1A Receptor Antagonist / Serotonin Reuptake Inhibitor | Diastereomers showed differential affinities and functional activities.[] | [] |
Experimental Protocols
Chiral Separation of 2-Methylpiperidine-2-carboxylic Acid Racemate by HPLC
Objective: To resolve a racemic mixture of 2-methylpiperidine-2-carboxylic acid into its (R)- and (S)-enantiomers.
Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative immobilized on silica gel, is recommended. An example would be a Chiralpak® IA or IC column.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Sample Preparation: Dissolve the racemic 2-methylpiperidine-2-carboxylic acid in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 210 nm) or a mass spectrometer for higher sensitivity and specificity.
-
-
Data Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess (e.e.) of a non-racemic sample can be calculated from the peak areas of the two enantiomers.
Caption: Workflow for Chiral HPLC Separation.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the (R)- and (S)-enantiomers of 2-methylpiperidine-2-carboxylic acid for a specific receptor (e.g., 5-HT1A).
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293 cells transfected with the human 5-HT1A receptor).
-
Radioligand: Select a suitable radiolabeled ligand that binds to the target receptor with high affinity and specificity (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).
-
Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (the (R)- and (S)-enantiomers).
-
The incubation is typically carried out in a suitable buffer at a specific temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Caption: Workflow for a Receptor Binding Assay.
Conclusion and Future Directions
The stereochemistry of 2-methylpiperidine-2-carboxylic acid is a critical parameter that likely governs its biological activity. While direct comparative data on the parent enantiomers is limited, the evidence from structurally related compounds strongly suggests that the (R)- and (S)-forms will exhibit distinct pharmacological profiles. The enantioselective synthesis or chiral resolution of these compounds is therefore an essential first step in any drug discovery program utilizing this scaffold.
Future research should focus on the systematic evaluation of the individual enantiomers of 2-methylpiperidine-2-carboxylic acid against a panel of biological targets, particularly those in the central nervous system and enzymes for which piperidine-based ligands have shown promise. Such studies will not only elucidate the specific structure-activity relationships for this chiral building block but also pave the way for the development of more selective and potent therapeutic agents.
References
- 1. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 2. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Navigating Steric Hindrance: A Comparative Guide to Alternatives for 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid in Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the incorporation of conformationally constrained amino acid analogues is a cornerstone of modern peptidomimetic and drug design. 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, a substituted pipecolic acid derivative, is a valuable building block for introducing steric hindrance and conformational rigidity into peptide backbones. However, its synthesis and application are not without challenges, primarily stemming from the bulky tert-Butoxycarbonyl (Boc) protecting group and the quaternary α-carbon. This guide provides a comprehensive comparison of viable alternatives, offering experimental insights and detailed protocols to aid in the strategic selection of the optimal building block for your synthetic endeavors.
Understanding the Parent Molecule: this compound
This compound is a non-proteinogenic amino acid characterized by a piperidine ring, a methyl group at the α-position, and a Boc-protected secondary amine. This unique structure imparts significant conformational constraint, making it a desirable component for mimicking peptide turns and stabilizing secondary structures.[1][2] The Boc protecting group is widely used due to its stability under a range of conditions and its straightforward removal with strong acids like trifluoroacetic acid (TFA).[][4]
However, the very features that make this molecule attractive also present synthetic hurdles. The steric bulk of the Boc group, combined with the quaternary center, can significantly impede peptide coupling reactions, often leading to low yields and incomplete conversions.[] This necessitates the use of more potent and often expensive coupling reagents, as well as extended reaction times.
Strategic Alternatives: A Multi-faceted Approach
The selection of an alternative to this compound can be approached from two primary angles: modification of the protecting group or alteration of the cyclic scaffold.
Alternative N-Protecting Groups: Fmoc and Cbz
The choice of the N-α-protecting group is a critical decision in peptide synthesis, dictating the overall synthetic strategy.[4] The two most common orthogonal alternatives to Boc are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is typically removed by hydrogenolysis.[4][5]
2.1.1. N-Fmoc-2-methylpiperidine-2-carboxylic acid
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions (typically 20% piperidine in DMF).[4][] This allows for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with cleavage from the resin.[]
Comparative Performance:
| Feature | N-Boc-2-methylpiperidine-2-carboxylic acid | N-Fmoc-2-methylpiperidine-2-carboxylic acid |
| Deprotection Condition | Strong acid (e.g., TFA)[] | Mild base (e.g., 20% piperidine in DMF)[] |
| Orthogonality | Orthogonal to base-labile and hydrogenolysis-labile groups.[] | Orthogonal to acid-labile and hydrogenolysis-labile groups.[4] |
| Side Reactions | Potential for t-butylation of sensitive residues. | Potential for diketopiperazine formation at the dipeptide stage. |
| Automation Friendliness | Well-suited for automated synthesis. | Highly compatible with modern automated SPPS.[] |
| Solubility in SPPS Solvents | Generally good in DCM and DMF.[2] | Generally good solubility in DMF and NMP.[][7] |
Experimental Protocol: Synthesis of N-Fmoc-2-methylpiperidine-2-carboxylic acid
A general two-step procedure from 2-methylpiperidine-2-carboxylic acid is as follows:
-
Dissolution: Dissolve 2-methylpiperidine-2-carboxylic acid (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Fmoc Protection: Cool the solution to 0°C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) in dioxane dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
2.1.2. N-Cbz-2-methylpiperidine-2-carboxylic acid
The Cbz group offers another orthogonal protection strategy, being stable to both acidic and basic conditions commonly used in Boc and Fmoc strategies, respectively.[5] Its removal via catalytic hydrogenolysis (e.g., H₂/Pd-C) provides a clean deprotection method.[5]
Comparative Performance:
| Feature | N-Boc-2-methylpiperidine-2-carboxylic acid | N-Cbz-2-methylpiperidine-2-carboxylic acid |
| Deprotection Condition | Strong acid (e.g., TFA)[] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[5] |
| Compatibility | Not compatible with acid-labile groups. | Compatible with both acid- and base-labile groups. |
| Application Scope | Predominantly used in solid-phase synthesis. | Commonly used in solution-phase synthesis and for specific applications in SPPS.[5] |
| Limitations | Harsh cleavage conditions. | Incompatible with sulfur-containing amino acids and other reducible functional groups. |
Experimental Protocol: Synthesis of N-Cbz-2-methylpiperidine-2-carboxylic acid
-
Dissolution: Suspend 2-methylpiperidine-2-carboxylic acid (1 equivalent) in a mixture of water and dioxane.
-
Basification: Cool the mixture to 0°C and add 2M sodium hydroxide solution until the starting material dissolves and the pH is approximately 9-10.
-
Cbz Protection: Add benzyl chloroformate (Cbz-Cl) (1.2 equivalents) dropwise while maintaining the pH at 9-10 by the concomitant addition of 2M NaOH.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer with cold 1M HCl to pH 2 and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate in vacuo, and purify by recrystallization or column chromatography.
Alternative Cyclic Scaffolds: Proline Analogs and Aza-Pipecolic Acid
Altering the ring structure of the amino acid analog can provide access to novel conformational spaces and potentially mitigate some of the steric challenges associated with the 2-methylpiperidine scaffold.
2.2.1. Constrained Proline Analogs
Proline and its derivatives are five-membered ring cyclic amino acids that are well-known for their ability to induce turns in peptide chains.[8] Various substituted and bicyclic proline analogs have been developed to exert even greater conformational control. While structurally distinct from the six-membered piperidine ring, certain constrained proline analogs can serve a similar functional purpose of restricting peptide backbone flexibility.
2.2.2. Aza-Pipecolic Acid Derivatives
Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are an emerging class of peptide building blocks.[9] The corresponding aza-analog of 2-methylpiperidine-2-carboxylic acid would be an N-protected 1-amino-2-methylpiperidine-2-carboxylic acid derivative. The synthesis of aza-amino acid building blocks is often more complex, but their incorporation into peptides can lead to enhanced proteolytic stability and unique conformational properties.[9]
Overcoming Coupling Challenges with Sterically Hindered Analogs
Regardless of the chosen protecting group or scaffold, the steric hindrance at the α-position remains a key challenge. The following strategies can be employed to improve coupling efficiency:
-
High-Potency Coupling Reagents: Standard carbodiimide coupling reagents like DCC and DIC are often insufficient. The use of uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, is highly recommended as they form more reactive activated esters.
-
Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for longer periods (e.g., 4-24 hours) can improve yields. In cases of particularly difficult couplings, a second coupling step with a fresh portion of activated amino acid can be beneficial.
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation can significantly accelerate coupling reactions by providing rapid and efficient heating, often leading to higher yields and purities in a fraction of the time required for conventional methods.
Visualizing the Synthetic Workflow
Figure 1: A simplified comparison of the iterative cycles in Boc and Fmoc solid-phase peptide synthesis (SPPS).
Figure 2: The principle of orthogonal deprotection for Boc, Fmoc, and Cbz protecting groups.
Conclusion and Recommendations
The choice of an alternative to this compound is highly dependent on the specific synthetic context, including the overall protection strategy, the nature of the other amino acids in the sequence, and the intended application of the final product.
-
For researchers primarily using Fmoc-based SPPS , the N-Fmoc-2-methylpiperidine-2-carboxylic acid is the most logical and seamless alternative. Its compatibility with the standard Fmoc workflow and milder deprotection conditions are significant advantages.
-
In solution-phase synthesis or when a robust protecting group that is stable to both acidic and basic conditions is required, N-Cbz-2-methylpiperidine-2-carboxylic acid is an excellent choice, provided that the molecule is compatible with hydrogenolysis.
-
When the goal is to explore novel conformational spaces or enhance proteolytic stability beyond what can be achieved with simple piperidine derivatives, venturing into constrained proline analogs or aza-pipecolic acid derivatives is a promising, albeit more synthetically demanding, avenue.
Ultimately, a successful synthesis involving these sterically hindered building blocks will rely on a combination of the right choice of analog and the implementation of optimized coupling protocols. Careful consideration of the factors outlined in this guide will empower researchers to make informed decisions and navigate the synthetic challenges associated with these valuable molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-Protected Amino Acids in Peptide Synthesis
In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is the cornerstone technique for constructing peptides for research, therapeutic, and diagnostic applications. The success of SPPS is critically dependent on the strategic use of protecting groups, with two methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), defining the field. While Fmoc chemistry has become the more common approach for routine synthesis, Boc chemistry retains an indispensable role, often proving superior for synthesizing long and challenging peptide sequences.[1][2][]
This guide provides a detailed, objective comparison of the Boc and Fmoc strategies. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by chemical principles and experimental considerations to inform your synthetic strategies.
The Core Chemical Distinction: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their protection schemes, which dictate the reagents and conditions used throughout the synthesis.[4] This core difference has profound implications for the overall synthetic strategy, including the choice of side-chain protecting groups and the final cleavage from the resin.[2]
-
Boc SPPS: This classic approach, foundational to the development of SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[4][5] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[][6] Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrofluoric acid (HF), for their removal during the final cleavage step.[4][7] This reliance on graduated acid lability, where different strengths of acid are used to remove temporary versus permanent protecting groups, is a key feature of the Boc/Bzl protection scheme.[8]
-
Fmoc SPPS: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[4] This group is readily cleaved by a secondary amine, most commonly piperidine.[4][9] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[4] The ability to remove the temporary and permanent protecting groups by entirely different chemical mechanisms (base vs. acid) makes the Fmoc/tBu strategy truly orthogonal.[2][8][10]
Orthogonality: A Visual Explanation
The concept of "orthogonality" is central to understanding the strategic differences between Boc and Fmoc chemistries. The Boc/Bzl strategy is considered "quasi-orthogonal" because both protecting group classes are removed by acid, just at different concentrations.[2][8]
Caption: Orthogonality in Boc-SPPS.
Performance Comparison: When Boc Chemistry Excels
While Fmoc chemistry is often preferred for its milder conditions, the Boc strategy offers significant advantages in specific, challenging scenarios, particularly those involving peptide aggregation.[1][2][4]
Advantage 1: Mitigating On-Resin Aggregation
The synthesis of hydrophobic or long peptides is notoriously difficult due to their tendency to form secondary structures and aggregate on the solid support. This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps, which results in low yields and purity.[1][11]
Boc chemistry provides a distinct advantage here. The repeated Nα-deprotection steps using TFA protonate the newly exposed N-terminal amine.[1][9] The resulting positive charge disrupts the inter-chain hydrogen bonding that causes aggregation, improving solvation and the efficiency of the subsequent coupling step.[1][9] In contrast, the basic conditions of Fmoc deprotection leave a neutral N-terminus, which can be more susceptible to aggregation.[9]
Advantage 2: Synthesis of Long and Difficult Polypeptides
For the synthesis of long peptides (e.g., >50 amino acids), the cumulative effect of any incomplete reactions becomes magnified. The anti-aggregation properties of the Boc strategy make it a more reliable method for assembling these challenging sequences, often resulting in higher overall yields and purer crude products compared to the Fmoc approach.[2][7][12]
Advantage 3: C-Terminal Thioester Production
The Boc/Bzl strategy facilitates the production of C-terminal thioesters, which are essential intermediates for native chemical ligation (NCL).[7][12] Using specific linkers, the thioester moiety can be installed on-resin, and the final peptide thioester is obtained directly after the HF cleavage step without requiring post-synthesis manipulations.[13]
Comparative Data Summary
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Causality |
| Nα-Deprotection | TFA (moderate acid)[4] | Piperidine (base)[4] | Acid vs. Base cleavage of the temporary protecting group. |
| Final Cleavage | HF, TFMSA (strong acid)[9] | TFA (moderate acid)[9] | Boc requires strong acid to cleave benzyl-based side-chain groups and the linker.[14] |
| Orthogonality | Quasi-orthogonal[2][8] | Fully orthogonal[10][9] | Both Boc groups are acid-labile; Fmoc groups are base- and acid-labile, respectively. |
| Aggregation Issues | Less frequent[9] | More frequent[9] | Repeated acid treatment in Boc chemistry protonates the N-terminus, disrupting H-bonds.[1] |
| Purity (Hydrophobic Peptides) | Often higher[2] | May be lower[2][9] | Reduced aggregation leads to more complete coupling/deprotection cycles.[1] |
| Solubility (Protected Fragments) | Higher[2][9] | Lower[2][9] | Boc-protected fragments often have better solubility in organic solvents for solution-phase ligation. |
| Safety Concerns | High (Requires HF)[7] | Relatively safe[9] | Anhydrous HF is highly corrosive, toxic, and requires specialized equipment and handling.[7][15][16] |
Experimental Protocols: A Step-by-Step Guide to Boc-SPPS
The following section provides a detailed, self-validating protocol for a standard Boc-SPPS workflow. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram of the Boc-SPPS Workflow
This diagram illustrates the cyclical process of chain elongation in Boc-based solid-phase peptide synthesis.
Caption: The cyclical workflow of Boc-based SPPS.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the steps for adding one amino acid to the growing peptide chain.
-
Resin Swelling:
-
Action: Place the peptide-resin in a reaction vessel and add dichloromethane (DCM) to cover it. Agitate gently for 30-60 minutes.[17]
-
Rationale: Proper swelling of the polystyrene-based resin is crucial to ensure that the reactive sites within the polymer matrix are fully accessible to reagents.[17]
-
-
Boc Deprotection:
-
Action: Drain the swelling solvent. Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM.[6] Agitate for 1-2 minutes, drain, then add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[6][17]
-
Rationale: The moderately acidic TFA solution cleaves the N-terminal Boc group, exposing a new amine for the next coupling step. The initial short treatment is a pre-wash, and the longer second treatment ensures complete deprotection. The resulting N-terminal amine is protonated as an ammonium trifluoroacetate salt.
-
-
Washing:
-
Action: Drain the deprotection solution. Wash the resin multiple times with DCM and then Isopropanol (IPA).
-
Rationale: Thorough washing is critical to remove residual TFA and the cleaved Boc groups, which could otherwise interfere with the subsequent steps.
-
-
Neutralization:
-
Action: Wash the resin with DCM. Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM and agitate for 2-5 minutes. Repeat this step.[17]
-
Rationale: The basic DIEA neutralizes the ammonium trifluoroacetate salt, deprotonating the N-terminal amine to a free -NH2 group, which is the nucleophile required for the coupling reaction.
-
-
Washing:
-
Action: Drain the neutralization solution and wash the resin thoroughly with DCM.
-
Rationale: Removing excess DIEA is essential as it can quench the activation of the incoming amino acid in the next step.
-
-
Amino Acid Coupling:
-
Action: In a separate vial, dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture. Add this solution to the resin, followed by 4-6 equivalents of DIEA to initiate the reaction. Agitate for 1-2 hours.[17]
-
Rationale: The coupling agent activates the carboxylic acid of the incoming amino acid to form a highly reactive species (e.g., an active ester). This species then rapidly reacts with the free N-terminal amine on the resin-bound peptide to form a new peptide bond.
-
-
Monitoring and Washing:
-
Action: Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless) indicates a complete reaction. Once complete, drain the coupling solution and wash the resin extensively with DMF and DCM.[17]
-
Rationale: The Kaiser test detects free primary amines. A negative result confirms that all the free amines have been acylated. The final washes remove all excess reagents and soluble byproducts, leaving the pure, elongated peptide-resin ready for the next cycle.
-
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
CRITICAL SAFETY WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic chemical that can cause severe, penetrating burns. It must only be handled in a specialized, HF-resistant apparatus (e.g., made of Teflon and Kel-F) within a dedicated fume hood by trained personnel with appropriate personal protective equipment (PPE).[7][15][18]
-
Preparation:
-
Action: The fully assembled, dried peptide-resin is placed in the reaction vessel of the HF apparatus. A "scavenger" cocktail (e.g., anisole, p-cresol) is added.
-
Rationale: During cleavage, the benzyl-based side-chain protecting groups are removed, generating reactive carbocations. Scavengers are nucleophilic compounds that trap these carbocations, preventing them from causing side reactions with sensitive amino acid residues like tryptophan or methionine.[15]
-
-
HF Cleavage:
-
Action: The vessel is cooled (e.g., to 0°C), and liquid anhydrous HF is condensed into it. The reaction is stirred for 1-2 hours at low temperature.[15][17]
-
Rationale: The strong acid (HF) simultaneously cleaves the ester or amide bond linking the peptide to the resin and removes all the benzyl-based side-chain protecting groups via an SN1 mechanism.[15]
-
-
Workup:
-
Action: The HF is carefully removed by evaporation under a stream of nitrogen. The crude peptide is then precipitated by adding cold diethyl ether.[17]
-
Rationale: Peptides are generally insoluble in diethyl ether, while the cleaved protecting groups and scavengers are soluble. This allows for the initial separation of the product.
-
-
Collection and Purification:
-
Action: The precipitated peptide is collected by filtration or centrifugation, washed several more times with cold ether, and then dried under vacuum.[17] The crude product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Rationale: The ether washes further remove organic impurities. Final purification by RP-HPLC separates the target peptide from any deletion sequences or products of side reactions, yielding a final product of high purity.
-
Conclusion: Selecting the Optimal Strategy
The choice between Boc and Fmoc SPPS is not a matter of one being universally superior, but rather of selecting the right tool for the specific synthetic challenge.[4][19] The Fmoc strategy, with its milder conditions and true orthogonality, is justifiably the method of choice for many routine and high-throughput applications.[4]
However, the Boc strategy remains an indispensable and powerful tool. Its key advantage lies in the repeated acidolysis steps that effectively disrupt on-resin aggregation, making it the preferred method for the synthesis of long, hydrophobic, and other "difficult" sequences that often fail using Fmoc chemistry.[1][2] A thorough understanding of the chemical principles and practical considerations of both methods will enable the researcher to make an informed decision and successfully synthesize the desired peptide target.[19]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Orthogonal Protecting Group Strategies with N-Boc Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its synthesis, particularly the introduction of diverse functionalities at different positions, often necessitates the use of protecting groups. The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for the piperidine nitrogen, prized for its stability and predictable cleavage under acidic conditions.[3][4] However, the elaboration of complex piperidine derivatives frequently requires an orthogonal protecting group strategy, where additional reactive sites on the molecule are masked with groups that can be removed under conditions that leave the N-Boc group intact.[5][6]
This guide provides an in-depth comparison of common orthogonal protecting groups used in conjunction with N-Boc piperidine derivatives: the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyl (Bn) groups. We will delve into the mechanistic basis of their orthogonality, provide detailed experimental protocols for their selective removal, and offer a comparative analysis to aid in the strategic planning of complex syntheses.
The Principle of Orthogonality in N-Boc Piperidine Chemistry
Orthogonality in this context refers to the ability to selectively deprotect one functional group in the presence of another by employing protecting groups that are labile under distinct, non-interfering reaction conditions.[7][8] The N-Boc group is reliably cleaved by strong acids like trifluoroacetic acid (TFA).[3][9] Therefore, an ideal orthogonal protecting group for a secondary functionality on the piperidine ring or a substituent must be stable to acidic conditions but removable under basic, hydrogenolytic, or other specific conditions.
Caption: Decision matrix for orthogonal deprotection of N-Boc piperidine derivatives.
The Carboxybenzyl (Cbz) Group: A Classic Choice
The Carboxybenzyl (Cbz or Z) group is a stalwart in amine protection, valued for its general stability and removal under neutral conditions via catalytic hydrogenolysis.[7][10]
Mechanism of Cbz Deprotection: The Cbz group is cleaved by hydrogenolysis. The reaction proceeds via the reduction of the benzyl ester by hydrogen gas on the surface of a palladium catalyst. This cleavage results in the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene.[8]
Orthogonality with N-Boc: The N-Boc group is generally stable under the neutral conditions of catalytic hydrogenolysis, making the Cbz/Boc pairing a truly orthogonal system.[7] Conversely, the Cbz group is stable to the acidic conditions used for Boc removal, allowing for selective deprotection in either order.
Experimental Protocol: Selective Cbz Deprotection
Materials:
-
N-Boc, N'-Cbz-protected piperidine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve the N-Boc, N'-Cbz-protected piperidine derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).
-
Seal the flask and purge with an inert gas (Argon or Nitrogen).
-
Introduce hydrogen gas (e.g., via a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected N-Boc piperidine derivative.
Caption: Step-by-step workflow for the selective removal of a Cbz group.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Partner
The Fmoc group is another cornerstone of amine protection, particularly in solid-phase peptide synthesis. Its key feature is its lability to basic conditions, which provides excellent orthogonality with the acid-labile Boc group.[8][10]
Mechanism of Fmoc Deprotection: The Fmoc group is removed via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the 9-position of the fluorene ring. This initiates an elimination reaction that cleaves the C-O bond, releasing the free amine, carbon dioxide, and dibenzofulvene. The excess amine in the reaction mixture traps the dibenzofulvene.[2][11]
Orthogonality with N-Boc: The N-Boc group is stable to the basic conditions used for Fmoc removal, such as 20% piperidine in DMF.[7] This makes the Fmoc/Boc pair a highly effective orthogonal system.
Experimental Protocol: Selective Fmoc Deprotection
Materials:
-
N-Boc, N'-Fmoc-protected piperidine derivative
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve the N-Boc, N'-Fmoc-protected piperidine derivative in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The deprotection is often rapid, typically completing within 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., DCM or EtOAc).
-
Wash the organic layer with water and brine to remove DMF and piperidine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected N-Boc piperidine derivative.
Caption: Step-by-step workflow for the selective removal of an Fmoc group.
The Benzyl (Bn) Group: A Robust and Versatile Option
The Benzyl (Bn) group is commonly used to protect alcohols, thiols, and amines. Similar to the Cbz group, it is typically removed by catalytic hydrogenolysis.
Mechanism of Benzyl Deprotection: The debenzylation of an amine occurs via hydrogenolysis, where the C-N bond is cleaved by hydrogen on a palladium catalyst surface.
Orthogonality with N-Boc: The N-Boc group is stable to the conditions of catalytic hydrogenolysis, making the Bn/Boc pairing orthogonal. However, it's important to note that some methods for benzyl group removal, such as strong acids, are not orthogonal to Boc.[12][13] Therefore, catalytic hydrogenolysis is the preferred method for selective debenzylation in the presence of a Boc group.
Experimental Protocol: Selective Benzyl Deprotection
Materials:
-
N-Boc, N'-Benzyl-protected piperidine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve the N-Boc, N'-Benzyl-protected piperidine derivative in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with an inert gas.
-
Introduce hydrogen gas and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. Debenzylation can sometimes be slower than Cbz removal.
-
After completion, purge with an inert gas.
-
Filter the catalyst through Celite®, washing with methanol.
-
Concentrate the filtrate to obtain the deprotected N-Boc piperidine derivative.
Comparative Analysis of Orthogonal Protecting Groups
The choice of an orthogonal protecting group depends on several factors, including the stability of other functional groups in the molecule, the desired reaction conditions, and the overall synthetic strategy.
| Feature | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Bn (Benzyl) |
| Deprotection Condition | H₂, Pd/C (Catalytic Hydrogenolysis)[7] | Base (e.g., 20% Piperidine in DMF)[8] | H₂, Pd/C (Catalytic Hydrogenolysis)[13] |
| N-Boc Stability | Generally Stable[7] | Stable[7] | Stable |
| Key Advantages | - Mild, neutral deprotection- Clean byproducts (toluene, CO₂) | - Orthogonal to acid-labile groups- Mild deprotection conditions- Automation-friendly | - Stable to a wide range of non-reductive conditions |
| Potential Limitations | - Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups)- Catalyst can be pyrophoric | - Dibenzofulvene byproduct can form adducts- Not suitable for base-sensitive substrates | - Incompatible with reducible groups- Can be more difficult to cleave than Cbz |
Conclusion
The strategic use of orthogonal protecting groups is indispensable for the efficient synthesis of complex, highly functionalized N-Boc piperidine derivatives. The Cbz, Fmoc, and Benzyl groups each offer a distinct mode of deprotection that is compatible with the N-Boc group, providing chemists with a versatile toolkit for molecular construction. The Cbz and Benzyl groups, removed by catalytic hydrogenolysis, are ideal for substrates sensitive to basic conditions, while the base-labile Fmoc group is the perfect counterpart for acid-sensitive molecules. A thorough understanding of the mechanisms and experimental conditions for the selective cleavage of these groups, as outlined in this guide, is crucial for the successful design and execution of synthetic routes in modern drug discovery and development.
References
- 1. xray.uky.edu [xray.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protecting Groups in Piperidine Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the synthesis of piperidine-containing molecules is a cornerstone of modern medicinal chemistry. The piperidine scaffold is a privileged structure, forming the core of numerous pharmaceuticals.[1] However, the nucleophilic and basic nature of the piperidine nitrogen often necessitates the use of protecting groups to achieve chemoselectivity and high yields in multi-step syntheses. The selection of an appropriate protecting group is a critical strategic decision, profoundly impacting the efficiency, cost, and robustness of a synthetic route.
This guide provides an in-depth, objective comparison of the most commonly employed amine protecting groups for piperidine synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into a cost-benefit analysis of each, supported by experimental data and protocols, to empower you to make the most informed choice for your specific synthetic challenges.
The Principle of Orthogonal Protection in Piperidine Synthesis
In complex syntheses, the ability to selectively remove one protecting group in the presence of others is paramount. This concept, known as orthogonal protection, is achieved by using protecting groups that are cleaved under distinct and non-interfering reaction conditions.[2] The judicious use of orthogonal protecting groups allows for the sequential functionalization of a molecule without unintended reactions.[2] For piperidine synthesis, this is crucial when other sensitive functional groups are present in the molecule.
The three protecting groups at the center of our analysis—Boc, Cbz, and Fmoc—form a powerful orthogonal set:
-
Boc is labile to acid.
-
Cbz is typically removed by catalytic hydrogenolysis.
-
Fmoc is removed under basic conditions.[3]
This fundamental difference in their cleavage mechanisms is the foundation of their utility in complex synthetic strategies.[3]
Figure 1: Orthogonal protection and deprotection strategies for the piperidine nitrogen.
tert-Butoxycarbonyl (Boc) Group: The Workhorse
The tert-Butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction, general stability, and straightforward removal.[4]
Cost-Benefit Analysis:
| Feature | Analysis |
| Cost | The primary reagent, di-tert-butyl dicarbonate (Boc₂O), is relatively inexpensive and readily available, making the Boc group a cost-effective choice for large-scale synthesis. |
| Introduction | The protection reaction is typically high-yielding and can be performed under mild basic conditions.[4] |
| Stability | The Boc group is stable to a wide range of non-acidic reagents, including bases and nucleophiles, making it compatible with many subsequent reaction steps. |
| Deprotection | Removal is achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] While effective, these harsh conditions can be a drawback for substrates with acid-sensitive functional groups. |
| Byproducts | Deprotection generates tert-butanol and carbon dioxide, which are generally easy to remove. |
Experimental Protocols:
Boc-Protection of Piperidine
This protocol describes a general method for the N-Boc protection of piperidine.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve piperidine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add NaHCO₃ (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C and add Boc₂O (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-piperidine.
Deprotection of N-Boc-Piperidine
This protocol outlines the removal of the Boc group using hydrochloric acid in methanol.
Materials:
-
N-Boc-piperidine
-
2 N HCl in Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve the N-Boc-piperidine in 2 N HCl in MeOH.
-
Heat the solution to 60 °C for 2 hours.[5]
-
Remove the excess MeOH using a rotary evaporator.[5]
-
Dilute the residue with water and basify to pH 11 with NaOH pellets.[5]
-
Extract the product with EtOAc, dry the organic layer over Na₂SO₄, and evaporate the solvent to afford the deprotected piperidine.[5]
Carboxybenzyl (Cbz) Group: The Classic Choice
The Carboxybenzyl (Cbz or Z) group, introduced in the 1930s, is a foundational amine protecting group, prized for its stability and unique deprotection method.[6]
Cost-Benefit Analysis:
| Feature | Analysis |
| Cost | Benzyl chloroformate (Cbz-Cl) is a cost-effective reagent. However, the requirement for a palladium catalyst (Pd/C) for deprotection can add significant cost, especially at scale. |
| Introduction | Protection is typically achieved under basic conditions using Cbz-Cl.[7] |
| Stability | The Cbz group is stable to both acidic and basic conditions, offering a high degree of orthogonality with Boc and Fmoc groups.[2] |
| Deprotection | The most common deprotection method is catalytic hydrogenolysis (H₂ gas and Pd/C), which is mild and produces non-interfering byproducts (toluene and CO₂).[8] However, this method is incompatible with other reducible functional groups like alkenes, alkynes, and some nitro groups.[9] Alternative methods include transfer hydrogenation or cleavage with strong acids like HBr in acetic acid.[9][10] |
| Byproducts | Hydrogenolysis yields toluene and carbon dioxide, which are volatile and easily removed. |
Experimental Protocols:
Cbz-Protection of Piperidine
This protocol provides a general procedure for the N-Cbz protection of piperidine.
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
3 N Sodium hydroxide (NaOH) solution
-
tert-Butyl methyl ether (TBME)
-
0.1 N Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Stir piperidine (1.2 equiv) in 3 N aqueous NaOH solution (1.1 equiv) and cool the mixture to 0 °C.[7]
-
Add Cbz-Cl (1.0 equiv) dropwise.[7]
-
Allow the mixture to warm to room temperature and stir for 3 hours.[7]
-
Extract the mixture with TBME.[7]
-
Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.[7]
-
Dry the organic layer and concentrate to yield N-Cbz-piperidine.[7]
Deprotection of N-Cbz-Piperidine via Hydrogenolysis
This protocol details the removal of the Cbz group using catalytic hydrogenation.
Materials:
-
N-Cbz-piperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected piperidine in MeOH or EtOH in a round-bottom flask.[8]
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[8]
-
Purge the flask with an inert gas, then introduce H₂ gas.[8]
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours, monitoring by TLC.[8]
-
Upon completion, purge the flask with an inert gas to remove excess hydrogen.[8]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[8]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[8]
Figure 2: General workflow for Boc protection and deprotection of piperidine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis, and its application extends to solution-phase synthesis as well.[11]
Cost-Benefit Analysis:
| Feature | Analysis |
| Cost | Fmoc-Cl and other Fmoc-derivatizing agents are generally more expensive than Boc₂O and Cbz-Cl, which can be a significant factor in large-scale syntheses.[] |
| Introduction | Protection is achieved under basic conditions, similar to Boc and Cbz.[13] |
| Stability | The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz.[13] |
| Deprotection | Removal is typically accomplished with a secondary amine base, most commonly a solution of 20% piperidine in DMF.[1][11] These mild, basic conditions are advantageous for substrates sensitive to acid or reduction. The use of piperidine, a controlled substance in some regions, can be a logistical drawback.[14] |
| Byproducts | Deprotection generates dibenzofulvene, which can be trapped by the amine base to form an adduct that is typically easy to remove.[15] The UV absorbance of the dibenzofulvene-piperidine adduct can be used to monitor the progress of the reaction.[14] |
Experimental Protocols:
Fmoc-Protection of Piperidine
This protocol outlines a general method for the N-Fmoc protection of piperidine.
Materials:
-
Piperidine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve piperidine in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C and add Fmoc-Cl.
-
Stir the reaction at room temperature for several hours until completion, as monitored by TLC.
-
Dilute the reaction with water and extract with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield N-Fmoc-piperidine.
Deprotection of N-Fmoc-Piperidine
This protocol describes the removal of the Fmoc group using piperidine in DMF.
Materials:
-
N-Fmoc-piperidine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-piperidine in DMF.[1]
-
Add piperidine to a final concentration of 20% (v/v).[1]
-
Stir the reaction at room temperature for 30 minutes.[1]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and piperidine under reduced pressure.[1]
-
The crude product can be purified by extraction or chromatography.[1]
Other Notable Protecting Groups for Piperidine Synthesis
While Boc, Cbz, and Fmoc are the most prevalent, other protecting groups can be advantageous in specific synthetic contexts.
-
Benzyl (Bn) Group: Introduced via benzylation with benzyl bromide, the Bn group is stable to a wide range of conditions but is removed by hydrogenolysis, similar to Cbz. It does not generate CO₂ upon cleavage.
-
Tosyl (Ts) Group: The p-toluenesulfonyl (tosyl) group is a robust protecting group, stable to strongly acidic and oxidizing conditions. Its removal, however, often requires harsh reducing conditions (e.g., sodium in liquid ammonia) or strong acid at elevated temperatures.
Conclusion: A Strategic Choice
The selection of a protecting group for piperidine synthesis is a multifaceted decision that requires careful consideration of cost, reaction conditions, stability, and the overall synthetic strategy.
-
Boc is an excellent, cost-effective choice for general-purpose protection, provided the substrate is stable to acidic deprotection.
-
Cbz offers excellent stability and mild deprotection conditions, making it ideal for substrates with acid- or base-labile groups, as long as they are compatible with catalytic hydrogenation.
-
Fmoc provides a valuable orthogonal strategy with its base-lability, which is particularly useful for complex molecules requiring multiple, distinct deprotection steps, though at a higher reagent cost.
By understanding the cost-benefit profile of each of these key protecting groups, researchers can design more efficient, robust, and economical synthetic routes to novel piperidine-containing compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tdcommons.org [tdcommons.org]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Methylpiperidine-2-carboxylic Acid
Introduction: The Significance of a Constrained Amino Acid
In the landscape of modern drug discovery and peptide science, the conformational control of bioactive molecules is paramount. Non-proteinogenic amino acids, particularly those with sterically demanding α,α-disubstitution, serve as invaluable tools for medicinal chemists.[1][2] 2-Methylpiperidine-2-carboxylic acid, a cyclic α,α-disubstituted amino acid, embodies this principle. Its rigid piperidine backbone and chiral quaternary center make it a powerful building block for constructing peptidomimetics with constrained topologies, enhanced metabolic stability, and specific secondary structures.[2] The synthesis of this target, however, is non-trivial, presenting challenges in both the construction of the heterocyclic core and the stereocontrolled installation of the α-quaternary stereocenter.
This guide provides a comprehensive literature review of the primary synthetic strategies for accessing 2-methylpiperidine-2-carboxylic acid and its derivatives. We will objectively compare distinct methodologies, supported by experimental data, to provide researchers, scientists, and drug development professionals with a practical framework for selecting the optimal route for their specific application.
Core Synthetic Challenges
The synthesis of 2-methylpiperidine-2-carboxylic acid necessitates overcoming two significant chemical hurdles:
-
Piperidine Ring Formation: Constructing the six-membered nitrogen heterocycle is a foundational step that can be approached through various cyclization strategies or by starting with a pre-formed ring.
-
Asymmetric Quaternary Center Formation: The creation of the C2-stereocenter, which bears both a methyl and a carboxyl group, is the principal challenge. This requires a robust method for asymmetric carbon-carbon bond formation on a sterically hindered and potentially reactive center.
We will explore four major strategic approaches that have been developed to address these challenges.
Strategy 1: Asymmetric Alkylation of a Pipecolic Acid Scaffold
This strategy is perhaps the most direct, leveraging the commercially available piperidine-2-carboxylic acid (pipecolic acid) scaffold. The core transformation is the stereoselective methylation at the α-carbon. This approach hinges on the use of a chiral auxiliary to direct the approach of the methylating agent.
Causality Behind Experimental Choices
The key to this route is the temporary attachment of a chiral auxiliary to the pipecolic acid backbone, typically forming a chiral bicyclic lactam or a similar rigid structure. This rigidification serves two purposes: it shields one face of the α-carbon, and it pre-organizes the enolate intermediate into a specific conformation. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are required to deprotonate the sterically hindered α-proton without competing side reactions. The subsequent alkylation with an electrophilic methyl source (e.g., methyl iodide) occurs from the less sterically encumbered face, as directed by the auxiliary.
Workflow Diagram
Caption: Asymmetric alkylation of a pipecolic acid-derived scaffold.
Representative Protocol
While a direct protocol for the target molecule is sparsely documented, a representative procedure can be adapted from methodologies developed for the asymmetric synthesis of α,α-disubstituted amino acids using chiral auxiliaries.[2]
-
Auxiliary Attachment: N-Boc-pipecolic acid (1.0 eq) is coupled with (S,S)-cyclohexane-1,2-diol (1.1 eq) using DCC/DMAP in dichloromethane at 0 °C to room temperature for 12 hours to form the chiral ester.
-
Enolate Formation: The resulting ester (1.0 eq) is dissolved in dry THF and cooled to -78 °C under an argon atmosphere. A solution of LDA (1.2 eq) in THF is added dropwise, and the mixture is stirred for 1 hour.
-
Alkylation: Methyl iodide (1.5 eq) is added to the enolate solution at -78 °C, and the reaction is allowed to slowly warm to room temperature overnight.
-
Work-up and Cleavage: The reaction is quenched with saturated aq. NH4Cl. After extraction and purification, the chiral auxiliary is removed by hydrolysis with LiOH in a THF/water mixture to yield the N-Boc protected final product.
Strategy 2: The Asymmetric Strecker Synthesis
The Strecker synthesis is a classic and powerful multicomponent reaction for preparing α-amino acids.[3][4] To generate an α,α-disubstituted amino acid like our target, the reaction must start from a ketone.[4] An intramolecular variant or the use of a cyclic ketone precursor is required.
Causality Behind Experimental Choices
The modern asymmetric Strecker reaction typically employs a chiral amine or a chiral catalyst. In the context of our target, a plausible precursor would be an N-protected piperidin-2-one. This cyclic ketone would react with a cyanide source (e.g., KCN) and a chiral amine (acting as both the nitrogen source and the chiral controller) to form a chiral α-aminonitrile intermediate. The chiral amine directs the nucleophilic addition of cyanide to one face of the intermediate iminium ion. The final step is the hydrolysis of the nitrile moiety to a carboxylic acid, which is often performed under harsh acidic or basic conditions that can risk racemization if not carefully controlled.
Workflow Diagram
Caption: General workflow for the Strecker synthesis of the target molecule.
Strategy 3: Cyclization of Acyclic Precursors
This strategy builds the piperidine ring from a suitably functionalized linear precursor, often establishing the quaternary center before or during the cyclization event. Methods like intramolecular reductive amination or ring-closing metathesis are powerful tools in this category.
Causality Behind Experimental Choices
A common approach involves synthesizing an acyclic amino acid derivative that contains a latent electrophile at the δ-position. For example, an α-methylated amino acid with a terminal olefin or a leaving group (e.g., a halide) can be cyclized. Reductive amination of a δ-keto nitrile, for instance, can form the piperidine ring and the amino group in a single step. The stereochemistry of the quaternary center must be set early in the synthesis of the acyclic precursor, often via methods like asymmetric alkylation of a glycine enolate equivalent or an asymmetric Michael addition.
Workflow Diagram
Caption: Piperidine ring formation via intramolecular cyclization.
Strategy 4: Diels-Alder Cycloaddition
The Diels-Alder reaction provides a powerful and stereocontrolled method for the formation of six-membered rings.[5][6] A plausible, albeit less documented, approach for our target would be an aza-Diels-Alder reaction, where the piperidine ring is formed from a diene and an imine-containing dienophile.
Causality Behind Experimental choices
In this hypothetical route, an α-methyl-α,β-unsaturated imine (or its equivalent) would act as the dienophile, reacting with a suitable 1,3-diene. The use of a chiral Lewis acid catalyst is crucial for inducing enantioselectivity, coordinating to the dienophile to lower its LUMO energy and shield one of its faces.[7] This strategy would construct the piperidine ring and set up to four stereocenters in a single, highly convergent step. Subsequent transformations would be required to adjust the oxidation state and install the carboxylic acid functionality.
Workflow Diagram
Caption: Hypothetical aza-Diels-Alder route to the piperidine core.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the desired scale, stereochemical purity requirements, and available starting materials. The table below summarizes the key attributes of each strategy.
| Metric | Strategy 1: Alkylation | Strategy 2: Strecker | Strategy 3: Cyclization | Strategy 4: Diels-Alder |
| Overall Yield | Moderate | Variable, often moderate | Good to High | Moderate to Good |
| Number of Steps | Short to Moderate | Short (core reaction) | Long | Moderate |
| Stereocontrol | Excellent (diastereoselective) | Can be difficult; catalyst dependent | Excellent (substrate control) | Potentially Excellent |
| Starting Materials | Readily available (pipecolic acid) | Simple ketones/aldehydes | Requires custom synthesis | Simple dienes/imines |
| Scalability | Good | Moderate (cyanide handling) | Moderate | Good |
| Key Advantage | Direct, builds on known scaffold | Convergent, uses simple inputs | High stereochemical fidelity | Rapid complexity generation |
| Key Disadvantage | Requires stoichiometric chiral auxiliary | Harsh hydrolysis conditions | Longer overall sequence | Less precedence for this specific target |
Conclusion and Expert Recommendation
For laboratory-scale synthesis where high enantiopurity is the primary driver, Strategy 1 (Asymmetric Alkylation) and Strategy 3 (Acyclic Cyclization) represent the most robust and well-precedented approaches. Strategy 1 is particularly attractive due to its directness and the commercial availability of the starting pipecolic acid scaffold. The use of well-established chiral auxiliaries provides a reliable path to high diastereoselectivity.[2] Strategy 3, while potentially longer, offers excellent control by building the stereocenter into the acyclic precursor, making it a powerful choice for complex targets.
The Strecker Synthesis (Strategy 2) remains a viable and convergent option, especially if a suitable chiral catalyst system can be optimized to avoid harsh hydrolysis conditions.[8] The Diels-Alder approach (Strategy 4) is conceptually elegant and powerful for building molecular complexity quickly, but it remains less developed for this specific substitution pattern and would require significant methods development.
Ultimately, the selection of the optimal synthetic route will be a balance of factors including the chemist's familiarity with certain reaction classes, the project timeline, and the ultimate scale of the synthesis.
References
- 1. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
- 8. Strecker Synthesis [organic-chemistry.org]
Comparative study of coupling reagents for 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
An In-Depth Comparative Guide to Coupling Reagents for 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Challenge of Sterically Hindered Amide Bond Formation
The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and peptide synthesis. While numerous protocols exist, the coupling of sterically demanding substrates presents a significant synthetic challenge. This compound is a prime example of such a substrate. As an N-protected α,α-disubstituted cyclic amino acid, the quaternary center adjacent to the carboxyl group severely restricts access for the incoming amine nucleophile.
This steric hindrance slows down the rate of the desired reaction, allowing side reactions to become competitive, which can lead to low yields, epimerization of adjacent chiral centers, and the formation of complex impurities. The choice of coupling reagent is therefore not a matter of simple preference but a critical parameter that dictates the success or failure of the synthesis.
This guide provides a comparative analysis of several common coupling reagents for the acylation of amines with this challenging acid. We will delve into the mechanistic nuances of each reagent class, present a framework for rational selection, and provide detailed experimental protocols for their application and comparison.
The Substrate: this compound
Before evaluating coupling reagents, it is crucial to understand the substrate's structure.
-
Structure: C₁₂H₂₁NO₄
-
Key Features:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, preventing its participation in side reactions.
-
α,α-Disubstitution: The presence of a methyl group on the α-carbon (C2) creates a quaternary stereocenter. This feature is the primary source of the steric hindrance that makes amide coupling difficult.[3][4]
-
The bulky Boc group and the piperidine ring further contribute to the congested environment around the carboxylic acid, necessitating a highly efficient activation strategy to achieve successful coupling.
A Mechanistic Overview of Selected Coupling Reagents
The fundamental principle of amide bond formation using coupling reagents involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive "activated" intermediate that is readily attacked by the amine. We will compare four distinct classes of reagents renowned for their utility in complex couplings.
Uronium/Aminium Salts: HATU & HBTU
These reagents are among the most popular for peptide synthesis due to their high efficiency and rapid reaction times.[5] They function by forming active esters in situ.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Reacts with a carboxylate to form a highly reactive OAt-ester.[6][7] The key to HATU's superior performance, especially in hindered cases, is the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position makes the active ester more susceptible to nucleophilic attack and is thought to stabilize the transition state through a neighboring group effect.[6][8]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Functions similarly to HATU but contains a standard benzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester, which can lead to slower reactions and lower yields with challenging substrates.[8][9]
Carbodiimides: EDC • HCl / HOBt
Carbodiimides facilitate the direct condensation of a carboxylic acid and an amine by acting as a dehydrating agent.
-
EDC • HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): This water-soluble carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] However, this intermediate is unstable and prone to racemization and other side reactions.
-
HOBt (1-Hydroxybenzotriazole): To mitigate the issues with the O-acylisourea, an additive like HOBt is almost always used. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable and selective HOBt-active ester, which then reacts with the amine.[10][11] This combination significantly reduces the risk of racemization.[11]
Phosphonic Anhydrides: T3P®
Propanephosphonic acid anhydride (T3P®) is a powerful dehydrating agent that has gained prominence for its efficiency, mild reaction conditions, and exceptionally clean reaction profiles.
-
Mechanism: The carboxylate attacks the electrophilic phosphorus center of T3P, forming a mixed anhydride intermediate. This activated species is highly reactive towards the amine.[12][13] A major advantage of T3P is that its byproducts are water-soluble phosphonic acids, which are easily removed by a simple aqueous workup, simplifying product purification.[14][15] T3P is also noted for its very low potential for epimerization.[14][16]
Comparative Analysis of Coupling Reagent Performance
The choice of reagent depends on a balance of reactivity, side reaction profile, cost, and ease of use. For a sterically hindered substrate like this compound, reactivity is paramount.
| Parameter | HATU | HBTU | EDC / HOBt | T3P® |
| Reactivity/Efficiency | Very High | High | Moderate to High | Very High |
| Performance with Hindered Substrates | Excellent [5][17] | Good[18] | Fair to Good | Excellent [15] |
| Risk of Racemization | Low[18] | Moderate | Low (with HOBt)[10] | Very Low [14][15] |
| Byproduct Removal | Challenging (Tetramethylurea)[19] | Challenging (Tetramethylurea) | Easy (Water-soluble urea)[11] | Easy (Water-soluble phosphonates)[14] |
| Key Advantage | Highest reactivity for difficult couplings.[8] | Well-established, effective for general use. | Cost-effective, water-soluble byproducts. | Excellent yields, clean workup, low toxicity.[14] |
| Primary Disadvantage | Byproduct purification can be difficult. | Less effective than HATU for hindered cases.[9] | Can be sluggish for highly hindered substrates.[3] | Reagent is a solution, requires precise handling. |
Visualization of Activation Pathways
The following diagram illustrates the distinct activation mechanisms of the carboxylic acid by HATU, EDC/HOBt, and T3P, leading to the reactive intermediate that subsequently couples with an amine (R₂-NH₂).
Caption: Comparative activation pathways of a carboxylic acid.
Experimental Protocols for Comparative Study
To objectively assess the performance of these reagents, a parallel synthesis should be conducted. Here, we outline a general workflow and specific protocols for coupling this compound with benzylamine as a model nucleophile.
General Experimental Workflow
Caption: General workflow for amide coupling experiments.
Materials
-
This compound (Acid)
-
Benzylamine (Amine)
-
Coupling Reagents: HATU, HBTU, EDC•HCl, T3P® (50% in EtOAc)
-
Additives: HOBt
-
Bases: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Protocol 1: HATU Coupling
-
To a stirred solution of the Acid (100 mg, 0.41 mmol, 1.0 eq) in anhydrous DMF (4 mL) at 0 °C, add DIPEA (143 µL, 0.82 mmol, 2.0 eq).
-
Add HATU (172 mg, 0.45 mmol, 1.1 eq) in one portion.
-
Stir the mixture at 0 °C for 15 minutes for pre-activation.
-
Add Benzylamine (49 µL, 0.45 mmol, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Proceed with aqueous workup.
Protocol 2: EDC/HOBt Coupling
-
To a stirred solution of the Acid (100 mg, 0.41 mmol, 1.0 eq) in anhydrous DCM (4 mL) at 0 °C, add HOBt (61 mg, 0.45 mmol, 1.1 eq) and EDC•HCl (86 mg, 0.45 mmol, 1.1 eq).
-
Add Benzylamine (49 µL, 0.45 mmol, 1.1 eq).
-
Finally, add DIPEA (71 µL, 0.41 mmol, 1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Proceed with aqueous workup.
Protocol 3: T3P® Coupling
-
To a stirred solution of the Acid (100 mg, 0.41 mmol, 1.0 eq) and Benzylamine (49 µL, 0.45 mmol, 1.1 eq) in anhydrous Ethyl Acetate (4 mL), add DIPEA (214 µL, 1.23 mmol, 3.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add T3P® (50% solution in EtOAc, 294 µL, 0.49 mmol, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Proceed with aqueous workup. The T3P byproducts will be extracted into the aqueous layer.[14]
Expected Outcomes & Data Interpretation
After purification by column chromatography, the isolated yield and purity of the target amide should be determined for each method.
Hypothetical Comparative Data:
| Coupling Method | Typical Isolated Yield | Purity (LC-MS) | Key Observations |
| HATU | >90% | >98% | Fast reaction. Purification may require extra effort to remove tetramethylurea (TMU). |
| HBTU | 75-85% | >95% | Slower than HATU, potentially with minor side products. |
| EDC / HOBt | 60-80% | >95% | Likely the slowest reaction; may not go to completion due to high steric hindrance. |
| T3P® | >90% | >98% | Fast reaction with a remarkably simple and clean workup. |
Conclusion and Recommendations
For the challenging amide coupling of this compound, standard reagents like EDC/HOBt may provide insufficient reactivity, leading to lower yields.
-
HATU stands out as a highly reliable and powerful reagent for this transformation, consistently delivering high yields where other reagents fail.[8][17] Its primary drawback is the potential difficulty in removing the tetramethylurea byproduct.
-
T3P® emerges as an equally powerful alternative. It offers comparable reactivity and yields to HATU but boasts a significant advantage in its operational simplicity and the ease of byproduct removal through a simple aqueous wash.[14][15] Its low propensity for causing racemization further solidifies its position as a top-tier choice for high-value, sterically hindered substrates.
For researchers prioritizing yield and reaction efficiency for this specific substrate, both HATU and T3P® are the recommended primary choices. The final selection may depend on laboratory preference for handling solid (HATU) versus liquid (T3P®) reagents and the downstream purification strategy.
References
- 1. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 15. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 16. researchgate.net [researchgate.net]
- 17. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
For researchers, scientists, and drug development professionals, the synthesis and handling of complex molecules are daily tasks. Equally critical, though less often detailed, is the safe and compliant disposal of these chemical entities. This guide provides an in-depth, procedural overview for the proper disposal of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (N-Boc-2-methylpipecolic acid), ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere instruction to explain the chemical rationale behind these essential safety protocols.
Hazard Identification and Chemical Profile
Before any disposal procedure, a thorough understanding of the compound's intrinsic properties and hazards is paramount. This compound is a derivative of piperidine, a cyclic secondary amine, and a protected amino acid. Its hazard profile is primarily dictated by these structural features.
GHS Hazard Classification: Based on data from suppliers and chemical databases, this compound is consistently classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1][2][3][4]
These classifications necessitate that the compound, its residues, and any contaminated materials be managed as hazardous chemical waste. Direct disposal into standard trash or down the sewer system is strictly prohibited and violates regulatory standards such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
| Property | Value | Significance for Disposal |
| Molecular Formula | C₁₂H₂₁NO₄ | Provides context for combustion byproducts (Carbon, Nitrogen oxides).[3] |
| Molecular Weight | 243.30 g/mol [1] | Relevant for calculating waste quantities. |
| Physical State | Solid (typically a powder) | Dust can be generated, requiring handling in ventilated areas to prevent inhalation.[4] |
| Chemical Stability | Stable under normal conditions.[3] | The tert-Butoxycarbonyl (Boc) group is acid-labile and will decompose under strong acidic conditions.[6] Avoid mixing with strong acids in waste containers. |
The Logic of Segregation: Understanding Chemical Incompatibility
The core principle of safe chemical waste management is segregation.[5] For N-Boc-2-methylpipecolic acid, this is crucial due to the nature of the Boc protecting group and the piperidine core.
-
Boc Group Reactivity : The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[6][7] Mixing this compound's waste with strong acidic waste streams could initiate an unintended deprotection reaction. This reaction generates isobutylene and carbon dioxide, potentially leading to pressure buildup in a sealed waste container.
-
Piperidine Derivatives : While the Boc group mitigates the basicity of the piperidine nitrogen, piperidine itself and its derivatives are organic bases.[] They should not be mixed with incompatible materials like strong oxidizing agents, which could lead to vigorous and hazardous reactions.[4][9]
Therefore, the primary directive is to collect this waste in a dedicated container, separate from other chemical waste streams, particularly strong acids and oxidizers.
Step-by-Step Disposal Protocol for Laboratory Operations
This protocol outlines the procedure from the point of generation to the point of collection by trained hazardous waste professionals, aligning with EPA and OSHA guidelines.[5][10][11]
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection : Chemical safety goggles or a face shield.[3][12]
-
Hand Protection : Chemically resistant gloves (e.g., Nitrile rubber).[13]
-
Body Protection : A standard laboratory coat.[14]
Step 2: Waste Container Selection and Labeling
-
Container Choice : Use a chemically compatible, leak-proof container with a secure screw-top cap.[5] For solid waste, a wide-mouth polyethylene container is ideal. Do not use containers that cannot be securely sealed.
-
Labeling : Proper labeling is a regulatory requirement and essential for safety.[10] The label must include:
Step 3: Waste Accumulation at the Satellite Accumulation Area (SAA) The location where you generate and store your waste is known as a Satellite Accumulation Area (SAA).[10][15]
-
Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][10] A designated spot within a chemical fume hood is an excellent choice, especially when handling the solid powder.
-
Secondary Containment : Place the waste container within a larger, chemically resistant tray or bin to contain any potential spills.[5][15]
-
Segregation in the SAA : Ensure the container for this waste is physically separated from containers holding incompatible materials like acids or oxidizers.[5]
-
Container Management : Keep the waste container closed at all times, except when adding waste.[2]
Step 4: Managing Different Waste Forms
-
Unused or Expired Solid Chemical : If disposing of the pure, unused solid, it should be placed directly into the labeled hazardous waste container.
-
Contaminated Labware : Items like gloves, weigh boats, or paper towels that are contaminated with the chemical must also be disposed of as hazardous waste. Place these items in the same dedicated solid waste container.
-
Empty Original Containers : A container is not considered "empty" by regulatory standards unless it has been triple-rinsed.[15] The rinsate from cleaning the container must be collected as hazardous waste. Given the hazards of this compound, it is often safer and more practical to dispose of the original, unrinsed container as hazardous waste.[14]
Step 5: Arranging for Disposal Once the waste container is nearly full (about 75% capacity) or has been accumulating for six months, arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][15] Do not move the waste to a different laboratory or down the hallway yourself; this must be done by trained professionals.[10]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste.
Caption: Disposal workflow for N-Boc-2-methylpipecolic acid.
By adhering to this structured, scientifically-grounded disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and build trust in our collective responsibility as scientific professionals.
References
- 1. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. danielshealth.com [danielshealth.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. carlroth.com [carlroth.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
This guide provides an in-depth operational and safety framework for handling 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid. As a trusted partner in your research, our goal is to extend beyond supplying chemical reagents by providing actionable, field-proven insights to ensure both the safety of your personnel and the integrity of your experimental work. The protocols herein are synthesized from authoritative safety data and established laboratory best practices.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is an N-Boc protected amino acid derivative. While the tert-butyloxycarbonyl (Boc) group significantly moderates the reactivity of the piperidine nitrogen, a thorough understanding of the compound's hazard profile is the foundation of safe handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A, H319): Causes serious, reversible eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, H335): May cause respiratory irritation.[1][2]
It is crucial to recognize that the primary risks associated with this solid compound are irritant effects from dust inhalation and direct contact with skin or eyes. Although structurally related to piperidine, a highly flammable and toxic liquid, this derivative does not share that level of hazard.[3] However, the carboxylic acid functional group also warrants caution, as acids can be corrosive and require specific handling protocols.[4][5]
The Hierarchy of Controls: A Proactive Safety Paradigm
Before detailing specific Personal Protective Equipment (PPE), we must embed our safety plan within the established hierarchy of controls. PPE is the final, critical barrier between a researcher and a potential hazard.
-
Engineering Controls: These are the first line of defense. All handling of solid this compound that could generate dust—especially weighing and transferring—must be performed inside a certified chemical fume hood.[6][7] Proper ventilation is non-negotiable as it directly mitigates the risk of respiratory irritation.[7]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling, and comprehensive training are essential.[8] Designate specific areas within the lab for handling this compound and ensure all personnel are trained on its specific hazards.[7]
-
Personal Protective Equipment (PPE): This is the focus of our guide. The correct PPE must be worn to prevent skin, eye, and respiratory exposure.[6]
Core PPE Requirements: Your Last Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and associated risks of exposure.
Eye and Face Protection
Due to the H319 classification (Causes serious eye irritation), eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for High-Risk Tasks: For tasks with a higher risk of dust generation or splashing (e.g., transferring large quantities, preparing concentrated solutions), chemical splash goggles are required.[5][9] A face shield worn over safety glasses or goggles provides an additional layer of protection and is highly recommended in these scenarios.[5][7]
Hand and Body Protection
-
Gloves: Chemical-resistant gloves are essential to prevent skin irritation (H315).[2] Disposable nitrile gloves are a suitable choice for incidental contact.[5][10] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.[11] Contaminated gloves must be disposed of immediately as hazardous waste.[11]
-
Lab Coat: A fully buttoned, long-sleeved lab coat must be worn to protect skin and clothing from contamination.[7]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[7]
Respiratory Protection
The primary engineering control (fume hood) should be sufficient to mitigate the H335 respiratory irritation hazard.[7]
-
When Required: If engineering controls are non-functional or insufficient to prevent dust inhalation, a NIOSH-approved respirator is required.[9] An N95 dust mask is typically sufficient for nuisance dusts, but a risk assessment should be performed.[10]
Operational Plan: PPE Selection and Step-by-Step Protocols
Task-Based PPE Selection
The following table provides a clear guide for selecting the appropriate level of PPE based on the specific laboratory task being performed.
| Laboratory Task | Potential Exposure Risk | Minimum Required PPE | Recommended Additional PPE |
| Pre-Use Inspection & Storage | Low (Sealed Container) | Lab Coat, Enclosed Shoes | Safety Glasses |
| Weighing & Transferring Solid | High (Dust Generation) | Lab Coat, Nitrile Gloves, Chemical Splash Goggles | Face Shield, N95 Respirator (if outside fume hood) |
| Preparing a Solution | Medium (Splash & Dust) | Lab Coat, Nitrile Gloves, Chemical Splash Goggles | Face Shield |
| Reaction Monitoring & Workup | Medium (Splash) | Lab Coat, Nitrile Gloves, Safety Glasses with Side Shields | Chemical Splash Goggles |
| Spill Cleanup & Waste Disposal | High (Direct Contact) | Lab Coat, Nitrile Gloves, Chemical Splash Goggles | Face Shield, Respirator (depending on spill size) |
Experimental Workflow: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Protocol for Donning and Doffing PPE
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Respirator (if needed): Perform a seal check.
-
Eye/Face Protection: Put on goggles or safety glasses. Add face shield if required.
-
Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique. Dispose of them in a designated hazardous waste container.[7]
-
Lab Coat: Remove by rolling it inside-out, avoiding contact with the exterior.
-
Eye/Face Protection: Remove by handling the strap or earpieces.
-
Respirator (if used): Remove last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][9]
Emergency and Disposal Plans
Immediate Response to Exposures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[12][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13]
-
Inhalation: Move the affected person to fresh air.[13]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available. [13]
Spill Management
-
Evacuate non-essential personnel.
-
Wearing the appropriate PPE (including respiratory protection if necessary), cover the solid spill with a plastic sheet to minimize dust.[9]
-
Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste.[9] Avoid creating dust.[9]
-
Decontaminate the area with an appropriate cleaning solution.
Disposal of Contaminated Materials
All materials contaminated with this compound, including used gloves, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.[14][15]
-
Solid Waste: Place all contaminated disposable items into a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Chemical Waste: Unused or waste quantities of the chemical must be collected in a designated hazardous waste container. Never dispose of this chemical down the drain or in the general trash.[14]
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[14]
References
- 1. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. leelinework.com [leelinework.com]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety for Laboratory Employees - Rosalind Franklin University [rosalindfranklin.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. globalchemsdepot.com [globalchemsdepot.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
